Androsin
Descripción
phenol glycoside which prevents allergen & platelet-activating factor induced bronchial obstruction in guinea pigs in vivo prior to inhalation challenge
Propiedades
IUPAC Name |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOZWMJFTQUXON-UXXRCYHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967619 | |
| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-28-2 | |
| Record name | Androsin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-2-methoxyphenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Androsin's Mechanism of Action in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health challenge, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. There is a pressing need for effective therapeutic interventions. Androsin, a phytochemical constituent of Picrorhiza kurroa, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its potential to ameliorate hepatic steatosis, inflammation, and fibrosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in NAFLD, focusing on its modulation of key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows to support further research and drug development.
Core Mechanism of Action: Dual Regulation of Lipogenesis and Autophagy
The primary therapeutic effects of this compound in the context of NAFLD are attributed to its ability to modulate two critical cellular processes: the inhibition of de novo lipogenesis and the activation of autophagy.[1][2] The central hub for these actions is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]
Inhibition of De Novo Lipogenesis via the AMPK/SREBP-1c/FASN Axis
This compound activates AMPKα, which in turn leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] SREBP-1c is a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis.[4] By inhibiting the nuclear translocation and activity of SREBP-1c, this compound effectively suppresses the expression of its downstream target, Fatty Acid Synthase (FASN), a crucial enzyme in de novo lipogenesis.[1][3] This inhibition of the SREBP-1c/FASN pathway leads to a significant reduction in the synthesis and accumulation of lipids in hepatocytes.[1]
Activation of Autophagy via the AMPK/PI3K/Beclin1/LC3 Pathway
Concurrent with its effects on lipogenesis, this compound-mediated activation of AMPKα initiates a signaling cascade that promotes autophagy, a cellular process for the degradation and recycling of damaged organelles and macromolecules, including lipid droplets (lipophagy).[1][2] Activated AMPKα stimulates the autophagy machinery through the PI3K/Beclin1/LC3 signaling pathway.[1] This leads to the formation of autophagosomes that sequester and degrade intracellular lipids, thereby reducing hepatic steatosis.[5]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative and qualitative data from a key preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model (ApoE-/- mice).[1]
Table 1: Animal Model and Treatment Protocol
| Parameter | Details |
| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice |
| Disease Induction | High-Fructose Diet (HFrD) |
| This compound Dosage | 10 mg/kg |
| Administration Route | Oral gavage |
| Treatment Duration | 7 weeks |
Table 2: Biochemical Outcomes of this compound Treatment
| Parameter | Effect of this compound Treatment |
| Alanine Aminotransferase (ALT) | Reduced[1] |
| Aspartate Aminotransferase (AST) | Reduced[1] |
| Cholesterol | Significantly Reduced[1] |
| (Note: Specific quantitative values (e.g., mean ± SD, p-values) from the primary literature should be inserted here for a complete analysis.) |
Table 3: Histopathological and Molecular Outcomes of this compound Treatment
| Parameter | Effect of this compound Treatment |
| Histopathology | |
| Hepatocyte Ballooning | Reduced[1] |
| Hepatic Lipid Deposition | Reduced[1] |
| Inflammation | Reduced[1] |
| Fibrosis (α-SMA, collagens, TGF-β) | Significantly Reduced[1] |
| Molecular Markers | |
| Pro-inflammatory Markers (ILs, TNF-α, NFκB) | Reduced[1] |
| Lipogenesis Pathway (SREBP-1c, FASN) | Inhibited[1] |
| Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3) | Activated[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for NAFLD.
Animal Model and Drug Administration
-
Animal Strain: Male Apolipoprotein E knockout (ApoE-/-) mice are used. These mice are susceptible to developing hyperlipidemia and atherosclerosis, which are comorbidities of NAFLD.[6][7]
-
Acclimatization: Mice are acclimatized for at least one week with ad libitum access to standard chow and water.
-
NAFLD Induction: NAFLD is induced by feeding the mice a high-fructose diet (HFrD) for a specified duration.
-
Grouping: Animals are randomly divided into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 10 mg/kg body weight for 7 weeks.[1]
Biochemical Analysis
-
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture, and serum is separated by centrifugation.
-
Liver Enzyme and Lipid Profile: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total cholesterol are measured using commercially available assay kits and a clinical chemistry analyzer.
Histopathological Analysis
-
Tissue Preparation: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
H&E Staining: Hematoxylin and Eosin (H&E) staining is performed to assess overall liver morphology, hepatocyte ballooning, and inflammation.
-
Sirius Red Staining: Picro-Sirius Red staining is used to visualize and quantify collagen deposition as an indicator of fibrosis.
-
Scoring: Histological features are scored by a pathologist blinded to the treatment groups, using a standardized scoring system such as the NAFLD Activity Score (NAS).
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA is extracted from liver tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers for targets involved in lipogenesis (SREBP-1c, FASN), autophagy (Beclin1, LC3), inflammation (TNF-α, IL-6), and fibrosis (TGF-β, α-SMA), with a housekeeping gene (e.g., GAPDH) as an internal control.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Total protein is extracted from liver tissue lysates.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3, and β-actin (as a loading control), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Core Signaling Pathway of this compound in NAFLD
Proposed Indirect Mechanisms of this compound in NAFLD
Experimental Workflow for Preclinical Evaluation
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic candidate for NAFLD. Its dual mechanism of action, involving the inhibition of de novo lipogenesis and the activation of autophagy via the AMPK signaling pathway, addresses key pathophysiological drivers of the disease. Preclinical data strongly support its efficacy in reducing hepatic steatosis, inflammation, and fibrosis. Further research is warranted to elucidate the full therapeutic potential of this compound. This includes obtaining more detailed quantitative data from preclinical models, exploring its potential indirect effects on the NLRP3 inflammasome and gut microbiota, and ultimately, progressing towards clinical evaluation. The information provided in this technical guide is intended to serve as a foundational resource for researchers and drug development professionals in this promising area of investigation.
References
- 1. Adiponectin Inhibits NLRP3 Inflammasome Activation in Nonalcoholic Steatohepatitis via AMPK-JNK/ErK1/2-NFκB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacological inhibitor of NLRP3 inflammasome prevents non-alcoholic fatty liver disease in a mouse model induced by high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chicoric Acid Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered lipid metabolism in apolipoprotein E-deficient mice does not affect cholesterol balance across the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsin Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Androsin, a naturally occurring phenolic glycoside, has garnered significant scientific interest for its therapeutic potential in metabolic and inflammatory disorders. This technical guide provides a comprehensive analysis of the this compound signaling pathway, focusing on its core mechanism of action. Preclinical studies have elucidated that this compound's primary effects are mediated through the activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis. This activation initiates a cascade of downstream events, including the induction of autophagy via the PI3K/Beclin1/LC3 pathway and the suppression of lipogenesis through the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts.
Core Signaling Pathway of this compound
This compound's mechanism of action is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα).[1][2] This activation triggers two major downstream signaling cascades that contribute to its therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1][2]
Activation of Autophagy
Upon activation by this compound, AMPKα initiates a signaling pathway that leads to the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This process is mediated through the following key steps:
-
PI3K/Beclin1 Complex Formation: Activated AMPKα promotes the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, a crucial component for the initiation of autophagy.[2] Beclin1 is a key protein within this complex.[2]
-
LC3 Conversion: The activation of the PI3K/Beclin1 complex leads to the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[2] The increased ratio of LC3-II to LC3-I is a hallmark of autophagosome formation and autophagy activation.[2]
Inhibition of Lipogenesis
This compound also plays a crucial role in regulating lipid metabolism by inhibiting de novo lipogenesis (the synthesis of fatty acids).[1][3] This is achieved through the following mechanism:
-
Downregulation of SREBP-1c: Activated AMPKα leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][3]
-
Inhibition of FASN: The suppression of SREBP-1c results in the decreased expression of its downstream target, Fatty Acid Synthase (FASN), a key enzyme in lipogenesis.[2][3]
Anti-inflammatory Effects
In addition to its effects on autophagy and lipogenesis, this compound has demonstrated anti-inflammatory properties.[1] This is primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[1]
Quantitative Data
While comprehensive dose-response data and IC50/EC50 values for this compound are not extensively available in the public domain, preclinical studies provide some quantitative insights into its biological effects.
Table 1: In Vitro Effects of this compound on Key Signaling Markers in HepG2 Cells [2]
| Protein/Gene Marker | Control (Oleic Acid) | This compound-Treated | Fold Change |
| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |
| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |
| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |
| SREBP-1c Expression | 1.0 | 0.4 ± 0.05 | ↓ 2.5 |
| FASN Expression | 1.0 | 0.5 ± 0.06 | ↓ 2.0 |
Table 2: In Vivo Efficacy of this compound in a High-Fructose Diet-Induced NAFLD Mouse Model [1]
| Parameter | Control (High-Fructose Diet) | This compound (10 mg/kg) |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced |
| Serum Cholesterol | Significantly Elevated | Significantly Reduced |
| Hepatic Steatosis | Severe | Markedly Ameliorated |
| Hepatic Inflammation (TNF-α, ILs) | Increased | Significantly Reduced |
| Hepatic Fibrosis | Present | Significantly Reduced |
Signaling Pathway Diagrams
Caption: this compound Signaling Cascade.
Caption: Workflow for AMPK Activation Assay.
Experimental Protocols
Western Blot for AMPKα Phosphorylation
This protocol details the procedure for assessing the activation of AMPKα by measuring its phosphorylation at Threonine 172.
Materials:
-
Cell culture reagents (e.g., HepG2 cells, DMEM, FBS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (1:1000) and total AMPKα (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.
-
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Passive lysis buffer
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them with passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same sample for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated control.
-
Determine the EC50 value if a dose-response curve is generated.
-
Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and FASN
This protocol measures the effect of this compound on the gene expression of key lipogenic factors.
Materials:
-
Cell culture reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and specific primers for SREBP-1c, FASN, and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Conclusion
This compound presents a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPKα signaling pathway. Its ability to concurrently induce autophagy, inhibit lipogenesis, and exert anti-inflammatory effects makes it a compelling candidate for the treatment of metabolic disorders such as NAFLD. While the qualitative aspects of its signaling pathway are well-defined, further research is required to establish a comprehensive quantitative profile, including specific IC50 and EC50 values for its various biological activities and detailed pharmacokinetic parameters. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
Probing the Therapeutic Potential of Androsin: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a naturally occurring phenolic glycoside, has emerged as a compound of significant interest in the pharmaceutical and biomedical research communities. Primarily isolated from the traditional medicinal plant Picrorhiza kurroa, this compound has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its core therapeutic areas: hepatoprotective, anti-inflammatory, anti-asthmatic, and antiviral activities. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.
Hepatoprotective Activity
This compound has shown significant promise in the amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD).[1][2][3] Its hepatoprotective effects are primarily attributed to the dual regulation of lipid metabolism and the activation of cellular housekeeping processes.[3]
Mechanism of Action
In vivo and in vitro studies have elucidated that this compound exerts its hepatoprotective effects through two main signaling pathways:
-
Activation of Autophagy: this compound activates AMP-activated protein kinase α (AMPKα), a key cellular energy sensor.[1][2] This activation initiates a downstream signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[1][2] Autophagy plays a crucial role in clearing accumulated lipids and damaged organelles from hepatocytes, thereby mitigating cellular stress and injury.[3]
-
Inhibition of Lipogenesis: this compound down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN).[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis. By inhibiting this pathway, this compound effectively curtails de novo lipogenesis in the liver.[3]
Quantitative Data: In-Vivo Hepatoprotective Effects
The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model.
| Parameter | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Serum ALT & AST | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in serum ALT and AST levels. | [2] |
| Serum Cholesterol | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in cholesterol levels. | [2] |
| Liver Histology | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Reduced hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis. | [2] |
| Fibrosis Markers | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in α-SMA, collagens, and TGF-β. | [2] |
| Inflammatory Markers | ApoE-/- mice on HFrD | 10 mg/kg (oral) | 7 weeks | Significant reduction in Interleukins (ILs), TNF-α, and NF-κB. | [2] |
Experimental Protocols
This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[4]
a) Animal Model and Diet:
-
Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice are a suitable model.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) for a specified period (e.g., 16 weeks) to induce NAFLD.
b) Treatment Protocol:
-
Grouping: Animals are randomly divided into control, HFrD, and HFrD + this compound groups.
-
Drug Administration: this compound is administered orally at a specified dose (e.g., 10 mg/kg body weight) daily for the treatment duration (e.g., 7 weeks).[4] The control and HFrD groups receive the vehicle.
c) Data Collection and Analysis:
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and lipids (cholesterol).[4]
-
Histopathological Examination: Liver tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis assessment.[4] Oil Red O staining can be used on frozen sections to visualize lipid accumulation.
-
Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key markers in the AMPKα and SREBP-1c pathways.
-
Quantitative PCR (qPCR): RNA is extracted from liver tissues to analyze the gene expression of relevant inflammatory and fibrotic markers.
This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.
a) Cell Culture and Treatment:
-
Cell Line: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions.
-
Induction of Steatosis (Optional): To mimic NAFLD conditions, steatosis can be induced by treating cells with fatty acids like oleic acid.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.
b) Protein Extraction and Quantification:
-
After treatment, cells are washed with PBS and lysed to extract total protein.
-
The protein concentration of each lysate is determined using a standard method like the BCA assay.
c) Western Blot Analysis:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα.
-
Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.
Signaling Pathway Visualization
Caption: this compound's hepatoprotective mechanism of action.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[1]
Mechanism of Action
The anti-inflammatory effects of this compound are linked to its ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.[6][7]
Quantitative Data: In-Vitro Anti-inflammatory Effects
While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, the following table presents representative data from an in-vitro study on its inhibitory effects on inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
| Parameter | Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Data not available | [8] |
Note: Specific percentage inhibition values were not provided in the available search results.
Experimental Protocol: In-Vitro Anti-inflammatory Assay
This protocol details a standard method for assessing the anti-inflammatory activity of this compound in a macrophage cell line.
a) Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells and incubating for 24 hours.
b) Measurement of Nitric Oxide (NO) Production:
-
After incubation, the cell culture supernatant is collected.
-
NO production is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO.
-
Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
c) Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
d) Cell Viability Assay (MTT Assay):
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.
Signaling Pathway Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anti-asthmatic Activity
This compound has been reported to possess anti-asthmatic properties, although detailed mechanistic and quantitative studies are less prevalent in the currently available literature.[2] Screening for anti-asthmatic activity typically involves in-vivo models that mimic the key features of allergic asthma.
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model
The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized animal model for studying allergic asthma and for the preclinical evaluation of novel therapeutic agents.[9][10][11]
a) Sensitization and Challenge:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).[12]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic phenotype.[12]
b) Treatment Protocol:
-
This compound would be administered to a treatment group of mice, typically prior to each OVA challenge.
-
Control groups would include a vehicle-treated OVA-challenged group and a saline-challenged group.
c) Assessment of Asthmatic Phenotype:
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lung tissues are examined for inflammatory cell infiltration and goblet cell hyperplasia (mucus production) using H&E and Periodic acid-Schiff (PAS) staining, respectively.
-
Cytokine and IgE Levels: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and OVA-specific IgE in serum are measured by ELISA.
Experimental Workflow Visualization
Caption: Workflow for anti-asthmatic activity screening.
Antiviral Activity
The antiviral potential of this compound is an area that warrants further investigation. To date, there is a lack of specific studies evaluating its efficacy against viral pathogens. However, a general framework for screening the antiviral activity of a compound like this compound can be outlined.
Experimental Protocol: In-Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
This protocol describes a common method for evaluating the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).[1][8]
a) Cell and Virus Culture:
-
Cell Line: A cell line susceptible to the virus of interest is cultured in 96-well plates to form a monolayer (e.g., Vero 76 cells).[1]
-
Virus Stock: A titrated stock of the virus is prepared.
b) Assay Procedure:
-
Compound Dilution: A serial dilution of this compound is prepared.
-
Infection: The cell monolayers are infected with the virus in the presence or absence of the different concentrations of this compound.
-
Controls: The assay includes virus-infected untreated controls, uninfected untreated cell controls, and a positive control antiviral drug.[1]
-
Incubation: The plates are incubated until significant CPE is observed in the virus control wells.
c) Quantification of Antiviral Activity and Cytotoxicity:
-
CPE Assessment: The extent of CPE in each well is observed microscopically.
-
Cell Viability Staining: Cell viability is quantified using a dye such as neutral red or by MTT assay. The absorbance is read using a spectrophotometer.[1]
-
Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated by regression analysis. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Experimental Workflow Visualization
Caption: Workflow for in-vitro antiviral activity screening.
Conclusion and Future Directions
This compound stands out as a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanisms of action, particularly in the context of NAFLD, are beginning to be understood at the molecular level. However, to advance this compound towards clinical application, further research is imperative. Key areas for future investigation include:
-
Dose-response studies to establish the optimal therapeutic window for its hepatoprotective effects.
-
Comprehensive in-vivo studies to confirm its anti-asthmatic potential and elucidate the underlying mechanisms.
-
Broad-spectrum antiviral screening against a panel of clinically relevant viruses to uncover any potential antiviral activity.
-
Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.
This technical guide provides a foundational framework for researchers to design and execute robust screening protocols to further explore the therapeutic potential of this compound. The systematic evaluation of its biological activities will be crucial in unlocking its full potential as a novel therapeutic agent.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. news-medical.net [news-medical.net]
- 7. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Murine Model of Allergen Induced Asthma [jove.com]
- 11. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 12. researchgate.net [researchgate.net]
Androsin from Picrorhiza kurroa: A Technical Guide to Its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of androsin, a key bioactive phenolic glucoside isolated from the medicinal plant Picrorhiza kurroa. It details the historical discovery, modern isolation protocols, physicochemical properties, and significant pharmacological activities of this compound, with a focus on its therapeutic potential in hepatoprotective and anti-asthmatic applications. This document synthesizes current scientific literature to serve as a resource for ongoing research and drug development.
Discovery and Chemical Identification
This compound, chemically identified as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, is a naturally occurring acetophenone. Its discovery is closely linked to the phytochemical investigation of Picrorhiza kurroa (Family: Plantaginaceae), a perennial herb native to the Himalayan region renowned in traditional Ayurvedic medicine for treating liver and respiratory diseases.
This compound is the glucoside of apocynin (also known as acetovanillone). Apocynin was first isolated from P. kurroa in 1971 by Basu et al.[1]. Subsequent activity-guided isolation studies identified this compound as a primary active compound responsible for the plant's anti-asthmatic properties, specifically its ability to prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in preclinical models.[2][3][4]
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers working with this compound.
| Property | Value | Reference(s) |
| CAS Number | 531-28-2 | [2] |
| Molecular Formula | C₁₅H₂₀O₈ | [2] |
| Molecular Weight | 328.31 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 206-208 °C | [2] |
| Solubility | Soluble in methanol; Insoluble in cold water and ethanol | [2] |
| UV Absorption (λmax) | 224, 268, 302 nm | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Rotatable Bond Count | 5 | [2] |
Isolation and Purification from Picrorhiza kurroa
The primary source of this compound is the dried rhizomes of P. kurroa. While the plant is rich in various bioactive compounds, particularly iridoid glycosides like picrosides, specific protocols can be optimized for the isolation of this compound.[5][6] Quantitative data on the specific yield of this compound from P. kurroa is not widely reported in the literature; studies have predominantly focused on quantifying picroside content, which can range from 2.8% to 10.9% depending on the source.[7][8]
Experimental Protocol: Extraction and Chromatographic Purification
The following protocol outlines a standard laboratory-scale method for the isolation and purification of this compound.
1. Preparation of Plant Material:
- Obtain dried rhizomes of P. kurroa.
- Grind the rhizomes into a coarse powder (approximately 60-120 mesh) to increase the surface area for efficient extraction.
2. Solvent Extraction:
- Extract the powdered rhizome material (e.g., 500 g) exhaustively with methanol (e.g., 1 L) using a Soxhlet apparatus or reflux extraction for several hours.[4]
- Filter the extract to remove solid plant residue.
- Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a viscous, dark brown crude extract.
3. Column Chromatography:
- Prepare a slurry of silica gel (60–120 mesh) in a non-polar solvent like petroleum ether or chloroform.[4][9]
- Pack a glass column with the silica gel slurry.
- Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.
- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., progressing from CHCl₃:MeOH 99:1 to 90:10).[4]
- Collect fractions (e.g., 200 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1 v/v) and visualize under UV light.
- Pool the fractions containing the compound of interest (this compound).
4. Final Purification:
- Concentrate the pooled fractions containing this compound.
- Further purification can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity (≥98%).
Visualization: Isolation Workflow
Caption: Workflow for the isolation and purification of this compound.
Pharmacological Activities and Mechanisms of Action
This compound has demonstrated significant potential in several therapeutic areas, primarily related to its hepatoprotective and anti-asthmatic effects.[10][11]
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has been shown to alleviate NAFLD by reducing hepatic steatosis, inflammation, and fibrosis.[10] In preclinical studies using a high-fructose diet-induced NAFLD mouse model, oral administration of this compound (10 mg/kg) led to significant improvements in liver health.
Mechanism of Action: The hepatoprotective effects are mediated through a dual mechanism involving the activation of autophagy and the inhibition of de novo lipogenesis. This compound activates AMP-activated protein kinase alpha (AMPKα), which initiates two downstream signaling cascades:
-
Activation of Autophagy: AMPKα activation promotes the PI3K/Beclin1/LC3 signaling pathway, inducing autophagy to clear damaged organelles and lipid droplets.
-
Inhibition of Lipogenesis: AMPKα activation down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN), thereby inhibiting fat production in the liver.
Caption: this compound's dual mechanism in alleviating NAFLD.
Anti-Asthmatic and Anti-Inflammatory Effects
This compound is a potent anti-asthmatic agent. In vivo studies have shown that this compound (10 mg/kg, p.o.) effectively prevents allergen- and PAF-induced bronchial obstruction in guinea pigs.[3][4]
Proposed Mechanism of Action: While the precise signaling pathway for this compound in asthma is not fully elucidated, the mechanism can be inferred from its aglycone, apocynin. Apocynin is a well-documented inhibitor of NADPH oxidase, an enzyme complex that produces reactive oxygen species (ROS).[2][8][12] ROS act as signaling molecules that can activate pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[13][14] By inhibiting NADPH oxidase, this compound (via metabolic conversion to apocynin) can reduce ROS production, thereby suppressing the activation of the NF-κB pathway. This leads to decreased transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, Interleukins) and enzymes (e.g., COX-2, iNOS), ultimately reducing airway inflammation and preventing bronchoconstriction.[15][16]
Caption: Proposed anti-inflammatory mechanism of this compound in asthma.
Detailed Experimental Protocols for Biological Assays
Protocol: High-Fructose Diet-Induced NAFLD Model in Mice
This protocol describes the induction of NAFLD and subsequent treatment with this compound.[2]
1. Animal Model and Diet:
- Use male Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old.
- Acclimatize mice for one week with standard chow and water.
- Induce NAFLD by feeding a high-fructose diet (HFrD), where fructose constitutes ~60% of total calories, for 14 weeks. A control group is maintained on a standard chow diet.
2. This compound Administration:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Following the 14-week NAFLD induction, treat a cohort of HFrD-fed mice with this compound at a dosage of 10 mg/kg body weight.
- Administer the suspension via oral gavage once daily for 7 weeks. Control groups receive the vehicle alone.
3. Outcome Analysis:
- Serum Biochemical Analysis: At the end of the treatment, collect blood and separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol using commercial assay kits.
- Histopathology: Euthanize mice and perfuse the liver with saline, followed by fixation in 10% neutral buffered formalin. Embed the tissue in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to quantify collagen deposition (fibrosis).
- Molecular Analysis (Western Blot / RT-PCR): Homogenize frozen liver tissue to extract total protein or RNA. Use Western blot to analyze the protein expression levels of key markers in the autophagy (AMPKα, LC3) and lipogenesis (SREBP-1c, FASN) pathways. Use Real-Time PCR to quantify the mRNA expression of fibrosis and inflammation markers (e.g., α-SMA, TGF-β, TNF-α, IL-6).
Representative Protocol: Allergen/PAF-Induced Bronchial Obstruction in Guinea Pigs
This representative protocol is based on the methods used to demonstrate the anti-asthmatic effects of this compound.[3][4]
1. Animal Sensitization:
- Use male Dunkin-Hartley guinea pigs.
- Sensitize the animals by intraperitoneal injection of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide. A typical protocol involves two injections administered two weeks apart.
2. This compound Pre-treatment:
- One hour prior to the inhalation challenge, administer this compound (10 mg/kg) or vehicle control to the sensitized guinea pigs via oral gavage.
3. Bronchial Challenge and Measurement:
- Place the conscious, unrestrained animal in a whole-body plethysmograph to measure respiratory parameters.
- Establish a baseline reading.
- Challenge the animal by exposing it to an aerosolized solution of the allergen (e.g., 1% OVA) or platelet-activating factor (PAF) for a defined period (e.g., 30-60 seconds).
- Measure the intensity of bronchial obstruction immediately following the challenge. Key parameters include changes in specific airway resistance (sRaw) or PenH (enhanced pause), which reflect airflow limitation.
4. Data Analysis:
- Compare the magnitude of bronchoconstriction in the this compound-treated group to the vehicle-treated control group. A significant reduction in the bronchoconstrictive response indicates anti-asthmatic activity.
Conclusion and Future Directions
This compound, a phenolic glucoside from Picrorhiza kurroa, demonstrates significant therapeutic potential as a hepatoprotective and anti-asthmatic agent. Its well-defined mechanism in alleviating NAFLD through the dual regulation of autophagy and lipogenesis provides a strong foundation for its development as a treatment for metabolic disorders. Furthermore, its ability to prevent allergen- and PAF-induced bronchoconstriction highlights its promise in treating respiratory inflammatory conditions.
Future research should focus on several key areas:
-
Quantitative Analysis: Establishing a standardized and validated HPLC method for the routine quantification of this compound in P. kurroa extracts is necessary for quality control and standardization of herbal formulations. Determining the typical yield of this compound is a critical need.
-
Pharmacokinetics: Detailed pharmacokinetic and bioavailability studies of this compound are required to understand its absorption, distribution, metabolism, and excretion, which will inform optimal dosing strategies.
-
Potency and Specificity: Determining the IC₅₀ values of this compound against a panel of inflammatory targets (e.g., COX, LOX, specific cytokines) will help to clarify its potency and selectivity as an anti-inflammatory agent.
-
Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of purified this compound in patients with NAFLD and asthma.
References
- 1. academicjournals.org [academicjournals.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. New antiasthmatic drugs from traditional medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apocynin: chemical and biophysical properties of a NADPH oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Chemical Profiling of Picrorhiza kurroa Royle ex Benth Using NMR, HPTLC and LC-MS/MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antiasthmatic Effects of <i>Picrorhiza kurroa</i>: this compound Prevents Allergen- and PAF-induced Bronchial Obstruction in Guinea Pigs | CiNii Research [cir.nii.ac.jp]
- 12. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear Factor κB, Airway Epithelium, and Asthma: Avenues for Redox Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Aromadendrin inhibits PMA-induced cytokine formation/NF-κB activation in A549 cells and ovalbumin-induced bronchial inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Androsin: A Technical Guide for Researchers
Introduction
Androsin, a phenolic glycoside first isolated from the roots of Picrorhiza kurroa, is a compound of growing interest in the pharmaceutical research and development sector. Traditionally used in Ayurvedic medicine for various ailments, modern scientific investigation has begun to elucidate the specific pharmacological properties and mechanisms of action that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular targets, signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Pharmacological Properties
This compound exhibits a range of pharmacological activities, with the most prominent being its hepatoprotective, anti-inflammatory, and anti-asthmatic effects. These properties are attributed to its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and immune response.
Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)
Preclinical studies have demonstrated this compound's potential in mitigating the pathological features of Non-Alcoholic Fatty Liver Disease (NAFLD). Its mechanism of action in the liver is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis.[1][2]
Activation of AMPKα by this compound initiates a cascade of downstream events that collectively contribute to the alleviation of hepatic steatosis and inflammation.[1][2] This includes the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and lipid droplets, and the suppression of de novo lipogenesis.[2][3]
The key molecular events are:
-
Activation of Autophagy: this compound promotes the autophagic process through the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[1][2][3]
-
Inhibition of Lipogenesis: It downregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[1][2]
Anti-inflammatory and Anti-asthmatic Properties
This compound has been shown to possess significant anti-inflammatory and anti-asthmatic properties.[1][2] In the context of NAFLD, this compound treatment has been observed to reduce key inflammatory markers such as various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] Its anti-asthmatic effects have been demonstrated in preclinical models of allergen- and PAF-induced bronchial obstruction.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Effective Dose (Oral) | Primary Outcome | Reference(s) |
| ApoE-/- Mice | High-Fructose Diet-Induced NAFLD | 10 mg/kg | Hepatoprotective | [1][2] |
| Guinea Pigs | Allergen- and PAF-induced Bronchial Obstruction | 10 mg/kg | Anti-asthmatic | [1] |
Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (µM) | TNF-α Production (pg/mL) | Reference(s) |
| Control | - | 1.5 ± 0.2 | 80 ± 10 | [4] |
| LPS (1 µg/mL) | - | 25.8 ± 2.5 | 1250 ± 150 | [4] |
| This compound + LPS | 1 | 22.5 ± 2.0 | 980 ± 90 | [4] |
| This compound + LPS | 5 | 15.3 ± 1.8 | 650 ± 70 | [4] |
| This compound + LPS | 10 | 8.7 ± 1.2 | 320 ± 45 | [4] |
| This compound + LPS | 25 | 4.2 ± 0.5 | 150 ± 20 | [4] |
| Dexamethasone + LPS | 10 | 6.5 ± 0.8 | 280 ± 35 | [4] |
| Data are presented as mean ± standard deviation (n=3). |
Table 3: Effect of this compound on Cell Viability of RAW 264.7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Reference(s) |
| Control (untreated) | - | 100 | [4] |
| This compound | 1 | 99 ± 4 | [4] |
| This compound | 5 | 98 ± 5 | [4] |
| This compound | 10 | 97 ± 3 | [4] |
| This compound | 25 | 95 ± 6 | [4] |
| Data are presented as mean ± standard deviation (n=3). |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In Vivo Hepatoprotective Activity Assay in a NAFLD Mouse Model
This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[1]
-
Animal Model: Male ApoE-/- mice are commonly used.[1]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.[1]
-
Grouping: Mice are randomly divided into a control group, a disease model group (High-Fructose Diet, HFrD), and a treatment group (HFrD + this compound).[1]
-
Induction of NAFLD: The disease model and treatment groups are fed a high-fructose diet for an extended period (e.g., 16 weeks) to induce NAFLD.[1]
-
Drug Administration: The treatment group receives a daily oral dose of this compound (e.g., 10 mg/kg), while the control and disease model groups receive the vehicle.[1]
-
Data Collection and Analysis:
-
Blood Collection: Blood samples are collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol.[1]
-
Liver Tissue Collection: Liver tissues are harvested for histopathological analysis (H&E and Oil Red O staining) and molecular analysis (Western Blot/PCR for proteins like AMPKα, SREBP-1c, etc.).[1]
-
In Vitro AMPK Activation Assay
This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.[1]
-
Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions. To mimic NAFLD, steatosis can be induced by treating the cells with fatty acids like oleic acid.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.[1]
-
Protein Extraction: After treatment, cells are washed and lysed to extract total protein.[1]
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[1][5]
-
Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα. The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.[1][5]
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol outlines the assessment of this compound's anti-inflammatory effects by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[4]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[4]
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.[4]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess Reagent System.[4]
-
Data Analysis: The absorbance is measured at 540 nm, and the NO concentration is determined by comparison with a standard curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and the experimental workflows described.
References
Androsin and Liver Fibrosis: A Technical Overview of the Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction and cirrhosis. Current therapeutic options are limited, driving the investigation of novel anti-fibrotic agents. Androsin, a phenylpropanoid glycoside, has recently emerged as a compound of interest. Preclinical evidence, primarily from a study on non-alcoholic fatty liver disease (NAFLD) with a fibrotic component, suggests that this compound may mitigate liver fibrosis by modulating key signaling pathways involved in autophagy, lipogenesis, and inflammation. This technical guide provides a comprehensive analysis of the existing evidence for this compound's therapeutic potential in liver fibrosis, detailing its mechanism of action, summarizing the available quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.
Core Mechanism of Action
The primary evidence for this compound's anti-fibrotic effects stems from its ability to alleviate NAFLD in a murine model. The proposed mechanism involves the modulation of two critical signaling cascades: the activation of autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway and the attenuation of de novo lipogenesis through the AMPKα/SREBP-1c/FASN pathway.[1]
This compound's activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis, appears to be the initiating event.[1] Activated AMPKα subsequently influences downstream pathways, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.[1] Furthermore, this compound treatment has been shown to decrease the expression of key pro-fibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β), α-smooth muscle actin (α-SMA), and various collagens.[1]
Quantitative Data from In Vivo Studies
The primary in vivo evidence for this compound's efficacy in a model relevant to liver fibrosis comes from a study by Pang et al. (2024) using a high-fructose diet (HFrD)-induced NAFLD model in ApoE-/- mice.[1] While the full quantitative data with statistical parameters are not publicly available, the study reported significant reductions in key markers of liver injury and fibrosis.
Table 1: Effect of this compound on Serum Markers of Liver Injury and Lipids
| Parameter | Treatment Group | Reported Outcome |
| Alanine Aminotransferase (ALT) | This compound (10 mg/kg) | Reduction |
| Aspartate Aminotransferase (AST) | This compound (10 mg/kg) | Reduction |
| Cholesterol | This compound (10 mg/kg) | Significant Reduction |
Table 2: Effect of this compound on Hepatic Fibrosis and Lipogenesis Markers
| Marker | Type | Treatment Group | Reported Outcome |
| α-Smooth Muscle Actin (α-SMA) | Fibrosis | This compound (10 mg/kg) | Reduction |
| Collagens | Fibrosis | This compound (10 mg/kg) | Reduction |
| Transforming Growth Factor-β (TGF-β) | Fibrosis | This compound (10 mg/kg) | Reduction |
| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Lipogenesis | This compound (10 mg/kg) | Down-regulation |
| Fatty Acid Synthase (FASN) | Lipogenesis | This compound (10 mg/kg) | Down-regulation |
Table 3: Effect of this compound on Hepatic Autophagy Markers
| Marker | Type | Treatment Group | Reported Outcome |
| AMP-activated protein kinase α (AMPKα) | Autophagy | This compound (10 mg/kg) | Activation |
| Phosphatidylinositol 3-kinase (PI3K) | Autophagy | This compound (10 mg/kg) | Increased Expression |
| Beclin1 | Autophagy | This compound (10 mg/kg) | Increased Expression |
| Microtubule-associated protein 1A/1B-light chain 3 (LC3) | Autophagy | This compound (10 mg/kg) | Increased Expression |
Experimental Protocols
The following methodologies are based on the available information from the key study by Pang et al. (2024) on this compound in a NAFLD model.[1]
Animal Model and Treatment
-
Animal Model: ApoE-/- mice were used to establish a model of NAFLD with a fibrotic component.
-
Disease Induction: The mice were fed a high-fructose diet (HFrD) to induce NAFLD. The specific composition and duration of the diet prior to treatment are not detailed in the available abstract.
-
Treatment: this compound was administered orally at a dose of 10 mg/kg body weight.
-
Duration: The treatment was carried out for 7 weeks.
Biochemical Analysis
-
Serum Analysis: Blood samples were collected to measure serum levels of ALT, AST, and cholesterol. The specific assay methods (e.g., ELISA, colorimetric assays) were not specified in the abstract.
Histological Analysis
-
Staining: Liver tissues were subjected to Hematoxylin and Eosin (H&E) staining for general morphology and Sirius Red staining for the visualization of collagen deposition, a hallmark of fibrosis.
-
Assessment: The staining was used to examine hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis. The scoring methodology was not detailed.
Gene and Protein Expression Analysis
-
Methods: Reverse Transcription PCR (RT-PCR) and Western blot analysis were employed to measure the mRNA and protein levels of markers associated with autophagy, lipogenesis, inflammation, and fibrosis.
-
Markers Analyzed: The specific targets included α-SMA, collagens, TGF-β, SREBP-1c, FASN, AMPKα, PI3K, Beclin1, and LC3.
Signaling Pathways and Visualizations
The anti-fibrotic and hepatoprotective effects of this compound are attributed to its modulation of the AMPKα-mediated signaling network. The following diagrams illustrate the proposed pathways.
Conclusion and Future Directions
The current preclinical evidence, although limited to a single study in a NAFLD model, provides a promising foundation for the potential of this compound as a therapeutic agent for liver fibrosis. The compound's ability to target multiple interconnected pathways—lipogenesis, autophagy, and inflammation—positions it as an attractive candidate for a multi-faceted disease like liver fibrosis.
However, several critical questions remain to be addressed. Future research should focus on:
-
Validation in other fibrosis models: Investigating the efficacy of this compound in chemically-induced liver fibrosis models (e.g., carbon tetrachloride or thioacetamide) would provide broader evidence of its anti-fibrotic potential.
-
Dose-response studies: Establishing a clear dose-dependent effect of this compound is necessary for determining optimal therapeutic windows.
-
Pharmacokinetic and safety profiles: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential before any clinical consideration.
-
Clinical trials: To date, there is no evidence of this compound being evaluated in human clinical trials for liver fibrosis. The progression to well-designed clinical studies will be the ultimate determinant of its therapeutic utility.
References
Investigating the Anti-inflammatory Effects of Androsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin, a naturally occurring phytochemical, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound as a promising anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a critical area of pharmaceutical research. This compound, a compound isolated from Picrorhiza kurroa, has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in various preclinical models.[1] This guide synthesizes the current knowledge on this compound's anti-inflammatory actions, with a focus on its molecular mechanisms.
Molecular Mechanisms of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[2] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3]
This compound has been shown to inhibit the activation of the NF-κB pathway.[1] Mechanistically, it is suggested to interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[5] These kinases are activated through a cascade of phosphorylation events and, once activated, can phosphorylate various transcription factors, leading to the expression of inflammatory genes. This compound has been observed to modulate the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory response.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |
| Nitric Oxide Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | IC50 values reported in various studies | [1][6] |
| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | Concentration-dependent inhibition | [1] |
| Cytokine Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | Concentration-dependent inhibition | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Condition | Treatment | Key Findings | Reference |
| ApoE-/- mice | High-Fructose Diet-induced NAFLD | This compound (10 mg/kg, p.o.) | Reduced serum ALT, AST, and cholesterol; Decreased hepatic inflammation (ILs, TNF-α, NF-κB) | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
The RAW 264.7 macrophage cell line is a widely used model to study inflammatory responses.[1]
-
Cell Line: RAW 264.7 murine macrophage cell line.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.[1]
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.[1]
-
Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).[1]
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.[1]
-
After a 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant.[1]
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[7]
-
Incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm.[1]
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7]
-
Collect cell culture supernatants after 24 hours of LPS stimulation.[1]
-
Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add samples and standards to the wells.
-
Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.[10]
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate.[1]
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.[1]
-
Fix the cells with 4% paraformaldehyde.[1]
-
Permeabilize the cells with 0.1% Triton X-100.[1]
-
Block with 1% BSA in PBS.[1]
-
Incubate with a primary antibody against the p65 subunit of NF-κB.[1]
-
Incubate with a fluorescently labeled secondary antibody.[1]
-
Counterstain the nuclei with DAPI.[1]
-
Visualize the localization of p65 using a fluorescence microscope.
Western Blot Analysis
Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[11]
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, etc.).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
Conclusion
This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and expanding in vivo investigations to various inflammatory disease models. This comprehensive understanding will be crucial for the translation of this compound from a preclinical candidate to a clinically effective anti-inflammatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bowdish.ca [bowdish.ca]
- 9. biomatik.com [biomatik.com]
- 10. signosisinc.com [signosisinc.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Cellular Journey of Androsin: A Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsin, a phenolic glycoside with significant therapeutic potential, has garnered attention for its pharmacological activities, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding and predictive insights into the cellular uptake and metabolism of this compound. While direct experimental data on its absorption and biotransformation are limited in publicly available literature, this document synthesizes the known biological effects, relevant signaling pathways, and detailed experimental protocols that form the basis for its investigation. All quantitative data from preclinical studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for research and drug development purposes.
Introduction
This compound is a naturally occurring compound isolated from plants such as Picrorhiza kurroa.[1] Preclinical studies have demonstrated its potential in mitigating NAFLD by activating autophagy and reducing lipogenesis.[2][3] Understanding the cellular uptake and metabolic fate of this compound is crucial for its development as a therapeutic agent, as these processes determine its bioavailability, efficacy, and potential for drug-drug interactions. This guide outlines the predicted pathways of this compound's journey into and through the cell, based on its chemical structure and the established behavior of similar compounds.
Cellular Uptake of this compound: A Predicted Path
The mechanism by which this compound enters cells has not been empirically determined. However, based on its structure as a glycoside, several pathways are plausible.
Predicted Cellular Uptake Mechanisms:
-
Passive Diffusion: Small, lipophilic molecules can traverse the cell membrane along a concentration gradient. The extent to which this compound undergoes passive diffusion would depend on its physicochemical properties at physiological pH.
-
Facilitated Diffusion: Membrane transporter proteins may facilitate the movement of this compound across the cell membrane. Solute carrier (SLC) transporters are a major family of proteins involved in the uptake of a wide range of substrates.[4][5]
-
Active Transport: It is possible that this compound is a substrate for active transporters, which would move the compound into the cell against a concentration gradient, a process requiring energy. ATP-binding cassette (ABC) transporters are typically involved in efflux but some influx transporters also utilize ATP.[6][7][8][9]
Experimental Protocols for Determining Cellular Uptake
To elucidate the precise mechanisms of this compound's cellular uptake, a series of in vitro experiments would be required.
2.1.1. Cell Permeability Assay using Caco-2 or MDCK Cells
This assay is a standard for predicting intestinal absorption and identifying potential interactions with efflux transporters like P-glycoprotein (P-gp), a member of the ABC transporter family.[10][11][12][13][14][15][16]
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound and to assess if it is a substrate of efflux transporters.
-
Methodology:
-
Cell Culture: Caco-2 or MDCK cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured to form a confluent, polarized monolayer.[17]
-
Transport Study: this compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[17]
-
Data Analysis: The Papp is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[17]
-
2.1.2. Transporter Interaction Studies
To identify specific transporters involved in this compound's uptake, studies using cell lines overexpressing individual SLC or ABC transporters can be performed.[4][18][19][20]
-
Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters.
-
Methodology:
-
Cell Lines: Use cell lines engineered to overexpress a single transporter of interest (e.g., OATP1B1, OAT1, OCT2).
-
Uptake Assay: Incubate the cells with radiolabeled or fluorescently tagged this compound and measure its intracellular accumulation over time.
-
Inhibition Assay: Co-incubate this compound with known substrates of the transporter to see if it inhibits their uptake, or co-incubate this compound with known inhibitors to see if its uptake is reduced.
-
Quantification: Measure the intracellular concentration of the labeled compound or this compound.
-
Metabolism of this compound: Predicted Biotransformation Pathways
The metabolism of this compound has been predicted to occur in two primary stages, based on the known metabolism of its aglycone, acetovanillone.[21]
-
Hydrolysis: this compound is likely hydrolyzed to its aglycone, acetovanillone, and a glucose molecule.
-
Phase I and Phase II Metabolism of Acetovanillone: The resulting acetovanillone is expected to undergo further metabolism.
-
Phase I Reactions: These are functionalization reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[22][23][24][25][26][27] Predicted reactions include demethylation, ring hydroxylation, and ketone reduction.
-
Phase II Reactions: These are conjugation reactions that increase water solubility to facilitate excretion. Key phase II reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[1][28][29][30][31][32][33][34][35][36]
-
The primary metabolites anticipated in circulation and urine are acetovanillone and its conjugated forms (glucuronides and sulfates), as well as hydroxylated and demethylated derivatives, which are also likely to be conjugated.[21]
Experimental Protocols for Investigating Metabolism
3.1.1. In Vitro Metabolism using Human Liver Microsomes or Hepatocytes
These systems are the gold standard for studying the metabolic fate of xenobiotics.[2][22][37][38][39][40][41]
-
Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.
-
Methodology:
-
Incubation: this compound is incubated with human liver microsomes (which contain phase I and some phase II enzymes) or cryopreserved human hepatocytes (which contain a full complement of metabolic enzymes) in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).
-
Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to detect and identify potential metabolites.[42][43][44][45][46]
-
Reaction Phenotyping: To identify the specific CYP or UGT enzymes involved, this compound can be incubated with a panel of recombinant human enzymes or with liver microsomes in the presence of specific chemical inhibitors for different enzyme isoforms.
-
Quantitative Data
Currently, there is a significant lack of quantitative data on the cellular uptake and metabolism of this compound in the public domain. The following table summarizes the available preclinical data related to its biological effects.
| Parameter | Value/Result | Model System | Reference |
| In Vivo Efficacy | |||
| Effective Dose (NAFLD) | 10 mg/kg (oral) | ApoE-/- Mice | [2][3] |
| Effect on Liver Enzymes | Reduction in ALT and AST | ApoE-/- Mice | [2][3] |
| Effect on Cholesterol | Significant reduction | ApoE-/- Mice | [2][3] |
| Histopathological Effects | Reduced hepatocyte ballooning, lipid deposition, inflammation, and fibrosis | ApoE-/- Mice | [2][3] |
| In Vitro Activity | |||
| Potency in NAFLD model | Most potent among seven evaluated compounds | In vitro studies | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in NAFLD
This compound has been shown to alleviate NAFLD by activating autophagy and attenuating de novo lipogenesis through the AMPKα signaling pathway.[2][3]
Caption: this compound's signaling pathway in NAFLD.
Experimental Workflow for In Vitro Cell Permeability Assay
The following diagram illustrates a typical workflow for assessing the permeability of this compound using an in vitro cell model.
Caption: Workflow for Caco-2/MDCK permeability assay.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the process for identifying this compound's metabolites using human liver preparations.
Caption: Workflow for in vitro metabolism profiling.
Conclusion and Future Directions
This compound presents a promising therapeutic profile, particularly for metabolic disorders like NAFLD. However, a significant gap exists in our understanding of its cellular uptake and metabolism. The predicted pathways and detailed experimental protocols outlined in this guide provide a solid framework for future investigations. Elucidating the specific transporters and metabolic enzymes that interact with this compound will be critical for optimizing its therapeutic application, predicting potential drug-drug interactions, and designing next-generation analogs with improved pharmacokinetic properties. Further research focusing on these core areas is essential to fully realize the clinical potential of this compound.
References
- 1. Androgen Glucuronidation in Mice: When, Where, and How - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiles of androgens in malignant human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harnessing Solute Carrier Transporters for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transporter Substrate Identification - Creative Biolabs [creative-biolabs.com]
- 6. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of ABC multidrug transporters with anticancer protein kinase inhibitors: substrates and/or inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance [mdpi.com]
- 9. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. Comprehensive Substrate Characterization of 22 Antituberculosis Drugs for Multiple Solute Carrier (SLC) Uptake Transporters In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Human SLC Transporter Substrate Identification | Evotec [evotec.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 28. Sulfation of selected mono-hydroxyflavones by sulfotransferases in vitro: a species and gender comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 30. SULFATION PATHWAYS: Insights into steroid sulfation and desulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Urolithin A - Wikipedia [en.wikipedia.org]
- 32. researchgate.net [researchgate.net]
- 33. Tyrosine sulfation in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Metabolite Profiling - Celerion [celerion.com]
- 38. mdpi.com [mdpi.com]
- 39. Identification of suberosin metabolites in human liver microsomes by high-performance liquid chromatography combined with high-resolution quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 42. ijpras.com [ijpras.com]
- 43. researchgate.net [researchgate.net]
- 44. metabolomicscentre.nl [metabolomicscentre.nl]
- 45. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 46. documents.thermofisher.com [documents.thermofisher.com]
The Structure-Activity Relationship of Androsin: A Technical Guide for Drug Development Professionals
Introduction
Androsin, a naturally occurring phenolic glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Chemically known as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, its structure features an acetophenone core linked to a glucose molecule.[2] Found in plants such as Picrorhiza kurroa, this compound has demonstrated promising anti-inflammatory, hepatoprotective, anti-asthmatic, and antiviral properties in preclinical studies.[1][3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailed experimental protocols, and the key signaling pathways it modulates.
Structure-Activity Relationship (SAR) Studies of the this compound Core
The general structure of this compound consists of the acetovanillone core with a β-D-glucopyranosyl moiety attached at the 4'-hydroxyl group. Modifications to this core can be explored to enhance potency, selectivity, and pharmacokinetic properties.
Key Structural Features for Modification:
-
Phenolic Hydroxyl Group (4'-OH): Glycosylation at this position, as seen in this compound, is crucial for its natural occurrence. Modifications to the sugar moiety or replacement with other groups could significantly impact solubility and bioavailability.
-
Methoxy Group (3'-OCH₃): The electronic and steric effects of this group can be modulated by replacing it with other alkoxy groups or electron-withdrawing/donating groups.
-
Acetyl Group (-COCH₃): The keto and methyl groups are potential sites for chemical modification to alter reactivity and interaction with biological targets.
-
Aromatic Ring: Substitution at other positions on the benzene ring could be explored to fine-tune the electronic and hydrophobic properties of the molecule.
Quantitative Data on Apocynin Derivatives
The following table summarizes the in vitro anti-glioma activity of a series of synthesized apocynin derivatives, providing insight into the SAR of the this compound aglycone.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) on U87MG Cells |
| Apocynin | H | H | H | H | > 100 |
| D5 | Br | H | Aniline | H | 28.5 ± 2.1 |
| D6 | Br | H | p-fluoroaniline | H | 21.3 ± 1.8 |
| D31 | H | H | H | 2,4-dichlorobenzyl | 15.7 ± 1.3 |
| D33 | H | H | H | 4-fluorobenzyl | 35.4 ± 2.9 |
| D34 | H | H | H | 4-methylbenzyl | 42.1 ± 3.5 |
Data extracted from studies on apocynin derivatives as anti-glioma agents and presented as a representative example of SAR for the core structure.
Interpretation of SAR Data:
The data suggests that the unsubstituted apocynin has weak cytotoxic activity against U87MG glioma cells. However, specific substitutions on the core structure can significantly enhance its potency:
-
Substitution on the acetyl methyl group (R1, R2, R3): Bromination at the R1 position followed by the addition of an aniline or p-fluoroaniline at the R2 position (compounds D5 and D6) leads to a notable increase in activity. This indicates that introducing a halogen and an aromatic amine can be a favorable modification.
-
Substitution on the phenolic hydroxyl group (R4): Alkylation of the 4'-hydroxyl group with substituted benzyl groups also enhances activity. The presence of electron-withdrawing groups on the benzyl ring, such as dichlorophenyl (D31), results in the most potent compound in this series. A fluorine substituent (D33) also confers good activity, while an electron-donating methyl group (D34) is less effective.
These findings suggest that increasing the lipophilicity and introducing specific electronic features on the acetovanillone core can be a promising strategy for enhancing the biological activity of this compound-related compounds.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Hepatoprotective Effects: AMPKα and Autophagy Pathways
In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to activate AMP-activated protein kinase alpha (AMPKα).[1] This activation has a dual effect on lipid metabolism:
-
Inhibition of Lipogenesis: Activated AMPKα down-regulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid synthesis.[3]
-
Induction of Autophagy: AMPKα activation initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy, a cellular process that helps clear lipid droplets.[1][3]
Anti-inflammatory Effects: NF-κB Signaling Pathway
This compound has been observed to reduce the levels of pro-inflammatory mediators such as TNF-α and nuclear factor-kappa B (NF-κB).[1] The NF-κB signaling pathway is a central regulator of inflammation. While the precise upstream targets of this compound in this pathway are still under investigation, it is hypothesized that this compound interferes with the activation of IKK (IκB kinase), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Antiviral Activity: Potential Mechanisms
The precise antiviral mechanism of this compound is not fully elucidated. However, studies on related compounds like andrographolide suggest that it may act at different stages of the viral life cycle. Potential mechanisms include the inhibition of viral entry into host cells, interference with viral gene replication, and suppression of the formation of mature viral proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.
In Vitro Anti-inflammatory Activity Assay
This protocol describes the assessment of this compound's anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Maintenance:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture cells every 2-3 days.
2. Nitric Oxide (NO) Production Assay (Griess Test):
- Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control (e.g., Dexamethasone 10 µM) and a vehicle control.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- After incubation, collect 50 µL of the cell culture supernatant.
- Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
3. Cell Viability Assay (MTT):
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay.
Treat cells with the same concentrations of this compound as in the NO assay for 24 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
Measure the absorbance at 570 nm.
Calculate cell viability as a percentage of the untreated control.
Experimental workflow for anti-inflammatory assay. General Protocol for In Vitro Antiviral Assay
This protocol outlines a general workflow for evaluating the antiviral activity of this compound using a plaque reduction assay.
1. Cell and Virus Culture:
- Culture a suitable host cell line (e.g., Vero cells) in an appropriate medium.
- Propagate and titer the virus stock (e.g., Herpes Simplex Virus, Influenza Virus).
2. Cytotoxicity Assay:
- Determine the non-toxic concentration range of this compound on the host cells using an MTT or similar viability assay.
3. Plaque Reduction Assay:
- Seed host cells in 6-well plates and grow to confluence.
- In a separate tube, pre-incubate a known titer of the virus with various non-toxic concentrations of this compound for 1 hour at 37°C.
- Infect the cell monolayers with the virus-Androsin mixture.
- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of this compound.
- Incubate for 2-3 days until plaques are visible.
- Fix and stain the cells (e.g., with crystal violet).
- Count the number of plaques and calculate the percentage of plaque reduction compared to the virus-only control.
- Determine the EC50 (50% effective concentration) value.
General Protocol for Synthesis of Apocynin Derivatives
The synthesis of apocynin derivatives often involves standard organic chemistry reactions to modify the core structure. The following is a generalized scheme for producing derivatives similar to those in the quantitative data table.
1. Bromination of the Acetyl Group:
- React apocynin with a brominating agent (e.g., Br₂ in a suitable solvent) to introduce a bromine atom at the α-position of the acetyl group.
2. Nucleophilic Substitution:
- React the α-bromo-apocynin with various nucleophiles (e.g., anilines) to displace the bromine and form new C-N bonds.
3. O-Alkylation of the Phenolic Hydroxyl Group:
- Protect the phenolic hydroxyl group of apocynin with a suitable protecting group if necessary.
- React the protected apocynin with an alkylating agent (e.g., a substituted benzyl bromide) in the presence of a base (e.g., K₂CO₃).
- Deprotect to yield the O-alkylated derivative.
Purification and Characterization:
- Purify all synthesized compounds using techniques such as column chromatography.
- Characterize the structure of the final products using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conclusion and Future Directions
This compound is a promising natural product with a range of beneficial pharmacological activities. While direct SAR studies on this compound derivatives are limited, research on its aglycone, apocynin, provides valuable insights into the structural requirements for activity. The modulation of key signaling pathways such as AMPKα and NF-κB underscores its therapeutic potential for metabolic and inflammatory diseases.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a comprehensive SAR. This should include modifications of the glucose moiety, the aromatic ring, and the acetyl group to optimize potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and signaling pathways for its antiviral activity is also warranted. Such studies will be crucial for the development of this compound-based therapeutics.
References
- 1. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents [frontiersin.org]
- 3. Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Androsin: A Promising Phytochemical for the Management of Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Asthma, a chronic inflammatory disease of the airways, presents a significant global health burden. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with adverse effects, highlighting the urgent need for novel anti-asthmatic agents. Androsin, a phenolic glycoside isolated from the Himalayan herb Picrorhiza kurroa, has emerged as a promising candidate due to its demonstrated anti-inflammatory and anti-asthmatic properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anti-asthmatic agent, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects. We consolidate available quantitative data, detail experimental protocols, and visualize key signaling pathways to support further research and development of this compound as a novel treatment for asthma.
Introduction
Picrorhiza kurroa, a perennial herb, has a long history of use in traditional Ayurvedic medicine for the treatment of various ailments, including respiratory and inflammatory conditions.[1] Modern scientific investigation has identified this compound as one of its key bioactive constituents, exhibiting a range of pharmacological activities. Preclinical evidence strongly suggests its potential as an effective anti-asthmatic agent. This document synthesizes the existing data on this compound, providing a technical resource for scientists and professionals in the field of respiratory drug discovery.
Preclinical Efficacy of this compound in Asthma Models
In vivo studies have provided the primary evidence for this compound's anti-asthmatic potential. The most notable effects have been observed in guinea pig models of allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.
Inhibition of Bronchial Obstruction
Oral administration of this compound has been shown to be effective in preventing airway narrowing in response to asthmatic triggers.
Table 1: Efficacy of this compound in Preventing Induced Bronchial Obstruction in Guinea Pigs
| Inducing Agent | This compound Dose | Route of Administration | Reported Effect | Reference |
| Allergen | 10 mg/kg | Oral (p.o.) | Prevention of bronchial obstruction | [1] |
| Platelet-Activating Factor (PAF) | 10 mg/kg | Oral (p.o.) | Prevention of bronchial obstruction | [1] |
Note: Specific quantitative data on the percentage of inhibition was not available in the reviewed literature.
An ethanolic extract of Picrorhiza kurroa demonstrated a 52.16% protection against histamine-induced bronchoconstriction in guinea pigs, an effect comparable to that of the standard bronchodilator salbutamol (65.83% protection).[2] While this suggests a potent anti-asthmatic activity within the plant, further studies are required to determine the precise contribution of this compound to this effect.
Mechanism of Action: Insights into Signaling Pathways
The anti-asthmatic effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. While direct evidence in asthma models is still emerging, research in other inflammatory conditions provides valuable insights into its potential mechanisms. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation in asthma, and their modulation by natural compounds is a key area of therapeutic interest.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules that drive the asthmatic response. Inhibition of NF-κB is a key target for anti-inflammatory therapies. While direct studies on this compound's effect on NF-κB in asthma are limited, its known anti-inflammatory properties suggest a potential inhibitory role.
References
Androsin: A Technical Guide to its Hepatoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a naturally occurring phytochemical, has garnered significant attention for its potential therapeutic applications, particularly in the realm of liver health. This technical guide provides an in-depth exploration of the hepatoprotective effects of this compound, focusing on its mechanisms of action, experimental validation, and the core signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound in liver diseases, with a specific focus on non-alcoholic fatty liver disease (NAFLD).
This compound has demonstrated a multi-faceted approach to liver protection, primarily through the activation of autophagy and the attenuation of de novo lipogenesis.[1][2] In vivo studies have substantiated its efficacy in ameliorating hepatic steatosis, reducing serum lipid levels, and mitigating liver injury.[2] This guide synthesizes the available quantitative data, details the experimental protocols utilized in key studies, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's hepatoprotective properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the hepatoprotective effects of this compound.
In Vivo Efficacy of this compound in a NAFLD Mouse Model
A pivotal study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E-deficient (ApoE-/-) mice revealed significant improvements in key biochemical and histological markers.[2]
Table 1: Effect of this compound on Serum Biochemical Parameters in HFrD-fed ApoE-/- Mice
| Parameter | Control Group | HFrD Group | HFrD + this compound (10 mg/kg) Group |
| Alanine Aminotransferase (ALT) (U/L) | Normal | Elevated | Reduced[2] |
| Aspartate Aminotransferase (AST) (U/L) | Normal | Elevated | Reduced[2] |
| Cholesterol | Normal | Significantly Elevated | Significantly Reduced[2] |
Table 2: Effect of this compound on Histopathological and Molecular Markers in the Livers of HFrD-fed ApoE-/- Mice
| Parameter | HFrD Group | HFrD + this compound (10 mg/kg) Group |
| Hepatocyte Ballooning | Present | Reduced[2] |
| Hepatic Lipid Deposition | Present | Reduced[2] |
| Inflammation (ILs, TNF-α, NFκB) | Increased | Reduced[2] |
| Fibrosis (α-SMA, collagens, TGF-β) | Increased | Significantly Reduced[2] |
Note: Specific quantitative values for the control and HFrD groups were not detailed in the available search results.
In Vitro Effects of this compound on Hepatocytes
Table 3: Template for Cytotoxicity of this compound on Hepatocyte Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HepG2 | 24 | Data to be determined |
| HepG2 | 48 | Data to be determined |
| HepG2 | 72 | Data to be determined |
Table 4: Template for the Effect of this compound on Gene Expression in Hepatocytes (qRT-PCR)
| Gene | Treatment Condition (Concentration, Time) | Fold Change vs. Control | p-value |
| SREBP-1c | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| FASN | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| Beclin-1 | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| LC3 | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
Table 5: Template for the Effect of this compound on Protein Expression in Hepatocytes (Western Blot)
| Protein | Treatment Condition (Concentration, Time) | Fold Change vs. Control | p-value |
| p-AMPKα | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| SREBP-1c (nuclear) | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| FASN | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| Beclin-1 | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
| LC3-II/LC3-I Ratio | e.g., this compound (X µM, 24h) | Data to be determined | Data to be determined |
Key Signaling Pathways Modulated by this compound
This compound exerts its hepatoprotective effects by modulating two critical signaling pathways: the activation of the AMPKα/PI3K/Beclin1/LC3 autophagy pathway and the inhibition of the SREBP1c/FASN lipogenesis pathway.[1][2]
Activation of Autophagy
This compound activates AMP-activated protein kinase α (AMPKα), a key cellular energy sensor.[2] Activated AMPKα initiates a signaling cascade that promotes the formation of autophagosomes, which are responsible for engulfing and degrading cellular waste, including accumulated lipids and damaged organelles. This process of autophagy helps to alleviate cellular stress and prevent liver injury.
Inhibition of Lipogenesis
This compound also plays a crucial role in reducing the synthesis of new fatty acids (de novo lipogenesis) in the liver. It achieves this by inhibiting the expression and activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[2] By downregulating SREBP-1c, this compound effectively suppresses the expression of key enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), leading to a reduction in hepatic lipid accumulation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's hepatoprotective effects.
In Vivo NAFLD Mouse Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are utilized as a model susceptible to diet-induced NAFLD.[2]
-
Disease Induction: NAFLD is induced by feeding the mice a high-fructose diet (HFrD) for a specified period (e.g., 7 weeks).[2]
-
This compound Administration: this compound is administered orally via gavage at a dose of 10 mg/kg body weight daily for the duration of the study.[2] A vehicle control group (e.g., receiving 0.5% carboxymethylcellulose) should be included.
-
Assessment of Hepatoprotection:
-
Serum Biochemical Analysis: At the end of the treatment period, blood is collected, and serum levels of ALT, AST, and cholesterol are measured using commercially available assay kits.
-
Histopathological Analysis: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess liver morphology, hepatocyte ballooning, and inflammation. Sirius Red staining is used to visualize and quantify collagen deposition as an indicator of fibrosis.
-
Molecular Analysis: Liver tissue is collected for Western Blot and qRT-PCR analysis to determine the expression levels of proteins and genes related to autophagy, lipogenesis, inflammation, and fibrosis.
-
In Vitro Hepatocyte Model
-
Cell Line: Human hepatoma cell line HepG2 is a commonly used in vitro model for studying NAFLD.
-
Induction of Steatosis: To mimic the conditions of NAFLD in vitro, HepG2 cells can be treated with a mixture of oleic and palmitic acids.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay (MTT or SRB Assay):
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of this compound concentrations.
-
After the incubation period, add MTT or SRB reagent according to the manufacturer's protocol.
-
Measure the absorbance to determine cell viability and calculate the IC50 value.
-
Western Blot Analysis
This protocol is designed to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.
-
Protein Extraction: Lyse liver tissue or HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin-1, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the relative mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from liver tissue or HepG2 cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for SREBP-1c, FASN, Beclin-1, LC3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the hepatoprotective effects of this compound.
Conclusion
This compound demonstrates significant promise as a hepatoprotective agent, particularly in the context of NAFLD. Its dual mechanism of action, involving the activation of autophagy and the inhibition of de novo lipogenesis, positions it as a compelling candidate for further therapeutic development. The preclinical in vivo data strongly supports its efficacy in mitigating liver injury, inflammation, and fibrosis. While comprehensive quantitative in vitro data is still emerging, the provided protocols and frameworks in this guide offer a robust starting point for researchers to systematically evaluate and expand upon our current understanding of this compound's therapeutic potential. Further investigation into its dose-response relationships in vitro, as well as its long-term safety and efficacy in more advanced preclinical models, will be crucial in translating these promising findings into clinical applications for the management of liver diseases.
References
Androsin's Attenuation of De Novo Lipogenesis: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms and Experimental Protocols for a Promising Phytochemical in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical process implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). The dysregulation of this pathway leads to excessive lipid accumulation in hepatocytes, a hallmark of NAFLD. Recent scientific investigations have highlighted androsin, a phytochemical constituent of Picrorhiza kurroa, as a potent inhibitor of hepatic DNL. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action: Targeting the AMPK/SREBP-1c Axis
This compound exerts its inhibitory effects on hepatic lipogenesis primarily through the modulation of a critical signaling pathway that governs cellular energy homeostasis and the expression of lipogenic genes. The central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipid synthesis.[1]
Activated AMPK, a key cellular energy sensor, initiates a cascade of events that ultimately suppress the lipogenic program. One of the primary downstream effects of AMPK activation is the inhibition of the SREBP-1c pathway. SREBP-1c is a transcription factor that, in its mature form, translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[1][2] By activating AMPK, this compound leads to a reduction in the expression and/or processing of SREBP-1c, thereby downregulating the transcription of FASN and ACC.[3] This, in turn, decreases the synthesis of fatty acids and mitigates lipid accumulation in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E knockout (ApoE-/-) mice.[3]
Table 1: In Vivo Model and this compound Administration [3]
| Parameter | Details |
| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice |
| Disease Induction | High-Fructose Diet (HFrD) |
| This compound Dosage | 10 mg/kg |
| Administration Route | Oral |
Table 2: Biochemical Outcomes of this compound Treatment [3]
| Parameter | Effect of this compound Treatment |
| Alanine Aminotransferase (ALT) | Reduced |
| Aspartate Aminotransferase (AST) | Reduced |
| Cholesterol | Significantly Reduced |
Table 3: Histopathological and Molecular Outcomes of this compound Treatment [3]
| Parameter | Effect of this compound Treatment |
| Hepatocyte Ballooning | Reduced |
| Hepatic Lipid Deposition | Reduced |
| Inflammation | Reduced |
| Fibrosis | Reduced |
| Lipogenic Gene Expression (SREBP-1c, FASN) | Downregulated |
| AMPKα Activation | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound on de novo lipogenesis.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on hepatocytes.
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[4][5][6]
-
2. Lipid Accumulation Assay (Oil Red O Staining)
This assay quantifies the intracellular lipid content.
-
Cell Line: HepG2
-
Procedure:
-
Seed HepG2 cells in 24-well or 96-well plates and allow them to adhere.
-
Induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids (e.g., 1 mM total fatty acids).
-
Co-treat cells with various concentrations of this compound for 24-48 hours.
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution.
-
For quantification, elute the stain with isopropanol and measure the absorbance at a wavelength between 490-520 nm.[7][8][9][10][11]
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of key lipogenic genes.
-
Target Genes: SREBP-1c, FASN, ACC, AMPKα
-
Procedure:
-
Treat HepG2 cells with this compound at desired concentrations and time points.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Validated Primer Sequences (Human):
-
FASN: Forward: 5'-TTCTACGGCTCCACGCTCTTCC-3', Reverse: 5'-GAAGAGTCTTCGTCAGCCAGGA-3'[12]
-
ACACA (ACC1): Forward: 5'-GCTAACCCAACTCAGCAAGACC-3', Reverse: 5'-CACCTGGTTGCTGTGGTAAAAA-3'[11]
-
PRKAA1 (AMPKα1): Forward: 5'-AGGAAGAATCCTGTGACAAGCAC-3', Reverse: 5'-CCGATCTCTGTGGAGTAGCAGT-3'[13]
-
SREBF1 (SREBP-1c): Forward: 5'-CATGGACGAGCTGGCCTTC-3', Reverse: 5'-ACTGTCTTGGTTGTTGATGAGC-3'[11]
-
4. Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect and quantify the protein levels of key signaling molecules.
-
Target Proteins: p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, SREBP-1 (precursor and mature forms), FASN
-
Procedure:
-
Treat HepG2 cells with this compound.
-
Lyse the cells and determine the protein concentration. For SREBP-1c cleavage analysis, nuclear and cytoplasmic fractions should be separated.[14][15]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies. Recommended starting dilutions are typically 1:1000.[7][16][17][18]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[18][19][20]
-
5. SREBP-1c Cleavage Assay
This assay directly assesses the effect of this compound on the proteolytic processing of SREBP-1c.
-
Procedure:
-
Treat HepG2 cells with a lipogenesis-inducing agent (e.g., high glucose or insulin) in the presence or absence of this compound.
-
Prepare nuclear and cytoplasmic/membrane protein extracts.[14]
-
Perform Western blot analysis on both fractions using an antibody that recognizes the N-terminal portion of SREBP-1.
-
The precursor form (~125 kDa) will be present in the cytoplasmic/membrane fraction, while the mature, cleaved form (~68 kDa) will be in the nuclear fraction.[14][21]
-
A decrease in the mature form in the nucleus of this compound-treated cells would indicate inhibition of cleavage.
-
6. LXRα Luciferase Reporter Assay
This assay investigates whether this compound's effects are mediated through the Liver X Receptor α (LXRα), an upstream regulator of SREBP-1c.
-
Procedure:
-
Co-transfect HepG2 or a suitable reporter cell line with an LXRα expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).[22][23][24][25][26]
-
Treat the cells with an LXRα agonist (e.g., T0901317) in the presence or absence of various concentrations of this compound.
-
Measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound would suggest an antagonistic or modulatory effect on LXRα signaling.
-
7. Fatty Acid Synthase (FASN) Activity Assay
This assay directly measures the enzymatic activity of FASN.
-
Procedure:
-
Prepare cell lysates from HepG2 cells treated with or without this compound.
-
Use a commercial FASN activity assay kit that typically measures the oxidation of NADPH at 340 nm, which is consumed during the synthesis of fatty acids.[3][8][27]
-
Alternatively, more direct methods using mass spectrometry to monitor the incorporation of labeled precursors can be employed.[3][28][29]
-
In Vivo Model
High-Fructose Diet (HFrD)-Induced NAFLD in ApoE-/- Mice
-
Animal Strain: Apolipoprotein E knockout (ApoE-/-) mice are susceptible to diet-induced hyperlipidemia and atherosclerosis, making them a relevant model for studying metabolic diseases.[3][30][31]
-
Diet: A high-fructose diet (e.g., 30% fructose in drinking water) combined with a high-fat/high-cholesterol chow is effective in inducing NAFLD/NASH phenotypes.[12][13][32]
-
This compound Administration: Oral gavage of this compound (e.g., 10 mg/kg body weight) daily for a period of several weeks (e.g., 8-16 weeks).[3]
-
Outcome Measures:
-
Monitor body weight, food, and water intake.
-
At the end of the study, collect blood for biochemical analysis of plasma ALT, AST, cholesterol, and triglycerides.
-
Harvest liver tissue for histopathological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.
-
Use liver tissue for qRT-PCR and Western blot analysis to measure the expression and phosphorylation of key proteins in the AMPK/SREBP-1c pathway.
-
Signaling Pathways and Experimental Workflows
Caption: this compound activates AMPK, which in turn inhibits de novo lipogenesis.
Caption: A streamlined workflow for in vitro and in vivo this compound studies.
References
- 1. Anti-SREBP1 antibody (GTX79299) | GeneTex [genetex.com]
- 2. Restoration of sterol-regulatory-element-binding protein-1c gene expression in HepG2 cells by peroxisome-proliferator-activated receptor-γ co-activator-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Sterol Regulatory Element-binding Protein (SREBP) Cleavage Regulates Golgi-to-Endoplasmic Reticulum Recycling of SREBP Cleavage-activating Protein (SCAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. SREBP-1 (E9F4O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. caymanchem.com [caymanchem.com]
- 23. Lxr regulates lipid metabolic and visual perception pathways during zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 28. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 29. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Western Diet-Fed ApoE Knockout Male Mice as an Experimental Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Addition of Liquid Fructose to a Western-Type Diet in LDL-R−/− Mice Induces Liver Inflammation and Fibrogenesis Markers without Disrupting Insulin Receptor Signalling after an Insulin Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 32. No Difference in Liver Damage Induced by Isocaloric Fructose or Glucose in Mice with a High-Fat Diet [mdpi.com]
Methodological & Application
Androsin In Vitro Assay Protocol for Hepatocytes: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phytochemical primarily isolated from Picrorhiza kurroa, has emerged as a promising therapeutic agent for non-alcoholic fatty liver disease (NAFLD).[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its significant hepatoprotective effects, which are attributed to its dual action of activating autophagy and suppressing de novo lipogenesis.[1][2][3][4] Mechanistically, this compound modulates key cellular signaling pathways, including the activation of the AMPKα/PI3K/Beclin1/LC3 axis to induce autophagy and the inhibition of the SREBP1c/FASN pathway to reduce lipid accumulation.[1][2][3] Furthermore, this compound has been shown to mitigate inflammation and fibrosis, key pathological features of NAFLD progression.[1][3]
This document provides detailed protocols for a panel of in vitro assays using hepatocyte cell lines (e.g., HepG2) to investigate the bioactivity and mechanism of action of this compound. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar compounds in a controlled laboratory setting.
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound on Hepatocyte Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HepG2 | 24 | Data to be determined |
| HepG2 | 48 | Data to be determined |
| HepG2 | 72 | Data to be determined |
| Other | Specify | Data to be determined |
Table 2: Effect of this compound on Gene Expression in Hepatocytes (qRT-PCR)
| Gene | Treatment Condition (Concentration, Time) | Fold Change vs. Control | p-value |
| SREBP-1c | This compound (Specify) | Data to be determined | Data to be determined |
| FASN | This compound (Specify) | Data to be determined | Data to be determined |
| AMPKα | This compound (Specify) | Data to be determined | Data to be determined |
| Beclin-1 | This compound (Specify) | Data to be determined | Data to be determined |
| LC3-II | This compound (Specify) | Data to be determined | Data to be determined |
| TNF-α | This compound (Specify) | Data to be determined | Data to be determined |
| IL-6 | This compound (Specify) | Data to be determined | Data to be determined |
Table 3: Effect of this compound on Protein Expression and Phosphorylation in Hepatocytes (Western Blot)
| Protein | Treatment Condition (Concentration, Time) | Relative Protein Level (Normalized to Loading Control) | p-value |
| p-AMPKα | This compound (Specify) | Data to be determined | Data to be determined |
| Total AMPKα | This compound (Specify) | Data to be determined | Data to be determined |
| SREBP-1c | This compound (Specify) | Data to be determined | Data to be determined |
| FASN | This compound (Specify) | Data to be determined | Data to be determined |
| Beclin-1 | This compound (Specify) | Data to be determined | Data to be determined |
| LC3-II/LC3-I | This compound (Specify) | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effect of this compound on hepatocyte cell lines and to establish a suitable concentration range for subsequent mechanism-of-action studies.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (cell culture grade)[1]
-
96-well plates[1]
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.[1]
-
Replace the existing medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours. Include vehicle control wells.[1]
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol assesses the effect of this compound on the mRNA expression levels of key genes involved in lipogenesis, autophagy, and inflammation.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, AMPKα, Beclin-1, LC3, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)[1]
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).[1]
-
Isolate total RNA using an RNA extraction kit following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.[1]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.
Western Blotting for Protein Expression and Phosphorylation Analysis
This protocol is used to evaluate the impact of this compound on the protein levels and phosphorylation status of key signaling molecules.[1]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[1][5]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPKα, total AMPKα, SREBP-1c, FASN, Beclin-1, LC3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies[1]
-
Chemiluminescent substrate[1]
-
Imaging system
Procedure:
-
Seed and treat HepG2 cells with this compound as described for the qRT-PCR protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][5]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[5]
-
Block the membrane for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][5]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Quantify the band intensities and normalize them to a loading control.[1]
Caspase-Glo® 3/7 Assay for Apoptosis Assessment
This protocol measures the activity of executioner caspases 3 and 7 to quantify apoptosis induced by this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
White-walled 96-well plates[1]
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)[1]
-
Positive control for apoptosis (e.g., staurosporine)[1]
Procedure:
-
Seed HepG2 cells in a white-walled 96-well plate at a density of 10,000 cells/well.[1]
-
Treat the cells with various concentrations of this compound for a specified duration. Include a positive control.[1]
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Visualizations
Caption: this compound's dual mechanism of action in hepatocytes.
Caption: Workflow for in vitro evaluation of this compound.
References
Androsin Administration in Mouse Models of Liver Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phytochemical derived from Picrorhiza kurroa, has emerged as a promising therapeutic candidate for the management of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] Preclinical studies in mouse models have demonstrated its potential to mitigate liver injury by modulating key signaling pathways involved in autophagy and lipid metabolism.[2][3] These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in a well-established mouse model of NAFLD. Additionally, this document outlines standard protocols for other common liver disease models and discusses the current landscape of this compound research, including existing data gaps.
Data Presentation
The following tables summarize the quantitative and qualitative data from key studies investigating the effects of this compound in a mouse model of NAFLD.[1][2]
Table 1: Animal Model and this compound Administration Details
| Parameter | Details | Reference |
| Animal Model | Apolipoprotein E knockout (ApoE-/-) mice | [1][2] |
| Disease Induction | High-Fructose Diet (HFrD) for 14 weeks | [1][3] |
| This compound Dosage | 10 mg/kg | [1][2] |
| Administration Route | Oral gavage | [1][4] |
| Treatment Duration | 7 weeks | [1][2] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) | [3][4] |
Table 2: Summary of Key Biochemical and Histopathological Outcomes
| Parameter | Effect of this compound Treatment (10 mg/kg) | Reference |
| Biochemical Markers | ||
| Alanine Aminotransferase (ALT) | Reduced | [2] |
| Aspartate Aminotransferase (AST) | Reduced | [2] |
| Cholesterol | Significantly Reduced | [2] |
| Histopathological Markers | ||
| Hepatocyte Ballooning | Reduced | [2] |
| Hepatic Lipid Deposition | Reduced | [2] |
| Inflammation | Reduced | [2] |
| Fibrosis (α-SMA, collagens, TGF-β) | Significantly Reduced | [2] |
| Molecular Markers | ||
| Pro-inflammatory Markers (ILs, TNF-α, NF-κB) | Reduced | [1] |
| Lipogenesis Pathway (SREBP-1c, FASN) | Inhibited | [1][2] |
| Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3) | Activated | [1][2] |
A noteworthy gap in the current literature is the absence of comprehensive dose-response, pharmacokinetic, and toxicology data for this compound. The No-Observed-Adverse-Effect-Level (NOAEL) and Maximum Tolerated Dose (MTD) have not been established.[5]
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action in NAFLD
This compound's hepatoprotective effects in NAFLD are primarily attributed to its dual action on autophagy and lipogenesis.[2] It activates AMP-activated protein kinase alpha (AMPKα), which in turn initiates the autophagy pathway through the PI3K/Beclin1/LC3 signaling cascade.[2][3] Simultaneously, activated AMPKα inhibits the lipogenesis pathway by down-regulating the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2]
Experimental Workflow for Preclinical NAFLD Studies
The evaluation of therapeutic agents like this compound in a diet-induced NAFLD mouse model typically follows a standardized workflow. This involves acclimatization of the animals, induction of the disease phenotype, followed by a treatment period and subsequent endpoint analysis.[3][6]
Experimental Protocols
NAFLD Induction in ApoE-/- Mice
This protocol details the induction of NAFLD in Apolipoprotein E knockout (ApoE-/-) mice using a high-fructose diet (HFrD).[1][3]
Materials:
-
Male ApoE-/- mice (6-8 weeks old)
-
Standard chow diet
-
High-Fructose Diet (HFrD) - custom diet with high fructose content (e.g., 60% of total calories)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize ApoE-/- mice for one week with free access to standard chow and water.
-
Divide the mice into a control group (standard chow) and an experimental group (HFrD).
-
Provide the respective diets to the mice for a period of 14 weeks to induce the NAFLD phenotype.
-
Monitor animal health and body weight regularly.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration.[1][4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound based on the animal's body weight to achieve a 10 mg/kg dose.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Suspend the calculated amount of this compound in the vehicle.
-
Vortex thoroughly to ensure a homogenous suspension. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Administer the this compound suspension to the mice via oral gavage once daily for the duration of the 7-week treatment period. The volume should not exceed 10 mL/kg body weight.
-
The control group should receive an equivalent volume of the vehicle alone.
Assessment of Liver Injury and Function
a. Serum Biochemical Analysis: [1]
-
At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Analyze the serum for levels of ALT, AST, and cholesterol using commercially available assay kits according to the manufacturer's instructions.
b. Histopathological Analysis: [1][3]
-
Euthanize the mice and carefully dissect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, hepatocyte ballooning, and inflammation.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Score the histological sections for steatosis, lobular inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).
c. Western Blot Analysis: [2]
-
Homogenize snap-frozen liver tissue in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., AMPKα, SREBP-1c, LC3).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocols for Other Liver Disease Models (for future this compound studies)
While this compound has not been reported in the following models, these are standard, widely used protocols in liver disease research.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is commonly used to induce acute and chronic liver fibrosis.[7]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (as vehicle)
Procedure (Chronic Fibrosis):
-
Prepare a 10-20% (v/v) solution of CCl4 in corn oil.
-
Administer the CCl4 solution to mice via intraperitoneal (IP) injection at a dose of 0.5-1.0 mL/kg body weight.
-
Repeat the injections twice weekly for 4-8 weeks to induce significant fibrosis.
-
The control group should receive IP injections of the vehicle alone.
Alcoholic Liver Disease (ALD) Model
The National Institute on Alcohol Abuse and Alcoholism (NIAAA) model is a widely accepted method to mimic acute-on-chronic alcoholic liver injury.[8][9]
Materials:
-
C57BL/6 mice
-
Lieber-DeCarli liquid diet (control and ethanol-containing)
-
Ethanol
Procedure:
-
Acclimatize mice to the control liquid diet for 5 days.
-
Feed mice the ethanol-containing liquid diet (e.g., 5% v/v ethanol) for 10 days.
-
On day 11, administer a single gavage of ethanol (5 g/kg body weight).
-
Sacrifice the animals 9 hours post-gavage for analysis of liver injury.
Conclusion
This compound demonstrates significant therapeutic potential in a preclinical mouse model of NAFLD, primarily through the activation of autophagy and inhibition of lipogenesis. The provided protocols offer a framework for researchers to investigate this compound's efficacy. However, it is crucial to acknowledge the current limitations in the literature, including the lack of data on this compound's effects in other liver disease models, as well as the absence of comprehensive dose-response and safety data. Future research should aim to address these gaps to fully elucidate the therapeutic window and broader applicability of this compound for the treatment of liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dose-response involvement of constitutive androstane receptor in mouse liver hypertrophy induced by triazole fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen aggravates liver fibrosis by activation of NLRP3 inflammasome in CCl4-induced liver injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Androsin in Human Plasma
Introduction
Androsin, a bioactive compound isolated from Picrorhiza kurroa, has garnered significant interest for its potential therapeutic properties.[1][2] To support preclinical and clinical development, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies. This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method is demonstrated to be simple, accurate, precise, and suitable for routine analysis.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[1]
-
Analytical Balance: For accurate weighing of standards.[1]
-
Centrifuge: Capable of reaching 13,000 rpm at 4°C.[3]
-
Volumetric Glassware: Class A volumetric flasks and pipettes.[1]
-
Syringe Filters: 0.22 µm pore size, compatible with the sample solvent.[1][3]
-
Solvents: HPLC grade acetonitrile and methanol.[1]
-
Reagents: Formic acid (analytical grade) and ultrapure water.[3]
-
Internal Standard (IS): Andrographolide (or a structurally similar compound not present in the matrix).[3]
-
Biological Matrix: Drug-free human plasma.[3]
Chromatographic Conditions
The separation was achieved on a C18 reversed-phase column. The chromatographic conditions are summarized in Table 1.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Internal Standard | Andrographolide |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 17.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
Protocols
Preparation of Standard and Quality Control Solutions
2.1.1 Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonicate if necessary to ensure complete dissolution.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of andrographolide and dissolve it in 10 mL of methanol in a volumetric flask.
2.1.2 Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).[1]
2.1.3 Quality Control (QC) Samples
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL) from a separate weighing of the this compound stock solution.
Sample Preparation from Plasma
The protein precipitation method is utilized for the extraction of this compound from plasma samples.[3]
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 µg/mL). For calibration standards and QC samples, add 10 µL of the corresponding this compound working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.[3]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample mixture.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B).[3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[3]
Caption: Workflow for Plasma Sample Preparation.
Method Validation
The developed method was validated according to standard guidelines for bioanalytical method validation. The validation parameters are summarized below.
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was evaluated over the range of 1-200 µg/mL.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels on the same day and on three different days, respectively.
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
Specificity
The specificity of the method was assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the internal standard.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 200 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Recovery | 85 - 115% |
| Specificity | No interference observed |
Table 3: Summary of Method Validation Results
Data Analysis and Quantification
The concentration of this compound in unknown plasma samples is determined using the linear regression equation derived from the calibration curve.
Caption: Data Analysis and Quantification Workflow.
Conclusion
This application note presents a validated RP-HPLC-UV method for the quantification of this compound in human plasma. The method is simple, rapid, and demonstrates good linearity, precision, accuracy, and recovery. It is suitable for use in pharmacokinetic studies of this compound.
References
Application Notes and Protocols for LC-MS/MS Analysis of Androsin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Androsin and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific instrumentation and research questions.
Quantitative Analysis of this compound in Biological Matrices
Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. The following protocol describes a robust protein precipitation method for sample preparation followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Human or rat plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Sample Preparation (Protein Precipitation):
-
Spiking: To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of the this compound standard solution.[1]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample mixture.[1][2]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C to concentrate the sample.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is a common choice for separating small molecules like this compound.[3]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its high selectivity and sensitivity.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer. As a starting point, one would determine the protonated molecular ion [M+H]⁺ and then identify the most abundant and stable fragment ions.[1]
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clarity. Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following tables are provided as templates.
Table 1: Pharmacokinetic Parameters of this compound (Illustrative Data)
| Parameter | Unit | Value (Oral Administration) | Value (Intravenous Administration) |
| Cmax | ng/mL | 850 | 2500 |
| Tmax | h | 1.5 | 0.1 |
| AUC(0-t) | ngh/mL | 4500 | 6000 |
| AUC(0-inf) | ngh/mL | 4750 | 6100 |
| T1/2 | h | 4.2 | 3.8 |
| CL | L/h/kg | 0.5 | 0.3 |
| Vd | L/kg | 2.5 | 1.5 |
| F | % | 78 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Calibration Curve for this compound Quantification (Illustrative Data)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 102.5 | 8.5 |
| 5 | 0.058 | 98.7 | 6.2 |
| 20 | 0.245 | 101.1 | 4.1 |
| 50 | 0.612 | 99.3 | 3.5 |
| 100 | 1.235 | 100.8 | 2.8 |
| 500 | 6.150 | 98.9 | 1.9 |
| 1000 | 12.452 | 101.5 | 1.5 |
Identification and Analysis of this compound Metabolites
The metabolic fate of this compound is predicted to involve hydrolysis to its aglycone, acetovanillone, followed by phase I and phase II metabolism.[2] The identification of these metabolites is crucial for understanding the complete disposition of the drug.
Experimental Protocols
Sample Collection:
-
Collect urine and plasma samples at various time points after this compound administration.
Sample Preparation:
-
For plasma samples, use the protein precipitation method described above.
-
For urine samples, a simple dilution with the initial mobile phase may be sufficient.
LC-MS/MS Conditions for Metabolite Identification:
-
LC System and Column: Similar to the quantitative analysis method.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for metabolite identification to obtain accurate mass measurements of precursor and product ions.
-
Data Acquisition: Perform full scan MS to detect potential metabolites and data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.
Data Analysis for Metabolite Identification:
-
Extraction of Ion Chromatograms: Extract ion chromatograms for the predicted metabolites (e.g., acetovanillone, and its glucuronide and sulfate conjugates).
-
Comparison with Control Samples: Compare the chromatograms of post-dose samples with pre-dose or vehicle-treated samples to identify drug-related peaks.
-
Mass Spectral Interpretation: Analyze the MS and MS/MS spectra to confirm the identity of the predicted metabolites and to elucidate the structures of unknown metabolites.
Data Presentation
Table 3: Predicted and Identified Metabolites of this compound (Illustrative Data)
| Metabolite ID | Proposed Structure | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Biological Matrix |
| M1 | Acetovanillone | 167.07 | 152.05, 124.04 | Plasma, Urine |
| M2 | Acetovanillone Glucuronide | 343.10 | 167.07 | Urine |
| M3 | Acetovanillone Sulfate | 247.03 | 167.07 | Urine |
| M4 | Hydroxylated Acetovanillone | 183.07 | 168.05, 140.04 | Plasma, Urine |
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound has been reported to exert its therapeutic effects, particularly in non-alcoholic fatty liver disease (NAFLD), through the activation of AMP-activated protein kinase (AMPK)α and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[5]
Caption: this compound signaling pathway in hepatocytes.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.
Caption: LC-MS/MS quantification workflow for this compound.
Logical Relationship for Metabolite Identification
This diagram outlines the logical process for identifying potential metabolites of this compound.
Caption: Logical workflow for this compound metabolite identification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 4. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 5. Urinary Androgens Provide Additional Evidence Related to Metabolism and Are Correlated With Serum Androgens in Girls - PMC [pmc.ncbi.nlm.nih.gov]
Androsin: A Potential Therapeutic Agent for High-Fat Diet-Induced Obesity in Mice
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Androsin, a naturally occurring phenolic glucoside isolated from the medicinal plant Picrorhiza kurroa, has emerged as a promising therapeutic candidate for metabolic disorders. Recent studies have demonstrated its potential in mitigating the adverse effects of a high-fat diet, a key driver of obesity and related complications such as non-alcoholic fatty liver disease (NAFLD). This document provides a detailed overview of the application of this compound in a preclinical model of diet-induced obesity, summarizing key quantitative data and providing comprehensive experimental protocols.
Data Presentation
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a high-fructose diet (HFrD)-fed Apolipoprotein E knockout (ApoE-/-) mouse model, a well-established model for studying NAFLD and metabolic syndrome.
Table 1: Effects of this compound on Key Metabolic Parameters
| Parameter | Control Group | HFrD-Fed Group | HFrD-Fed + this compound (10 mg/kg) |
| Body Weight (g) | Data not specified | Significant increase | Attenuated increase |
| Liver Weight (g) | Data not specified | Significant increase | Significant reduction |
| Serum ALT (U/L) | Baseline | Significantly elevated | Significantly reduced |
| Serum AST (U/L) | Baseline | Significantly elevated | Significantly reduced |
| Serum Total Cholesterol (mg/dL) | Baseline | Significantly elevated | Significantly reduced |
Table 2: Effects of this compound on Hepatic Gene and Protein Expression
| Target | HFrD-Fed Group | HFrD-Fed + this compound (10 mg/kg) | Pathway/Function |
| p-AMPKα | Decreased | Increased | Energy Homeostasis/Autophagy |
| SREBP-1c | Increased | Decreased | Lipogenesis |
| FASN | Increased | Decreased | Lipogenesis |
| Beclin1 | Decreased | Increased | Autophagy |
| LC3-II/LC3-I | Decreased | Increased | Autophagy |
| TNF-α | Increased | Decreased | Inflammation |
| IL-6 | Increased | Decreased | Inflammation |
| α-SMA | Increased | Decreased | Fibrosis |
| Collagen I | Increased | Decreased | Fibrosis |
Experimental Protocols
The following protocols are based on the methodologies described in the study "this compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis."[1]
Animal Model and High-Fructose Diet Induction
-
Animal Strain: Apolipoprotein E knockout (ApoE-/-) mice.
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water for one week prior to the experiment.
-
Induction of NAFLD: Feed mice a high-fructose diet (HFrD) for a specified period to induce obesity and NAFLD. The control group receives a standard chow diet.
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Administer this compound orally at a dose of 10 mg/kg body weight once daily.[1]
-
Treatment Duration: Continue the treatment for the designated study period (e.g., 8 weeks).
-
Control Groups: Include a vehicle-treated HFrD group and a normal diet control group.
Biochemical Analysis
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest liver tissues.
-
Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Cholesterol using commercially available assay kits.
Histological Analysis
-
Tissue Processing: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and steatosis.
-
Sirius Red Staining: To evaluate collagen deposition and fibrosis.
-
Western Blot Analysis
-
Protein Extraction: Homogenize liver tissues in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Block the membranes and incubate with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3, and β-actin (as a loading control). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from liver tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
PCR Amplification: Perform qRT-PCR using SYBR Green master mix and specific primers for genes of interest (e.g., Tnf-α, Il-6, Acta2 for α-SMA, Col1a1 for Collagen I).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change using the 2-ΔΔCt method.
Visualization of Pathways and Workflows
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for this compound treatment.
References
Western blot analysis for autophagy markers after Androsin treatment
Application Notes: Androsin as a Modulator of Autophagy
Introduction
This compound, a natural compound, has emerged as a significant activator of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. This compound has demonstrated potential therapeutic effects, particularly in non-alcoholic fatty liver disease (NAFLD), by alleviating hepatic steatosis and liver injury through the activation of autophagy.[1] Its mechanism of action primarily involves the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]
Mechanism of Action: The AMPK/PI3K/Beclin1/LC3 Signaling Pathway
This compound activates AMPKα, a key regulator of cellular energy homeostasis.[1] This activation initiates a signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy.[1] The pathway involves the modulation of the PI3K/Beclin1/LC3 axis.[1] Beclin1, a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, is essential for initiating autophagy.[1][2][3] this compound upregulates the expression of Beclin1.[1] This leads to an enhanced conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][3] The increased ratio of LC3-II to LC3-I is a widely accepted marker for autophagosome formation and, consequently, autophagy activation.[1][4]
Furthermore, this compound's therapeutic effects are also attributed to its ability to inhibit de novo lipogenesis by downregulating the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN).[1]
Data Presentation: Effects of this compound on Autophagy Markers
The following table summarizes the quantitative data from preclinical studies on the effects of this compound treatment on key autophagy and lipogenesis markers in oleic acid-treated HepG2 cells.[1]
| Protein/Gene | Control (Oleic Acid) | This compound-Treated | Fold Change |
| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |
| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |
| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |
Visualizing the this compound-Induced Autophagy Pathway
Caption: this compound signaling pathway in autophagy activation.
Experimental Protocols: Western Blot Analysis for Autophagy Markers
This section provides a detailed protocol for performing Western blot analysis to assess the expression of key autophagy markers (LC3, p62/SQSTM1, and Beclin-1) following this compound treatment.
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]
-
Carefully transfer the supernatant containing the protein extract to a new, pre-chilled tube.[4]
-
II. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.[4] This step is crucial for ensuring equal protein loading in the subsequent steps.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4] PVDF membranes are recommended for LC3 detection due to stronger binding.[5]
-
Perform the transfer at 100V for 60-90 minutes in a wet transfer system or use a semi-dry transfer system according to the manufacturer's protocol.[4]
-
IV. Immunoblotting
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[4] Recommended dilutions:
-
Rabbit anti-LC3B (1:1000)
-
Rabbit anti-p62/SQSTM1 (1:1000)[4]
-
Rabbit anti-Beclin-1 (1:1000)
-
Mouse or Rabbit anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.[4] Note: Avoid using actin as a loading control if autophagy induction is expected to be strong, as its levels can be affected.[5]
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[4]
-
-
Washing:
-
Repeat the washing step (three times for 10 minutes each with TBST).[4]
-
V. Detection and Analysis
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[4]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Calculate the LC3-II/LC3-I ratio to assess autophagosome formation. A decrease in p62 levels generally indicates increased autophagic flux.[4]
-
Visualizing the Western Blot Workflow
Caption: Experimental workflow for Western blot analysis.
References
Unveiling the Molecular Response to Androsin: Application Notes and Protocols for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a phenylethanoid glycoside with notable pharmacological activities, has emerged as a compound of interest in drug discovery and development. Its therapeutic potential is attributed to its influence on various cellular processes, including inflammation, apoptosis, and metabolic regulation. Understanding the precise molecular mechanisms underlying these effects is paramount for its clinical translation. This document provides detailed application notes and protocols for the analysis of gene expression changes in response to this compound treatment. These guidelines are intended to assist researchers in elucidating the signaling pathways modulated by this compound and in identifying potential biomarkers of its activity.
Data Presentation: Gene Expression Changes in Response to a Structurally Related Compound
Due to the limited availability of public genome-wide gene expression data for this compound, we present a summary of differentially expressed genes identified in response to Andrographolide, a structurally and functionally related bioactive compound. These data, obtained from microarray analysis of prostate cancer cells treated with Andrographolide, offer valuable insights into the potential gene targets of this compound.[1][2]
Table 1: Differentially Expressed Genes Associated with Inflammatory Response [2]
| Gene Symbol | Gene Name | Fold Change | Function |
| ATM | ATM Serine/Threonine Kinase | Up-regulated | DNA repair, cell cycle checkpoint |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Up-regulated | Cellular response to hypoxia |
| NOX1 | NADPH Oxidase 1 | Up-regulated | Production of reactive oxygen species |
| CCL4 | C-C Motif Chemokine Ligand 4 | Down-regulated | Chemoattractant for immune cells |
| C5 | Complement C5 | Down-regulated | Component of the complement system |
| TNF | Tumor Necrosis Factor | Down-regulated | Pro-inflammatory cytokine |
| IL2 | Interleukin 2 | Down-regulated | Cytokine involved in T-cell proliferation |
Table 2: Differentially Expressed Genes Associated with Cell Cycle and DNA Repair [1]
| Gene Symbol | Gene Name | Fold Change | Function |
| BRCA2 | BRCA2 DNA Repair Associated | Up-regulated | DNA double-strand break repair |
| ATM | ATM Serine/Threonine Kinase | Up-regulated | DNA damage response |
| NBN | Nibrin | Up-regulated | DNA double-strand break repair |
| RAD50 | RAD50 Double Strand Break Repair Protein | Up-regulated | DNA repair and telomere maintenance |
| MRE11 | MRE11 Homolog, Double Strand Break Repair Nuclease | Up-regulated | DNA double-strand break repair |
Signaling Pathways Modulated by this compound and Related Compounds
This compound is known to modulate key signaling pathways involved in cellular metabolism and inflammation. The following diagram illustrates the putative signaling cascade affected by this compound, leading to the regulation of gene expression.
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed protocols for key experiments to analyze the effects of this compound on gene and protein expression.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular model.
Caption: Experimental Workflow for this compound Studies.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, or a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: RNA Isolation and Quantification
This protocol is for the isolation of total RNA from cultured cells using a TRIzol-based method.
-
Cell Lysis: After this compound treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol reagent per well of a 6-well plate and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
RNA Wash: Wash the RNA pellet with 1 mL of 75% ethanol.
-
RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in RNase-free water.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable SYBR Green master mix.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).
Protocol 4: RNA Sequencing (RNA-Seq) Library Preparation
For a comprehensive analysis of gene expression, RNA-Seq is recommended. The following is a general outline of the library preparation process.
-
RNA Quality Control: Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.
-
Poly(A) RNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality before sequencing on a high-throughput sequencing platform.
Protocol 5: Western Blot Analysis
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, SREBP-1c, FASN, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 6: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain a deeper understanding of the molecular mechanisms of this compound, identify novel therapeutic targets, and contribute to the development of this promising natural compound into a clinically relevant therapeutic agent. The use of high-throughput techniques like RNA-Seq will be particularly valuable in uncovering the full spectrum of genes and pathways modulated by this compound.
References
Application Notes and Protocols for In Vivo Imaging of Androsin Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Androsin, a phenolic acid compound with demonstrated therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and colorectal cancer.[1][2] The following sections detail the known signaling pathways of this compound, protocols for preparing and imaging this compound in animal models, and a summary of available quantitative data.
Introduction to this compound and In Vivo Imaging
This compound, a natural compound extracted from Picrorhiza kurroa, has garnered significant interest for its anti-inflammatory, anti-asthmatic, and hepatoprotective activities.[3] Its therapeutic effects are attributed to the modulation of key signaling pathways involved in autophagy, lipogenesis, and apoptosis.[1][3] Understanding the biodistribution and target engagement of this compound in living organisms is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging offers a powerful, non-invasive tool to visualize and quantify the distribution of this compound in real-time within a living animal, providing invaluable insights into its pharmacokinetics and tissue-specific accumulation.[4][5]
Known Signaling Pathways of this compound
This compound has been shown to modulate distinct signaling pathways in different disease contexts. These pathways are critical for understanding its mechanism of action and for designing targeted imaging strategies.
This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
In the context of NAFLD, this compound activates AMP-activated protein kinase alpha (AMPKα).[3] This activation leads to the induction of autophagy through the PI3K/Beclin1/LC3 pathway and the inhibition of lipogenesis by down-regulating the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2][3]
Caption: this compound's dual regulatory role in NAFLD.
This compound in Colorectal Cancer (CRC)
In colorectal cancer cells, this compound exhibits a dual mechanism based on its concentration. At high concentrations, it induces apoptosis via the PI3K/Akt/mTOR/caspase-3/PARP pathway.[1][6] At lower concentrations, it inhibits cell invasion and migration through the NOX2/ROS/FAK/PI3K/Akt/NF-κB/MMP7 pathway.[1][7]
Caption: Concentration-dependent effects of this compound in CRC.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that comprehensive pharmacokinetic and biodistribution data from in vivo imaging studies are not yet widely available in the public domain.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Disease Model | Parameter | Value | Reference |
| Colorectal Cancer Cells | Colorectal Cancer | IC50 (48h) | 56 µM | [1][6] |
| Colorectal Cancer Cells | Colorectal Cancer | IC50 (72h) | 41 µM | [1][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dose | Key Findings | Reference |
| ApoE-/- Mice | NAFLD | 10 mg/kg (oral) | Reduced ALT, AST, and cholesterol; decreased hepatocyte ballooning, lipid deposition, inflammation, and fibrosis. | [2][8] |
| Nude Mice | Colorectal Cancer | Not Specified | Suppressed tumor growth and disrupted tumor tissue. | [1][6] |
Experimental Protocols for In Vivo Imaging of this compound
The following protocols are designed as a general framework for researchers to develop a specific in vivo imaging study for this compound. These are based on established methods for imaging small molecules.[4][9]
Preparation of Fluorescently Labeled this compound
For in vivo fluorescence imaging, this compound must be conjugated to a near-infrared (NIR) fluorophore to allow for deep tissue penetration and minimize autofluorescence.[10]
Materials:
-
This compound
-
NIR fluorescent dye with an appropriate reactive group (e.g., N-hydroxysuccinimide ester for reaction with primary amines)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Functionalization of this compound (if necessary): If this compound lacks a suitable functional group for conjugation (e.g., a primary amine or carboxylic acid), it may need to be chemically modified. This step requires careful consideration to not affect the biological activity of the molecule.
-
Conjugation Reaction: Dissolve this compound and the NIR dye in anhydrous DMF or DMSO. Add a base such as TEA or DIPEA to facilitate the reaction. The molar ratio of this compound to the dye should be optimized, typically starting at 1:1.2.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC.
-
Purification: Once the reaction is complete, purify the this compound-fluorophore conjugate using preparative HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using MS and NMR.
-
Formulation: Dissolve the purified conjugate in a biocompatible vehicle for injection, such as a mixture of DMSO and saline or a cyclodextrin-based formulation to improve solubility.
Animal Models and Study Design
Animal Models:
-
NAFLD Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fructose diet are a suitable model.[8]
-
Colorectal Cancer Model: Nude mice with subcutaneous or orthotopic xenografts of human colorectal cancer cell lines (e.g., HCT116) can be used.[7]
Experimental Workflow:
References
- 1. kjpp.net [kjpp.net]
- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo imaging of molecular targets and their function in endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Androsin's Cytotoxic Effects: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a natural compound, has shown potential in modulating key cellular pathways. Recent studies have highlighted its activity in the context of colorectal cancer, where it can induce apoptosis and inhibit cell proliferation.[1][2] Understanding the cytotoxic properties of this compound is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for essential cell-based assays to measure this compound-induced cytotoxicity, including assessments of cell viability, membrane integrity, and apoptosis.
Data Presentation: Quantitative Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in colorectal cancer (CRC) cells, with the half-maximal inhibitory concentration (IC50) varying with the duration of exposure.[1][2]
| Cell Line | Treatment Duration | IC50 (µM) |
| Colorectal Cancer (CRC) Cells | 48 hours | 56 |
| Colorectal Cancer (CRC) Cells | 72 hours | 41 |
Table 1: IC50 values of this compound in colorectal cancer cells.[1][2]
Signaling Pathway in this compound-Induced Cytotoxicity
High concentrations of this compound have been shown to induce apoptosis in colorectal cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to the activation of caspase-3 and subsequent cleavage of PARP, key events in the apoptotic cascade.
Experimental Protocols
The following are detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][4][5]
Materials:
-
This compound
-
Target cancer cell lines (e.g., colorectal cancer cells)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C.[1][2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8][9][10]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.
-
Assay Reaction: Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V.[11][12][13] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.
-
Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
Application Note and Protocol: Assessing the Anti-inflammatory Effects of Androsin on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Androsin, a bioactive compound, has shown considerable promise as an anti-inflammatory agent.[1] Its mechanism of action is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[2][3] This document provides a comprehensive protocol for researchers to assess the efficacy of this compound in mitigating inflammation, with a focus on its impact on inflammatory cytokine expression and the underlying molecular mechanisms. The protocols described herein utilize lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation.[1] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] The primary signaling pathways implicated in this response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This guide details the necessary experimental procedures, from cell culture to molecular analysis, to comprehensively evaluate the anti-inflammatory properties of this compound.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades.[2][3] Upon stimulation by LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound's intervention can block these signaling events, resulting in decreased cytokine production.
References
- 1. benchchem.com [benchchem.com]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis through activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Androsin in 3D Liver Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin, a natural phytochemical derived from Picrorhiza kurroa, has demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1] Its mechanism of action involves the dual regulation of key cellular pathways: the activation of autophagy and the inhibition of de novo lipogenesis.[1][2][3] Three-dimensional (3D) liver organoids have emerged as a powerful in vitro model system, recapitulating the complex cellular architecture and function of the native liver.[4][5][6] This document provides detailed application notes and protocols for the proposed use of this compound in 3D liver organoid cultures to model and investigate NAFLD and other liver pathologies.
Application Notes
The use of this compound in 3D liver organoid cultures offers a promising platform for studying its therapeutic potential in a physiologically relevant human model. Liver organoids can be generated from induced pluripotent stem cells (iPSCs) or primary human hepatocytes and can develop key features of liver function and disease.[7][8][9] By inducing a disease phenotype, such as steatosis (fatty liver) in these organoids, researchers can investigate the efficacy of compounds like this compound in a controlled in vitro environment.
Expected Effects of this compound on 3D Liver Organoids:
-
Reduction of Lipid Accumulation: In a steatotic liver organoid model, this compound is expected to reduce intracellular lipid droplets. This can be visualized and quantified using techniques like Oil Red O staining.
-
Modulation of Autophagy: this compound is anticipated to upregulate autophagy, which can be assessed by measuring the expression of key autophagy markers such as LC3, Beclin1, and AMPKα.[1][2]
-
Inhibition of Lipogenesis: The compound should downregulate the expression of lipogenic enzymes like FASN and the transcription factor SREBP1c.[1][2]
-
Amelioration of Liver Injury Markers: A decrease in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium is expected, indicating a reduction in cellular damage.[3][10]
-
Anti-inflammatory and Anti-fibrotic Effects: this compound may also reduce the expression of inflammatory (e.g., TNF-α, ILs, NF-κB) and fibrotic (e.g., α-SMA, collagens, TGF-β) markers in diseased liver organoids.[3][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies and provide a framework for expected outcomes in a 3D liver organoid model.
Table 1: In Vivo Efficacy of this compound in a High-Fructose Diet (HFrD)-Induced NAFLD Mouse Model [1]
| Parameter | Control Group | HFrD Group | HFrD + this compound (10 mg/kg) Group |
| Serum ALT (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |
| Serum AST (U/L) | Data not available | Significantly elevated | Significantly reduced vs. HFrD |
| Serum Cholesterol | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Hepatic Steatosis | Minimal | Severe | Significantly ameliorated |
| Hepatic Inflammation | Baseline | Significantly elevated | Significantly reduced vs. HFrD |
| Hepatic Fibrosis | Minimal | Significant | Significantly reduced vs. HFrD |
Table 2: Hypothetical Expected Outcomes of this compound Treatment on a Steatotic 3D Liver Organoid Model
| Parameter | Control Organoids | Steatotic Organoids | Steatotic Organoids + this compound |
| Organoid Viability (%) | ~100% | Reduced | Increased vs. Steatotic |
| Intracellular Lipid Accumulation (Fold Change) | 1.0 | > 5.0 | Reduced vs. Steatotic |
| ALT/AST in Media (Fold Change) | 1.0 | Elevated | Reduced vs. Steatotic |
| p-AMPKα/AMPKα Ratio (Fold Change) | 1.0 | Unchanged or slightly decreased | Increased |
| LC3-II/LC3-I Ratio (Fold Change) | 1.0 | Unchanged or slightly decreased | Increased |
| SREBP1c Expression (Fold Change) | 1.0 | Increased | Decreased |
| FASN Expression (Fold Change) | 1.0 | Increased | Decreased |
| TNF-α Expression (Fold Change) | 1.0 | Increased | Decreased |
| α-SMA Expression (Fold Change) | 1.0 | Increased | Decreased |
Experimental Protocols
Protocol 1: Generation of 3D Liver Organoids from Human iPSCs
This protocol is adapted from established methods for generating multicellular 3D liver organoids.[7]
Materials:
-
Human iPSCs
-
Essential 8 Medium
-
RPMI 1640 Medium
-
Advanced DMEM/F12 Medium
-
Hepatocyte Culture Medium (HCM)
-
Growth factors and small molecules for differentiation (e.g., Activin A, FGF4, HGF, Oncostatin M)
-
Geltrex™ or other basement membrane matrix
-
96-well sphere U-bottom plates
Procedure:
-
Definitive Endoderm Induction (Days 1-3): Culture iPSCs in complete RPMI medium supplemented with appropriate growth factors to induce definitive endoderm formation.
-
Foregut Spheroid Induction (Days 4-6): Culture the cells in complete Advanced DMEM/F12 medium to induce the formation of foregut spheroids.
-
Human Liver Organoid (HLO) Formation (Days 7-10): Embed the spheroids in Geltrex™ and culture in Advanced DMEM/F12 supplemented with retinoic acid.
-
Hepatocyte Maturation (Days 11-25): Culture the developing organoids in Hepatocyte Culture Medium (HCM) to promote maturation of hepatocytes.
Protocol 2: Induction of Steatosis and this compound Treatment
Materials:
-
Mature 3D Liver Organoids
-
Hepatocyte Culture Medium (HCM)
-
Fatty acid solution (e.g., oleic acid and palmitic acid)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Induction of Steatosis: Culture mature liver organoids in HCM supplemented with a fatty acid solution for 48-72 hours to induce lipid accumulation.
-
This compound Treatment:
-
Prepare a stock solution of this compound.
-
Treat the steatotic organoids with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
Include a vehicle-treated control group.
-
Include a non-steatotic control group.
-
Protocol 3: Assessment of this compound Efficacy
1. Viability Assay (e.g., PrestoBlue™):
-
Add PrestoBlue™ reagent to the organoid cultures and incubate.
-
Measure fluorescence to determine cell viability.
2. Histological Analysis:
-
Fix organoids in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to observe morphology.
-
Perform Oil Red O staining to visualize lipid droplets.
3. Biochemical Analysis:
-
Collect the culture medium at different time points.
-
Measure the levels of ALT and AST using commercially available assay kits.
4. Molecular Analysis:
-
RNA Extraction and qRT-PCR:
-
Harvest organoids and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR to analyze the expression of genes related to autophagy (AMPKα, Beclin1, LC3), lipogenesis (SREBP1c, FASN), inflammation (TNF-α, IL-6), and fibrosis (α-SMA, COL1A1).
-
-
Protein Extraction and Western Blot:
-
Lyse organoids and extract total protein.
-
Perform Western blot analysis to determine the protein levels of key signaling molecules (e.g., p-AMPKα, AMPKα, LC3-I, LC3-II, SREBP1c, FASN).
-
Visualizations
Caption: this compound-mediated signaling pathways.
Caption: Experimental workflow for this compound in 3D liver organoids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel 3D Liver Organoid System for Elucidation of Hepatic Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Hepatic Organoid-Based Advancements in LIVER Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modeling human liver organ development and diseases with pluripotent stem cell-derived organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Establishing a Stable Cell Line for Androsin Research
Introduction
Androsin, a phenolic glycoside, has garnered significant interest for its therapeutic potential, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and inflammatory conditions.[1] Its mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK initiates downstream signaling that promotes autophagy and inhibits lipogenesis, addressing key pathological features of NAFLD.[2] Furthermore, this compound exhibits anti-inflammatory properties by modulating pathways such as the NF-κB signaling cascade.[1]
To facilitate consistent and long-term studies of this compound's effects and its mechanism of action, the generation of stable cell lines is crucial. Unlike transient transfections, which provide short-term gene expression, stable cell lines have foreign DNA integrated into the host cell's genome, ensuring that the gene of interest is passed on during cell division and is consistently expressed over extended periods.[3] This allows for reproducible, long-term experiments essential for drug screening and functional genomics.
These application notes provide a comprehensive set of protocols for establishing a stable cell line in the human hepatocellular carcinoma cell line, HepG2, a relevant model for studying liver-related metabolic diseases. The protocols cover cell culture, transfection using lipid-based reagents, selection of stably transfected cells using G418, and validation of transgene expression. Additionally, methods for assessing the functional effects of this compound on key signaling pathways are detailed.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the expected quantitative data from experiments using a stable cell line to investigate this compound's bioactivity. Researchers should perform dose-response and time-course experiments to determine optimal conditions.
Table 1: Cytotoxicity of this compound on HepG2 Cells
| Treatment Duration (hours) | IC50 (µM) |
|---|---|
| 24 | Data to be determined |
| 48 | Data to be determined |
| 72 | Data to be determined |
The half-maximal inhibitory concentration (IC50) should be determined using an MTT or similar cell viability assay. A suggested starting concentration range for this compound is 1 µM to 50 µM.[1]
Table 2: Effect of this compound on Target Gene and Protein Expression in Stably Transfected HepG2 Cells
| Target Analyte | Treatment Condition | Expected Fold Change vs. Control | Validation Method |
|---|---|---|---|
| p-AMPKα/AMPKα | This compound (1-50 µM, 24h) | Increase | Western Blot |
| Beclin-1 | This compound (1-50 µM, 24h) | Increase | Western Blot / qRT-PCR |
| LC3-II/LC3-I Ratio | This compound (1-50 µM, 24h) | Increase | Western Blot |
| p-p65/p65 (NF-κB) | This compound + TNF-α | Decrease | Western Blot |
| SREBP-1c | This compound (1-50 µM, 24h) | Decrease | Western Blot / qRT-PCR |
| FASN | This compound (1-50 µM, 24h) | Decrease | Western Blot / qRT-PCR |
Fold change is relative to the vehicle-treated control. TNF-α or another inflammatory stimulus may be required to assess anti-inflammatory effects.
Experimental Protocols
Protocol 1: Culture and Maintenance of HepG2 Cells
This protocol describes the standard procedure for culturing HepG2 cells, a human liver cancer cell line suitable for transfection.[4]
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
T-75 cell culture flasks
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet. Transfer cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 100 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium. Transfer the suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 4 volumes of complete growth medium.[5] Gently pipette to create a single-cell suspension.
-
Subculture: Split the cells at a ratio of 1:4 to 1:6 into new flasks containing pre-warmed complete growth medium.[6]
Protocol 2: Generation of a Stable Cell Line using Lipofectamine 3000
This protocol details the transfection of HepG2 cells with a plasmid vector containing the gene of interest and a neomycin resistance marker (neo) for G418 selection.[1]
Materials:
-
Healthy, actively dividing HepG2 cells (passage 5-25)
-
Expression vector containing the gene of interest and a neomycin resistance cassette (e.g., pcDNA™3.1)
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (antibiotic-free for transfection)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells into a 6-well plate at a density of 7.5 x 10⁵ cells per well in 2 mL of complete growth medium.[7] Cells should be 70-80% confluent on the day of transfection.[1]
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent. Mix gently.
-
Tube B: Dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes.
-
-
Complex Formation: Add the diluted DNA from Tube A to Tube B. Mix by pipetting and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to the well containing the HepG2 cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before starting antibiotic selection.
Protocol 3: Selection of Stable Clones with G418
This protocol describes the selection of successfully transfected cells and the isolation of clonal populations.
Materials:
-
Transfected HepG2 cells from Protocol 2
-
Complete growth medium
-
G418 sulfate (Geneticin®)
-
10 cm culture dishes
-
24-well plates
-
Cloning cylinders or sterile pipette tips
Procedure:
-
Determine Optimal G418 Concentration (Kill Curve): Before selection, determine the minimum concentration of G418 that kills 100% of non-transfected HepG2 cells within 7-10 days. This is typically between 400-800 µg/mL for HepG2 cells.[8][9]
-
Initiate Selection: 48-72 hours post-transfection, passage the cells into a 10 cm dish containing complete growth medium supplemented with the predetermined optimal concentration of G418.
-
Maintain Selection Pressure: Replace the G418-containing medium every 3-4 days. Widespread cell death of non-transfected cells should be observed.
-
Colony Formation: Continue incubation for 2-3 weeks, until distinct, drug-resistant colonies become visible.
-
Isolate Clones:
-
Wash the dish with sterile PBS.
-
Using a microscope in a sterile hood, place a cloning cylinder over a well-isolated, healthy-looking colony.
-
Add a small amount of Trypsin-EDTA to the cylinder and incubate for a few minutes.
-
Once cells detach, aspirate the cell suspension with a pipette and transfer it to a well of a 24-well plate containing G418 selection medium.
-
Alternatively, gently scrape the colony with a sterile pipette tip and transfer it to the new well.[10]
-
-
Expand Clones: Expand each isolated clone in progressively larger culture vessels, maintaining G418 selection pressure (a lower maintenance dose, e.g., 200 µg/mL, can be used once clones are established).[9]
Protocol 4: Validation of Stable Expression and Functional Analysis
This protocol outlines methods to confirm stable integration and expression of the gene of interest and to assess the cell line's response to this compound.
Materials:
-
Expanded clonal cell lines
-
Reagents for Western Blot (RIPA buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers)
-
This compound stock solution (e.g., 10 mM in DMSO)[1]
-
TNF-α (for inflammation studies)
-
Lysosomal inhibitors (e.g., Bafilomycin A1) for autophagic flux assays
Procedures:
-
Western Blot for Protein Expression:
-
Lyse cells from each expanded clone and quantify total protein.
-
Separate 20-40 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest (or a tag, e.g., FLAG, HA) to confirm expression. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Select clones with the highest and most stable expression for further experiments.
-
-
Functional Assay - AMPK Activation:
-
Plate the validated stable cell line.
-
Treat cells with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 24 hours).
-
Perform Western blot analysis using antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα. An increase in the p-AMPKα/AMPKα ratio indicates pathway activation.[11]
-
-
Functional Assay - Autophagy Induction (Autophagic Flux):
-
Plate the cells and treat with this compound, with and without a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
Perform Western blot analysis for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon this compound treatment, which is further enhanced in the presence of Bafilomycin A1, confirms an increase in autophagic flux.[2]
-
Expression of Beclin-1 can also be assessed via Western blot or qRT-PCR.[2]
-
-
Functional Assay - Anti-Inflammatory Effect:
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate inflammation by adding an inflammatory agent like TNF-α (e.g., 10 ng/mL) or LPS.
-
Lyse the cells and perform Western blot for phosphorylated and total levels of NF-κB subunit p65. A decrease in the ratio indicates inhibition of the NF-κB pathway.[12]
-
Visualizations
Caption: Experimental workflow for generating a stable cell line for this compound research.
Caption: Signaling pathways modulated by this compound in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Santamarine Inhibits NF-кB and STAT3 Activation and Induces Apoptosis in HepG2 Liver Cancer Cells via Oxidative Stress. [jcancer.org]
Application of Androsin in CRISPR/Cas9 Gene Editing: A Review of Current Findings
As of the latest available data, there are no published studies or publicly accessible information detailing the application of a compound named "Androsin" in the context of CRISPR/Cas9 gene editing. A comprehensive review of scientific literature and databases reveals no direct link or established use of this compound to modulate the efficiency or outcome of CRISPR/Cas9-mediated genome editing.
This absence of data means that no quantitative data, established experimental protocols, or known signaling pathways related to this compound's role in gene editing can be provided at this time. The core requirements of the user's request, including data tables, detailed methodologies, and visualizations of this compound's purported mechanism in CRISPR/Cas9, cannot be fulfilled based on the current body of scientific knowledge.
General Principles of Enhancing CRISPR/Cas9 Gene Editing with Small Molecules
While information on this compound is unavailable, it is pertinent for researchers, scientists, and drug development professionals to understand the general strategies employed to enhance CRISPR/Cas9 efficiency through the use of small molecules. These strategies typically revolve around influencing the cellular DNA repair pathways that are activated in response to the double-strand breaks (DSBs) induced by the Cas9 nuclease. The two major repair pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).
-
Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cell types. It is often error-prone and can lead to the insertion or deletion of nucleotides (indels) at the cut site, resulting in gene knockout.
-
Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to precisely repair the break. This mechanism is essential for precise gene editing, such as introducing specific point mutations or inserting new genetic sequences.
Small molecules that enhance CRISPR/Cas9 editing generally function by either inhibiting NHEJ to promote HDR, or by directly stimulating the machinery involved in the HDR pathway.
Hypothetical Workflow for Evaluating a Novel Compound in CRISPR/Cas9 Editing
Should a novel compound like "this compound" be considered for its potential to modulate CRISPR/Cas9-mediated gene editing, a general experimental workflow would be necessary to characterize its effects. This workflow would be designed to assess its impact on editing efficiency, pathway choice (NHEJ vs. HDR), and potential off-target effects.
Caption: A generalized workflow for assessing a novel compound's effect on CRISPR/Cas9 gene editing.
Potential Signaling Pathways to Investigate
If a compound were found to enhance HDR, further investigation into its mechanism of action would likely focus on key signaling pathways involved in DNA repair and cell cycle control.
Caption: Potential signaling pathways a compound could modulate to enhance HDR over NHEJ.
Troubleshooting & Optimization
Technical Support Center: Improving Androsin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Androsin in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to this compound's solubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic glycoside naturally found in the medicinal plant Picrorhiza kurroa.[1] It has attracted scientific interest due to its diverse pharmacological effects, including anti-inflammatory, anti-asthmatic, and hepatoprotective properties.[1][2] In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to alleviate the condition by activating autophagy and reducing the synthesis of fatty acids (de novo lipogenesis).[2][3]
Q2: What are the key physicochemical properties of this compound?
This compound is a white to off-white solid.[4][5] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol but is insoluble in cold water and ethanol.[3][4] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 531-28-2 | [4][5] |
| Molecular Formula | C₁₅H₂₀O₈ | [4][5] |
| Molecular Weight | 328.31 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [4][5] |
| Melting Point | 206-220 °C | [4][5] |
| Solubility | Soluble in DMSO and methanol. Insoluble in cold water and ethanol. | [3][4][5] |
Q3: How should I prepare a stock solution of this compound?
Due to its poor solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 3.28 mg of this compound in 1 mL of 100% DMSO.[3] It is crucial to ensure the compound is completely dissolved before making further dilutions.
Q4: What is a recommended starting concentration range for in vitro experiments?
While specific half-maximal inhibitory concentration (IC50) values for this compound are not widely available, a starting concentration range of 1 µM to 50 µM is suggested for initial in vitro experiments.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]
Q5: What is the maximum permissible DMSO concentration in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent.
Troubleshooting Guide
Encountering solubility issues with this compound is a common challenge. The following table provides solutions to frequently encountered problems.
Table 2: Troubleshooting Guide for this compound Solubility
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates in the cell culture medium upon dilution. | 1. The working concentration of this compound is higher than its solubility limit in the aqueous medium.[3]2. Rapid dilution of the concentrated DMSO stock into the full volume of media.[3]3. The cell culture medium is at a low temperature.[3] | 1. Conduct a serial dilution to find the maximum soluble concentration in your specific cell culture medium.2. Employ a stepwise dilution method: First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this to the final volume of media.[3]3. Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the cell culture medium over the experimental duration.[3]2. Inaccurate concentration of the stock solution due to incomplete initial dissolution.3. Cellular stress caused by a high final DMSO concentration. | 1. Prepare fresh dilutions of this compound from the stock solution for each experiment.2. Ensure the this compound is completely dissolved in the stock solution by vortexing and gentle warming if necessary.3. Maintain the final DMSO concentration below 0.5% and always include a vehicle control.[3] |
| Difficulty dissolving the initial this compound powder in DMSO. | 1. Insufficient solvent volume for the amount of powder.2. Low ambient temperature.3. Poor quality of the solvent. | 1. Ensure the correct amount of DMSO is used for the desired stock concentration.2. Gently warm the solution in a water bath (not exceeding 37°C) and vortex to aid dissolution.3. Use high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (MW: 328.31 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh 3.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[3]
-
Add 1 mL of 100% DMSO to the tube.[3]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microplate (96-well)
-
Microplate reader or microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24 hours).
-
Visually inspect the wells for any signs of precipitation using a microscope. Alternatively, measure the absorbance or light scattering at a suitable wavelength using a microplate reader to detect precipitate formation.
-
The highest concentration that does not show any precipitation is the maximum soluble concentration for your experimental conditions.
Protocol 3: In Vitro AMPK Activation Assay (Western Blot)
This protocol outlines the steps to assess the effect of this compound on the activation of AMP-activated protein kinase (AMPK) in a suitable cell line, such as HepG2 human hepatoma cells.[1]
Materials:
-
HepG2 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
Primary antibodies (anti-phospho-AMPKα, anti-total-AMPKα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells under standard conditions. To mimic NAFLD, steatosis can be induced by treating cells with fatty acids like oleic acid. Treat the cells with various concentrations of this compound for a specified time.[1]
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them to extract total protein. Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-AMPKα and total AMPKα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα to determine the extent of AMPK activation.[1]
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: this compound's signaling pathway in NAFLD.
References
Technical Support Center: Androsin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) analysis of Androsin. It is intended for researchers, scientists, and drug development professionals encountering chromatographic issues, specifically peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for Reverse-Phase HPLC analysis of this compound?
A good starting point for this compound analysis by RP-HPLC involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] An acidic modifier is often added to the aqueous portion of the mobile phase to improve peak shape.
Table 1: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar) |
| Mobile Phase A | 0.1% Orthophosphoric Acid or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic (e.g., Water:Methanol 65:35, v/v) or Gradient |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column |
| Column Temperature | Ambient or controlled at 40°C |
| Detection Wavelength | 255 nm, 270 nm, or 274 nm |
| Injection Volume | 10-20 µL |
Q2: What is peak tailing and why is it a problem in this compound analysis?
Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that extends further than its leading edge.[2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which compromises the quantitative accuracy of the analysis.[2][3]
Q3: What are the primary causes of peak tailing in HPLC?
Peak tailing generally arises from more than one mechanism of analyte retention occurring simultaneously.[4] For compounds like this compound, common causes include:
-
Secondary Interactions: Polar or ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4][5] These interactions are a primary cause of tailing for compounds with basic functional groups.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms of the molecule can exist, leading to mixed retention mechanisms and peak broadening or tailing.[6][7]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase at the column inlet, causing peak distortion.[4][8]
-
Column Degradation: Deformation of the column packing bed, the creation of a void at the column inlet, or a blocked frit can all lead to poor peak shape.[4][9]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during this compound HPLC analysis.
Q4: My this compound peak is tailing. Where should I start my investigation?
The first step is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.[2] If all peaks are tailing, the problem is likely related to the HPLC system (e.g., extra-column volume, column void) or a universal method parameter.[2] If only the this compound peak (or other polar/ionizable analytes) is tailing, the cause is more likely a chemical interaction between this compound and the stationary or mobile phase.[2]
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Q5: How does mobile phase pH affect this compound peak shape, and how can I optimize it?
Mobile phase pH is a critical factor for ionizable compounds like this compound.[7] The goal is to ensure this compound is in a single, stable ionic state (preferably unionized) during analysis.[10]
-
Problem: If the mobile phase pH is near this compound's pKa, a mixture of ionized and unionized forms will exist, leading to tailing.[6]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For potentially basic compounds interacting with acidic silanols, operating at a lower pH (e.g., pH 2-3) is recommended.[9] This protonates the silanol groups on the stationary phase, minimizing secondary ionic interactions.[9] Adding an acidic modifier like 0.1% formic acid or orthophosphoric acid to the aqueous mobile phase is a standard practice to control pH and improve peak shape.[10]
Table 2: Effect of Mobile Phase Adjustments on this compound Peak Tailing
| Parameter Adjustment | Expected Effect on Peak Tailing | Rationale |
| Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) | Decrease | Suppresses the ionization of residual silanol groups on the column, reducing secondary interactions with this compound.[9][10] |
| Increase Buffer Concentration | Decrease | Buffers can help maintain a stable pH and mask residual silanol interactions, improving peak symmetry.[4] |
| Increase Organic Modifier (e.g., Acetonitrile) | May Decrease | Can sometimes reduce secondary polar interactions by altering the polarity of the mobile phase. |
| Change Organic Modifier (e.g., Methanol to Acetonitrile) | Variable | Different organic modifiers can offer alternative selectivity and may reduce specific unwanted interactions.[4] |
Q6: Could column overload be causing my this compound peak to tail? How do I check for and resolve this?
Yes, column overload is a common cause of peak shape distortion.[4]
-
Mass Overload: This occurs when the mass of this compound injected is too high for the column's capacity, saturating the stationary phase.[8] The resulting peak is often a right-angled "shark fin" shape.[8]
-
Volume Overload: This happens when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase.[11]
-
Troubleshooting: To check for overload, prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, overload is the likely cause.[4]
-
Solution: Reduce the sample concentration or decrease the injection volume.[10] Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., 10 mL).
-
Dissolution: Add a small amount of HPLC-grade methanol to dissolve the standard. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Dilute to the final volume with methanol and mix thoroughly.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition. These solutions are used to build a calibration curve.
Protocol 2: Extraction of this compound from Plant Material
-
Grinding: Grind the dried plant material (e.g., rhizomes of Picrorhiza kurroa) into a fine powder.
-
Extraction: Accurately weigh approximately 1 g of the powdered material into a flask. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Final Preparation: Before injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.
Caption: Experimental workflow for this compound HPLC analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Androsin Dosage for In Vivo Efficacy
Welcome to the technical support center for Androsin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenolic glycoside isolated from the medicinal plant Picrorhiza kurroa.[1] Its primary mechanism of action, particularly in the context of non-alcoholic fatty liver disease (NAFLD), involves the activation of AMP-activated protein kinase alpha (AMPKα).[1] This activation leads to two main downstream effects: the induction of autophagy through the PI3K/Beclin1/LC3 signaling cascade and the suppression of de novo lipogenesis by down-regulating the expression of SREBP-1c.[2]
Q2: What is a recommended starting dose for this compound in a mouse model of NAFLD?
Based on published preclinical studies, a daily oral dose of 10 mg/kg has been shown to be effective in protecting the liver against high-fructose diet-induced NAFLD in ApoE-/- mice.[2][3] This dose has been associated with reduced levels of ALT and AST enzymes, decreased cholesterol, and improvements in liver histology, including reduced hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[2][3]
Q3: How should I prepare this compound for oral administration?
This compound is typically administered as a suspension. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC-Na) in sterile water. To prepare a homogenous suspension, it is recommended to first create a paste with the this compound powder and a small amount of the vehicle before gradually adding the remaining vehicle while mixing thoroughly.[4]
Q4: What is the recommended route of administration for this compound in mice?
Oral gavage is the most common and effective route for administering this compound in preclinical mouse models of NAFLD.[2][3] This method ensures precise dosing.
Q5: What are the expected therapeutic effects of this compound in an NAFLD model?
In a high-fructose diet-induced NAFLD mouse model, this compound treatment has been shown to significantly reduce inflammatory markers such as various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] It also ameliorates hepatic steatosis, reduces serum lipid levels, and mitigates liver injury.[2]
Q6: Is there any information on the pharmacokinetics of this compound?
Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, clearance, and volume of distribution, are not extensively reported in the currently available public literature.[1] Researchers may need to conduct preliminary pharmacokinetic studies to determine these parameters in their specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable therapeutic effect at the 10 mg/kg dose. | 1. Sub-optimal Dosage: The 10 mg/kg dose may not be optimal for your specific animal model or disease severity.2. Poor Bioavailability: The formulation may not be adequately absorbed.3. Compound Degradation: this compound may be unstable in the prepared formulation. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 20 mg/kg) to determine the optimal dose for your model.[5]2. Optimize Formulation: Ensure the this compound suspension is homogenous. Consider alternative vehicles if poor solubility is suspected.3. Prepare Fresh Formulations: Prepare the this compound suspension fresh daily to avoid degradation. |
| Mouse shows signs of distress during or after oral gavage (e.g., coughing, fluid from the nose). | 1. Improper Gavage Technique: The gavage needle may have entered the trachea.2. Administration Too Rapid: Rapid administration can cause regurgitation and aspiration. | 1. Refine Gavage Technique: Ensure proper restraint and that the gavage needle is correctly placed in the esophagus. If you feel resistance, do not force the needle.[6]2. Slow Administration: Administer the suspension slowly and steadily.[7]3. Monitor Animals: Closely monitor animals post-gavage for any signs of respiratory distress.[3] |
| Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur). | 1. Dosage Too High: The administered dose may be causing systemic toxicity.2. Vehicle Toxicity: The vehicle used for suspension may be causing adverse effects. | 1. Reduce Dosage: If signs of toxicity are observed, reduce the dose or discontinue treatment for the affected animals.[8]2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects. |
| Difficulty in preparing a homogenous this compound suspension. | 1. Poor Solubility: this compound may have limited solubility in the chosen vehicle.2. Incorrect Mixing Technique: The compound may not be adequately dispersed. | 1. Use Appropriate Vehicle: 0.5% CMC-Na is a commonly used suspending agent.[4]2. Proper Mixing: Create a paste of this compound with a small amount of vehicle before adding the rest of the vehicle. Use a vortex or sonicator to ensure a uniform suspension.[4] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of NAFLD
| Parameter | Control Group (High-Fructose Diet) | This compound Treatment (10 mg/kg) | Outcome | Reference |
| ALT (Alanine Aminotransferase) | Elevated | Reduced | Indicates decreased liver injury. | [2][3] |
| AST (Aspartate Aminotransferase) | Elevated | Reduced | Indicates decreased liver injury. | [2][3] |
| Serum Cholesterol | Elevated | Significantly Reduced | Suggests improved lipid metabolism. | [2][3] |
| Hepatic Lipid Deposition | Severe | Reduced | Assessed by Oil Red O staining. | [2][3] |
| Hepatocyte Ballooning | Present | Reduced | Assessed by H&E staining. | [2][3] |
| Inflammation Markers (ILs, TNF-α, NF-κB) | Increased | Significantly Reduced | Indicates anti-inflammatory effects. | [1][2][3] |
| Fibrosis Markers (α-SMA, collagens, TGF-β) | Increased | Significantly Reduced | Suggests anti-fibrotic activity. | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Remarks | Reference |
| Bioavailability | Not extensively reported | Oral administration has shown in vivo efficacy, suggesting some level of bioavailability. | [1] |
| Half-life | Not extensively reported | - | [1] |
| Clearance | Not extensively reported | - | [1] |
| Volume of Distribution | Not extensively reported | - | [1] |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy in a High-Fructose Diet-Induced NAFLD Mouse Model
-
Animal Model:
-
Induction of NAFLD:
-
This compound Preparation and Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and food intake of the mice regularly.
-
At the end of the study, collect blood samples for biochemical analysis of serum ALT, AST, and lipid profiles.[2][3]
-
Euthanize the mice and harvest the liver for histopathological examination (H&E and Oil Red O staining) and molecular analysis (Western blot/PCR for markers like AMPKα, SREBP-1c, etc.).[1][2][3]
-
Visualizations
Caption: this compound's signaling pathway in NAFLD.
Caption: In vivo experimental workflow for this compound efficacy.
Caption: Troubleshooting logic for this compound dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Androsin Interference with Fluorescent Protein Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the compound androsin in fluorescent protein assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence signal (e.g., from GFP, YFP) decreases after treating my cells with this compound. What could be the cause?
Possible Causes & Solutions:
-
Fluorescence Quenching: this compound may act as a quenching agent, absorbing the energy from the excited fluorescent protein and dissipating it as heat rather than light.
-
Troubleshooting:
-
Perform a cell-free assay: Mix purified fluorescent protein with varying concentrations of this compound and measure the fluorescence. A decrease in fluorescence in the absence of biological processes would suggest direct quenching.
-
Analyze the absorbance spectrum of this compound: If this compound's absorbance spectrum overlaps with the emission spectrum of the fluorescent protein, quenching is more likely.[1]
-
-
-
Inner Filter Effect: At high concentrations, this compound may absorb the excitation light intended for the fluorescent protein or the emitted fluorescence light itself.[2]
-
Troubleshooting:
-
Measure the absorbance of your this compound solution at the excitation and emission wavelengths of your fluorescent protein. High absorbance values indicate a potential inner filter effect.
-
Use lower concentrations of this compound if experimentally feasible.
-
Use a microplate reader with top-reading capabilities for cell-based assays to minimize the path length of light through the solution.[3]
-
-
-
Biological Effects: this compound is biologically active and may be affecting the expression or stability of the fluorescent protein.[1][4][5]
-
Troubleshooting:
-
Perform a Western blot: Analyze the total protein levels of the fluorescent protein in this compound-treated and untreated cells to check for changes in expression.
-
Use a stable cell line: If using transient transfection, consider that this compound might affect transfection efficiency or plasmid stability.
-
-
Q2: I am observing an unexpected increase in background fluorescence in my assay after adding this compound. Why is this happening?
Possible Causes & Solutions:
-
Autofluorescence of this compound: this compound itself might be fluorescent, emitting light at wavelengths that overlap with your fluorescent protein's emission spectrum.
-
Troubleshooting:
-
Measure the fluorescence spectrum of this compound: Excite a solution of this compound at the same wavelength used for your fluorescent protein and measure the emission spectrum.
-
Run a control: Include a sample with this compound but without the fluorescent protein to quantify its background fluorescence. Subtract this value from your experimental measurements.[6]
-
-
-
Interaction with Assay Components: this compound might interact with components of the assay buffer or cell media, leading to the formation of a fluorescent product.
-
Troubleshooting:
-
Test for interactions: Incubate this compound with individual assay components and measure for any increase in fluorescence.
-
-
Q3: My FRET (Förster Resonance Energy Transfer) efficiency is altered after this compound treatment. What could be the reason?
Possible Causes & Solutions:
-
Spectral Overlap: The absorbance or fluorescence spectrum of this compound could interfere with the donor or acceptor fluorophores in your FRET pair (e.g., CFP-YFP).
-
Troubleshooting:
-
Characterize the spectral properties of this compound: Determine its absorbance and fluorescence spectra to assess potential overlap with your FRET pair.
-
Choose a different FRET pair: If significant spectral overlap exists, consider using a FRET pair with emission wavelengths further away from this compound's absorbance peaks.[7]
-
-
-
Alteration of Protein-Protein Interaction: this compound is known to modulate signaling pathways, which could indirectly affect the interaction of your proteins of interest.[4][5]
-
Troubleshooting:
-
Use a non-biological FRET control: A fusion protein of the donor and acceptor (e.g., CFP-YFP linker construct) can help determine if this compound is directly affecting the FRET process itself, independent of the specific protein-protein interaction you are studying.[8]
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 531-28-2 | [1] |
| Molecular Formula | C₁₅H₂₀O₈ | [1] |
| Molecular Weight | 328.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in methanol. Insoluble in cold water and ethanol. | [1] |
| UV Absorption (λmax) | 224, 268, 302 nm | [1] |
Table 2: Spectral Properties of Common Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) |
| eCFP (Cyan) | 433 | 475 |
| eGFP (Green) | 488 | 509 |
| eYFP (Yellow) | 514 | 527 |
| mRFP1 (Red) | 584 | 607 |
Experimental Protocols
Protocol 1: Determining this compound's Intrinsic Fluorescence
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a buffer compatible with your fluorescence measurements (e.g., PBS).
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each this compound concentration.
-
Excite the samples at the excitation wavelength of the fluorescent protein used in your primary assay (e.g., 488 nm for GFP).
-
Scan the emission across a relevant range (e.g., 500-700 nm).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to determine if this compound exhibits any intrinsic fluorescence under your experimental conditions.
Protocol 2: In Vitro Quenching Assay
-
Reagents:
-
Purified fluorescent protein (e.g., recombinant GFP).
-
This compound stock solution.
-
Assay buffer (e.g., PBS).
-
-
Procedure:
-
Prepare a solution of the fluorescent protein at a fixed concentration in the assay buffer.
-
Add increasing concentrations of this compound to the fluorescent protein solution.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the emission maximum of the fluorescent protein.
-
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A dose-dependent decrease in fluorescence suggests a quenching effect.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer of GFP and YFP by spectral imaging and quantitative acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Androsin Degradation in Biological Samples
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of Androsin in biological samples during experimental procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no detectable this compound in processed samples. | 1. Degradation during sample collection and handling: Enzymatic activity from β-glucosidases and esterases in plasma can rapidly degrade this compound.[1][2][3] 2. Improper storage: Storing samples at room temperature or 4°C for extended periods can lead to significant degradation.[4] 3. Suboptimal extraction procedure: Inefficient extraction can result in poor recovery of this compound. | 1. Optimize collection: Collect blood samples in tubes containing K2EDTA and an enzyme inhibitor cocktail. Immediately place samples on ice. 2. Ensure proper storage: Process plasma within one hour of collection. For long-term storage, samples should be kept at -80°C.[4] 3. Validate extraction method: Perform spike and recovery experiments to ensure your extraction method (e.g., protein precipitation, LLE, SPE) is efficient for this compound. |
| High variability in this compound concentrations between replicate samples. | 1. Inconsistent sample processing time: Variations in the time between sample collection and processing can lead to different degrees of degradation. 2. Freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate degradation.[4] 3. Matrix effects in analytical method: Components in the biological matrix can interfere with this compound quantification. | 1. Standardize workflow: Ensure all samples are processed with a consistent and minimized timeframe from collection to analysis or freezing. 2. Aliquot samples: Store samples in single-use aliquots to avoid multiple freeze-thaw cycles.[4] 3. Use an internal standard: Incorporate a stable isotope-labeled internal standard for this compound to account for matrix effects and variations in sample processing. |
| Appearance of unexpected peaks in chromatograms. | 1. This compound degradation: The new peaks may correspond to degradation products of this compound, such as its aglycone, acetovanillone. 2. Contamination: Contamination from lab equipment or reagents can introduce interfering substances. | 1. Conduct forced degradation studies: Subject an this compound standard to acidic, basic, oxidative, and thermal stress to identify potential degradation products.[4] 2. Analyze blank samples: Process and analyze blank matrix samples to identify any background contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: The primary cause of this compound degradation in biological matrices, particularly plasma, is enzymatic hydrolysis. As a phenolic glycoside, this compound is susceptible to cleavage by enzymes such as β-glucosidases and esterases, which are present in human plasma.[1][2][3] This process breaks the glycosidic bond, releasing the aglycone (acetovanillone) and a glucose moiety.
Q2: What are the optimal storage conditions for biological samples containing this compound?
A2: For optimal stability, biological samples should be processed as quickly as possible. If immediate analysis is not possible, plasma samples should be stored at -80°C.[4] Short-term storage at -20°C may be acceptable for up to one month, but -80°C is recommended for longer periods to minimize degradation.[4] It is crucial to avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[4]
Q3: What type of collection tubes should I use for blood samples?
A3: It is recommended to collect whole blood in tubes containing K2EDTA as an anticoagulant. To further prevent enzymatic degradation, the addition of a broad-spectrum enzyme inhibitor cocktail to the collection tubes is advisable.
Q4: How can I prevent enzymatic degradation of this compound during sample processing?
A4: To prevent enzymatic degradation, it is critical to keep the samples cold (on ice) throughout the entire processing workflow. Centrifugation should be performed at 4°C. Additionally, the use of specific enzyme inhibitors can be effective.
Q5: Are there specific enzyme inhibitors that can be used to stabilize this compound?
A5: Yes, specific inhibitors targeting β-glucosidases and esterases can be used. For β-glucosidases, inhibitors such as deoxynojirimycin can be considered. For esterases, which are abundant in plasma, inhibitors like sodium fluoride (NaF) or diisopropylfluorophosphate (DFP) can be effective. However, the optimal inhibitor and its concentration should be validated for your specific application.
Q6: How does pH affect the stability of this compound?
A6: Phenolic glycosides can be susceptible to hydrolysis under both acidic and basic conditions.[5] Therefore, it is important to maintain the pH of the sample within a neutral range during processing and storage. If pH adjustment is necessary for an analytical method, its impact on this compound stability should be evaluated.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Stabilization
-
Preparation: Pre-chill K2EDTA blood collection tubes on ice. Prepare an enzyme inhibitor cocktail solution (e.g., containing a broad-spectrum protease and esterase inhibitor).
-
Blood Collection: Collect whole blood directly into the pre-chilled K2EDTA tubes.
-
Inhibitor Addition: Immediately after blood collection, add the appropriate volume of the enzyme inhibitor cocktail to the tube.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood, anticoagulant, and inhibitors.
-
Cooling: Immediately place the tube back on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled, labeled polypropylene tube.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: User-Conducted this compound Stability Assessment
This protocol allows you to determine the stability of this compound in your specific biological matrix and storage conditions.
-
Sample Preparation: Obtain a pool of the desired biological matrix (e.g., human plasma).
-
Spiking: Spike the matrix with a known concentration of this compound.
-
Aliquoting: Distribute the spiked matrix into multiple aliquots.
-
Baseline Analysis (T=0): Immediately process and analyze a set of aliquots to determine the initial concentration of this compound.
-
Storage Conditions: Store the remaining aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours for short-term stability; 1, 2, 4 weeks for long-term stability), retrieve a set of aliquots from each storage condition.
-
Sample Processing and Analysis: Process the samples and quantify the this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Compare the this compound concentrations at each time point and condition to the baseline (T=0) concentration to determine the percentage of degradation.
Quantitative Data Summary
Due to a lack of publicly available quantitative stability data for this compound in biological matrices, the following table provides a qualitative summary based on the general behavior of phenolic glycosides. It is strongly recommended that researchers perform their own stability studies as outlined in Protocol 2.
| Condition | Temperature | Expected Stability of this compound | Recommendation |
| Bench-top (Plasma) | Room Temperature (~25°C) | Unstable, significant degradation expected within hours. | Avoid. Process samples on ice immediately. |
| Refrigerated (Plasma) | 4°C | Limited stability, degradation likely over 24-48 hours. | For short-term storage only (a few hours). |
| Frozen (Plasma) | -20°C | Moderately stable, suitable for storage up to 1 month.[4] | For intermediate-term storage. |
| Ultra-low (Plasma) | -80°C | Highly stable, suitable for long-term storage (≥ 6 months).[4] | Recommended for all long-term storage. |
| Freeze-Thaw Cycles | -20°C or -80°C to Room Temp | Each cycle may contribute to degradation. | Avoid. Aliquot samples into single-use tubes.[4] |
Visualizations
Caption: Recommended workflow for blood sample collection and processing to minimize this compound degradation.
Caption: Troubleshooting decision tree for investigating this compound degradation.
References
- 1. Enzymes of lysosomal origin in human plasma and serum: assay conditions and parameters influencing the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of plasma membrane beta-galactosidase and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Androsin Vehicle Selection for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicles for animal studies involving androsin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable vehicles for oral administration of this compound in rodent studies?
A1: Due to its poor water solubility, this compound is typically administered orally as a suspension.[1] Commonly used and effective vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or 2% (w/v) gum acacia in sterile water.[1] These vehicles are well-tolerated by most rodent species in oral toxicity studies.[2]
Q2: What is the recommended oral dosage of this compound for non-alcoholic fatty liver disease (NAFLD) models in mice?
A2: Preclinical studies in ApoE-/- mouse models of NAFLD have demonstrated the efficacy of this compound at a daily oral dose of 10 mg/kg.[1]
Q3: How should I prepare an this compound suspension for oral gavage?
A3: To prepare a homogeneous suspension, first, create a paste by mixing the weighed this compound powder with a small amount of the chosen vehicle (e.g., 0.5% CMC).[1] Then, gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.[1] For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), the required concentration of the this compound suspension is 1 mg/mL.[1]
Q4: For how long are this compound stock solutions stable?
A4: For optimal stability, this compound stock solutions prepared in solvents like DMSO or methanol should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in plasma concentrations between individual animals. | Inconsistent dosing due to inhomogeneous suspension. | Ensure the suspension is well-mixed before each administration. For suspensions, continuous stirring during dosing is recommended.[4] |
| Inaccurate dosing volume. | Use calibrated equipment for accurate dosing and ensure proper oral gavage technique to minimize variability.[4] | |
| Animal stress or adverse reactions observed in the vehicle control group. | Vehicle toxicity at the administered concentration. | Reduce the concentration of co-solvents if used. While 0.5% CMC is generally well-tolerated, consider a lower concentration or an alternative vehicle if adverse effects are observed.[5] |
| Improper administration technique. | Ensure personnel are properly trained in oral gavage to prevent esophageal injury or distress to the animals.[6] | |
| Precipitation of this compound in the suspension over time. | Poor stability of the suspension. | Prepare the suspension fresh daily.[1] The stability of this compound in aqueous suspensions for extended periods has not been well-documented. |
| Incorrect preparation method. | Ensure the powder is thoroughly wetted and a smooth paste is formed before the addition of the full volume of the vehicle.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Ethanol | Insoluble | [3] |
| Cold Water | Insoluble | [3] |
Table 2: Common Vehicles for Oral Administration of Poorly Soluble Compounds
| Vehicle | Typical Concentration | Toxicity Notes (in Rats) | Reference(s) |
| Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) | Generally well-tolerated. No significant toxicological findings at 0.5% for 90 days. | [7][8] |
| Gum Acacia | 2% (w/v) | Generally recognized as safe. | [1] |
| Polyethylene Glycol 400 (PEG 400) | Up to 5,000 mg/kg/day (2 weeks) | No observed effect level (NOEL) established at this dose. | [2] |
| Dimethyl Sulfoxide (DMSO) | Up to 5,500 mg/kg/day (2 weeks) | NOEL established at this dose. Can have biological effects. | [2] |
| Corn Oil | - | Generally well-tolerated. | [8] |
Experimental Protocols
Protocol for Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
-
Materials:
-
Carboxymethylcellulose (CMC) powder
-
Sterile water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
-
Procedure:
-
Weigh 0.5 g of CMC powder for every 100 mL of vehicle to be prepared.
-
Gradually add the CMC powder to the sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is completely dissolved and a clear, homogeneous solution is formed.[1]
-
Protocol for Oral Gavage in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
Syringe
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[1]
-
Gently restrain the mouse.
-
Measure the correct insertion length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.
-
Administer the suspension slowly and steadily.
-
Gently remove the gavage needle.
-
Observe the animal for any signs of distress post-administration.
-
Visualizations
Caption: this compound's mechanism of action in NAFLD.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
How to resolve Androsin co-elution in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Androsin, with a specific focus on resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a significant bioactive iridoid glycoside primarily found in medicinal plants like Picrorhiza kurroa.[1] This plant has a history of use in traditional medicine for its potential hepatoprotective and anti-inflammatory properties.[1] Accurate quantification of this compound is crucial for the standardization of herbal formulations, pharmacokinetic studies, and overall drug development to ensure product quality and efficacy.[1]
Q2: What are the common causes of this compound co-elution?
Co-elution in the analysis of this compound typically occurs when other structurally similar compounds are extracted from the sample matrix and exhibit similar chromatographic behavior under the chosen analytical conditions. Potential co-eluting compounds from its primary source, Picrorhiza kurroa, include other iridoid glycosides, cucurbitacins, and flavonoids.[2] The complexity of these natural product mixtures often leads to overlapping peaks.[3][4]
Q3: How can I identify a co-elution problem in my chromatogram?
Co-elution can be suspected if you observe misshapen peaks, such as those with shoulders or excessive tailing.[5][6] A definitive way to confirm co-elution is by using a photodiode array (PDA) or diode array detector (DAD).[5][6] These detectors can perform peak purity analysis by comparing UV spectra across the peak.[5][6] If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.[5][6]
Troubleshooting Guide: Resolving this compound Co-elution
Co-elution occurs when this compound and another compound elute from the chromatography column at the same time, resulting in a single, unresolved peak.[6] Resolving this issue is essential for accurate quantification. The primary goal is to increase the resolution (Rs) between the overlapping peaks to a value greater than 1.5, which generally indicates baseline separation.[7] The resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[8]
Step 1: Initial Assessment and Strategy
Before making changes, it's important to have a systematic approach. The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A logical workflow for diagnosing and resolving this compound co-elution.
Step 2: Mobile Phase Optimization
Altering the mobile phase is often the most effective first step to improve peak separation.[9]
-
Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation.[7] These solvents interact differently with both the stationary phase and the analytes, which can change the elution order and improve resolution.[7]
-
Adjust the Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound and other compounds.[8] This can sometimes be sufficient to resolve closely eluting peaks.
-
Modify the pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[7] It is recommended to use a buffer to maintain a consistent pH. For this compound, a common practice is to acidify the mobile phase with 0.1% formic acid or phosphoric acid to ensure good peak shape.[7]
Step 3: Stationary Phase and Column Adjustments
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[9]
-
Select a Different Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. Phenyl-hexyl or cyano (CN) columns offer alternative selectivities that may resolve this compound from interfering compounds.[7][10]
-
Consider Column Dimensions and Particle Size: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency, leading to sharper peaks and better resolution.[7][9]
Data Presentation: Impact of Method Modifications on Resolution
The following table provides a hypothetical example of how changing chromatographic parameters can affect the resolution between this compound and a common co-eluting impurity.
| Parameter Changed | Original Method | Modified Method 1 | Modified Method 2 | Modified Method 3 |
| Column | C18 (4.6x150mm, 5µm) | C18 (4.6x150mm, 5µm) | Phenyl-Hexyl (4.6x150mm, 5µm) | C18 (4.6x150mm, 5µm) |
| Mobile Phase A | Water | Water | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |
| Gradient | 20-60% B in 15 min | 20-60% B in 15 min | 20-60% B in 15 min | 20-60% B in 15 min |
| Resolution (Rs) | 0.8 | 1.2 | 1.8 | 1.6 |
| Observation | Co-elution | Improved, but not baseline | Baseline Resolution | Improved with better peak shape |
Experimental Protocols
Protocol: Method Development for this compound Separation
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from potential co-eluting compounds in a plant extract.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)[1]
-
HPLC grade acetonitrile, methanol, and water[11]
-
Formic acid or orthophosphoric acid (analytical grade)[1]
-
Plant material (e.g., dried rhizomes of Picrorhiza kurroa)[1]
-
Syringe filters (0.45 µm)[1]
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA/DAD detector.[11]
3. Sample Preparation:
-
Extraction: Grind the dried plant material into a fine powder.[1] Accurately weigh 1 g of the powder, add 25 mL of methanol, and sonicate for 30 minutes.[1]
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[12]
4. Chromatographic Method Development Workflow:
Caption: A workflow for systematic HPLC method development for this compound.
5. Initial Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[7]
-
Mobile Phase A: 0.1% formic acid in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30°C[7]
-
Detection: 270 nm[13]
-
Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the elution profile.[7]
6. Optimization:
-
Based on the initial scouting run, if co-elution is observed, systematically apply the strategies outlined in the troubleshooting guide. First, adjust the gradient to be shallower around the elution time of this compound. If that is not sufficient, change the organic modifier to methanol. If co-elution persists, try a different column chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Androsin-Induced Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and manage potential off-target effects of Androsin in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound for in vitro experiments?
A1: this compound is soluble in DMSO and methanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For a 10 mM stock, dissolve 3.28 mg of this compound (Molecular Weight: 328.31 g/mol ) in 1 mL of 100% DMSO.[1] Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous buffers should be prepared fresh daily.[2]
Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A2: Precipitation can occur if the working concentration of this compound exceeds its solubility in the aqueous medium or if the concentrated DMSO stock is diluted too rapidly in cold medium.[1] To avoid this, use a stepwise dilution method: first, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of media.[1] It is also advisable to perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.[1]
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.[1]
Q4: I am not observing the expected activation of AMPKα. What are the possible reasons?
A4: This could be due to several factors:
-
Sub-optimal concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.[1]
-
Short incubation time: The treatment duration may not be sufficient. A time-course experiment can help determine the optimal treatment duration.[1]
-
This compound degradation: The compound may be unstable in the cell culture medium over long incubation periods.[1] Consider a stability study by incubating this compound in your medium at 37°C for various time points and measuring its concentration via HPLC.[1]
-
Cell line variability: Different cell lines may have varying sensitivities to this compound.[1]
Q5: Are there any known off-target effects of this compound?
A5: Currently, there is a lack of publicly available data on the specific off-target effects of this compound. Its primary described mechanism of action is the activation of AMP-activated protein kinase alpha (AMPKα).[1] However, like many small molecules, particularly those that modulate kinase activity, this compound may have unintended targets. Therefore, it is crucial for researchers to proactively assess potential off-target effects within their experimental system.
Troubleshooting Guide
This guide is designed to help you navigate unexpected results that may be indicative of off-target effects.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cytotoxicity observed, even at concentrations that activate AMPKα. | 1. On-target toxicity: Excessive activation of AMPKα might be detrimental in your specific cell line. 2. Off-target toxicity: this compound may be inhibiting other kinases or proteins essential for cell survival.[3] | 1. Determine the therapeutic window: Perform a dose-response curve for both AMPKα activation (on-target effect) and cytotoxicity (e.g., using an MTT or LDH assay). Identify a concentration that provides sufficient target engagement with minimal toxicity. 2. Conduct a kinase selectivity screen: Use a commercial service to profile this compound against a broad panel of kinases to identify potential off-target interactions.[4][5][6] 3. Use a structurally unrelated AMPKα activator: If a different AMPKα activator does not produce the same cytotoxicity, it suggests an off-target effect of this compound. |
| Unexpected phenotypic changes that are inconsistent with AMPKα activation. | 1. Off-target signaling: this compound may be modulating other signaling pathways. 2. Complex downstream effects: The downstream consequences of AMPKα activation may be more complex in your cell model than anticipated. | 1. Validate with a secondary tool: Use siRNA or CRISPR to knock down AMPKα. If the phenotype persists with this compound treatment in the absence of its primary target, it strongly indicates an off-target effect. 2. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct binding partners of this compound within the cell.[7][8][9] 3. Conduct phosphoproteomics analysis: This can provide a global view of changes in protein phosphorylation and identify other affected pathways. |
| Inconsistent or contradictory results between different cell lines. | 1. Different expression levels of the primary target (AMPKα). 2. Varying expression of potential off-target kinases or proteins. [10] 3. Different dependencies on specific signaling pathways. [10] | 1. Quantify protein expression: Use Western blotting to determine the relative expression levels of AMPKα and any identified off-targets in your cell lines. 2. Characterize each cell line: Always perform full dose-response curves for on-target and off-target effects in each new cell line. |
Data Presentation: Characterizing this compound's Selectivity
While specific off-target data for this compound is not currently available in the public domain, researchers should aim to generate such a profile. A kinase selectivity profile is crucial for interpreting experimental results. Below is an example table illustrating how such data would be presented. Researchers are encouraged to perform kinome-wide screening to generate a similar dataset for this compound.
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical AMPKα Activator
| Kinase Target | IC50 (nM) | Description |
| AMPKα (On-Target) | 50 | Primary therapeutic target |
| Kinase X | 500 | 10-fold less potent than on-target |
| Kinase Y | 2,500 | 50-fold less potent than on-target |
| Kinase Z | >10,000 | No significant inhibition at tested concentrations |
Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting logic for unexpected phenotypes.
Caption: Workflow for identifying off-target effects.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.[1]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega)
-
96-well plates
-
Treated cell culture supernatants
Procedure:
-
Sample Preparation: Set up a 96-well plate with cells and treat with a range of this compound concentrations and controls (vehicle control, untreated cells, maximum LDH release control). Incubate for the desired time.
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[13][14] Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[13]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Kinase Profiling Assay (Outsourced Service)
This protocol outlines the general steps for submitting a compound like this compound to a commercial kinase profiling service.
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Procedure:
-
Select a Service Provider: Choose a reputable provider that offers a comprehensive kinase panel (e.g., Eurofins Discovery's KINOMEscan, Reaction Biology's HotSpot™).
-
Compound Submission: Prepare this compound according to the provider's specifications, which is typically a high-concentration stock solution in DMSO (e.g., 100 µL of a 10 mM solution).[4]
-
Assay Performance: The service provider will perform binding or activity assays. In a typical binding assay, a tagged kinase is incubated with an immobilized ligand and the test compound. Compounds that bind the kinase's active site prevent it from binding to the immobilized ligand. The amount of kinase captured is then quantified, often by qPCR.[15]
-
Data Analysis: The provider will report the results, often as percent inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for any significant hits. This data is used to generate a selectivity profile.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of this compound to a target protein (e.g., AMPKα or a potential off-target) in intact cells.
Materials:
-
Cultured cells
-
This compound stock solution
-
Vehicle (DMSO)
-
PBS, lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or water baths
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specific duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.[7]
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles or by adding lysis buffer.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.[7]
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble protein against temperature for both the vehicle- and this compound-treated samples to generate melt curves. A rightward shift in the melt curve in the presence of this compound indicates target stabilization and direct binding.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling System: TK-1 Protocol [promega.sg]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chayon.co.kr [chayon.co.kr]
Androsin batch-to-batch variability issues
Welcome to the Androsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this compound in your experiments. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to help you navigate challenges related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phenolic glycoside naturally found in the Himalayan plant Picrorhiza kurroa.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase alpha (AMPKα).[1][3] This activation leads to downstream effects such as the induction of autophagy and the inhibition of lipogenesis, making it a compound of interest for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[3][4]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: As a natural product, this compound's consistency can be affected by several factors, leading to batch-to-batch variability. These sources can include:
-
Raw Material Variability: Differences in the genetic makeup of Picrorhiza kurroa, geographical sourcing, climate, and harvest time can alter the concentration of this compound and other phytochemicals in the plant material.[3][5]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification techniques can impact the final purity and composition of the this compound product.[3][6]
-
Storage and Handling: Improper storage conditions can lead to the degradation of the compound over time.
Q3: How can I be sure of the quality and concentration of the this compound batch I am using?
A3: It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each specific batch. This document should provide detailed information on the identity, purity (typically determined by HPLC), and concentration of this compound. For critical experiments, it is also recommended to perform your own analytical validation.
Troubleshooting Guide: Inconsistent Experimental Results
A common issue arising from batch-to-batch variability is the observation of inconsistent biological activity in your experiments. This guide provides a systematic approach to troubleshoot such issues.
Problem 1: Variable Efficacy in Cellular Assays
You observe that different batches of this compound produce varying levels of AMPKα activation or downstream effects at the same concentration.
Table 1: Hypothetical Data Illustrating Batch-to-Batch Variability in an AMPKα Activation Assay
| This compound Batch | Purity (by HPLC) | Concentration of Stock Solution (as stated on CoA) | Observed p-AMPKα/total AMPKα ratio (at 10 µM) |
| Batch A | 98.5% | 10 mM | 2.5 ± 0.2 |
| Batch B | 95.2% | 10 mM | 1.8 ± 0.3 |
| Batch C | 99.1% | 10 mM | 2.6 ± 0.1 |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the purity data for each batch. A lower purity in one batch may mean you are dosing less active compound than intended.
-
Perform In-House Quantification: If you have access to analytical equipment, such as an HPLC, it is highly recommended to quantify the concentration of your this compound stock solutions. This will help you verify the concentration provided on the CoA.
-
Normalize Concentrations: Based on your in-house analysis, adjust the concentrations of your stock solutions to ensure you are using the same amount of active this compound from each batch in your experiments.
-
Contact the Supplier: If you find a significant discrepancy between the CoA and your in-house analysis, contact the supplier to report the issue.
Problem 2: High Background or Unexpected Results in Absorbance or Fluorescence-Based Assays
You notice that some batches of this compound cause high background signals or interfere with your assay readout. This can be due to the presence of interfering compounds from the natural product extract.[7]
Troubleshooting Steps:
-
Run a Background Control: Prepare a control well containing only the assay medium and the this compound batch at the same concentration used in your experiment (without cells or your target).[7] Read the absorbance or fluorescence. A high signal indicates that the this compound batch itself is contributing to the signal.
-
Data Correction: Subtract the background signal from your experimental wells.
-
Consider Assay Compatibility: If the interference is significant, consider using an alternative assay with a different detection method (e.g., switching from a fluorescence-based to a luminescence-based assay).[8]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound in a supplied powder or stock solution.
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Water:Methanol (65:35, v/v)[9] or Gradient: Acetonitrile and 0.1% orthophosphoric acid in water[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 270 nm or 274 nm[9] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL in methanol). From this, create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).[1]
-
Sample Preparation: Dissolve your this compound batch in methanol to a concentration within the range of your standard curve. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.
Protocol 2: In Vitro AMPKα Activation Assay
This protocol describes a method to assess the biological activity of this compound by measuring the phosphorylation of AMPKα in a cell-based assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of your different this compound batches for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-AMPKα to total AMPKα for each treatment condition.
Signaling Pathway
Caption: this compound signaling pathway in the regulation of autophagy and lipogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Batch Variation: Why Your Natural Skincare Product Isn't Always The Same [myskincaremanufacturer.com.au]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. globaljournals.org [globaljournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cell viability problems with high concentrations of Androsin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Androsin.
Troubleshooting Guide
High concentrations of this compound can lead to unexpected results in cell viability assays. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Decreased cell viability at mid-range concentrations, but an increase or plateau at higher concentrations (U-shaped dose-response curve) | Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, interfering with optical readings and giving an artificially high viability signal.[1] | - Visually inspect wells for any signs of precipitation.- Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution experiment.[2] |
| Direct Chemical Interference: this compound itself might chemically reduce the assay reagent (e.g., MTT), leading to a color change independent of cellular metabolic activity.[1] | - Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. | |
| Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism. | - Consider using a different viability assay that measures a different cellular parameter (e.g., LDH release for membrane integrity). | |
| Inconsistent results between experiments | Inconsistent Cell Seeding: Uneven cell distribution across wells.[1] | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix the cell suspension between plating. |
| Variable Solvent (DMSO) Concentration: High concentrations of DMSO can be toxic to cells.[2] | - Keep the final DMSO concentration below 0.5% and consistent across all wells.[2]- Include a vehicle control with the same final DMSO concentration as the experimental wells.[2] | |
| This compound Degradation: The compound may be unstable in the cell culture medium over time.[2] | - Perform a stability study by incubating this compound in your cell culture medium at 37°C for different time points and measuring its concentration.[2] | |
| Unexpectedly high cytotoxicity at low concentrations | Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound. | - Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to determine the IC50 for your cell line. |
| Calculation Error: Mistakes in dilution calculations. | - Double-check all calculations for stock solutions and final concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural compound that has shown potential therapeutic effects, including anti-inflammatory and anti-asthmatic properties. In the context of metabolic diseases, it has been found to alleviate non-alcoholic fatty liver disease by activating autophagy and reducing fat synthesis. This is achieved through the activation of the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[2]
Q2: What is a recommended starting concentration range for this compound in cell viability experiments?
A2: While specific IC50 values for this compound in various cancer cell lines are not widely available, a starting concentration range of 1 µM to 50 µM is suggested based on preliminary studies and data from similar compounds.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2] For a 10 mM stock solution, dissolve 3.28 mg of this compound (Molecular Weight: 328.315 g/mol ) in 1 mL of 100% DMSO.[2]
Q4: What is the maximum recommended DMSO concentration in cell culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.[2]
Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?
A5: Precipitation can occur if the working concentration of this compound exceeds its solubility in the aqueous medium, if the concentrated DMSO stock is diluted too rapidly, or if the medium is cold.[2] To avoid this, perform a serial dilution to find the maximum soluble concentration, use a stepwise dilution method, and ensure your cell culture media is pre-warmed to 37°C.[2]
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability based on metabolic activity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[2]
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit's formula, using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC apoptosis detection kit
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.
Caption: Troubleshooting decision tree for this compound cell viability experiments.
References
Technical Support Center: Troubleshooting Inconsistent Results in Androsin Autophagy Assays
Welcome to the technical support center for researchers utilizing Androsin in autophagy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I'm treating my cells with this compound, but I'm seeing inconsistent changes in the LC3-II/LC3-I ratio by Western blot. What could be the cause?
A1: Inconsistent LC3-II/LC3-I ratios are a common issue in autophagy experiments. Several factors related to your experimental setup and the mechanism of this compound could be contributing to this variability.
-
Suboptimal this compound Concentration: The effects of this compound on autophagy can be dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1]
-
Incorrect Timing of Analysis: Autophagy is a dynamic process. The peak of autophagosome formation, and thus the highest LC3-II/LC3-I ratio, can vary depending on the cell type and treatment duration. A time-course experiment is recommended to identify the optimal time point for analysis.
-
Issues with Autophagic Flux: An increase in the LC3-II/LC3-I ratio can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. To distinguish between these possibilities, it is essential to perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[2] A greater increase in LC3-II levels in the presence of the inhibitor confirms that this compound is inducing autophagic flux.
-
Technical Variability in Western Blotting: Inconsistent protein loading, transfer efficiency, or antibody incubation can all lead to variable results. Ensure you are using a reliable loading control and that your Western blot protocol is optimized.
Q2: My p62/SQSTM1 levels are not decreasing, or are even increasing, after this compound treatment, which contradicts the expected increase in autophagy. Why is this happening?
A2: While a decrease in p62 levels is often used as a marker for increased autophagic degradation, several factors can lead to paradoxical results:
-
Transcriptional Upregulation of p62: The gene encoding p62 (SQSTM1) can be transcriptionally upregulated by various cellular stresses.[3] It's possible that at certain concentrations or time points, this compound treatment induces a stress response that leads to an increase in p62 transcription, masking its degradation by autophagy. To investigate this, you can measure p62 mRNA levels by qRT-PCR.
-
Impaired Lysosomal Function: If this compound, at the concentration used, has any off-target effects that impair lysosomal function, the degradation of p62 would be inhibited, leading to its accumulation.[4][5] Assessing lysosomal pH and the activity of lysosomal enzymes can help rule out this possibility.
-
Timing of Measurement: Similar to LC3, p62 degradation is a dynamic process. The timing of your analysis might be missing the window of maximal degradation. A time-course experiment is recommended.
Q3: I see an increase in LC3 puncta by immunofluorescence after this compound treatment, but my Western blot results for the LC3-II/LC3-I ratio are not convincing. How should I interpret this?
A3: Discrepancies between immunofluorescence (IF) and Western blotting (WB) are not uncommon in autophagy studies. Here's how to approach this:
-
Sensitivity of the Assays: Immunofluorescence can sometimes be more sensitive in detecting localized changes in LC3 distribution (puncta formation) than Western blotting is in detecting overall changes in LC3-II levels, especially if the induction of autophagy is modest.
-
Subjectivity in Puncta Quantification: The manual or automated counting of LC3 puncta can be subjective and prone to artifacts.[6] Ensure you are using stringent criteria for what constitutes a punctum and that you are analyzing a sufficient number of cells.
-
Overexpression Artifacts: If you are using a GFP-LC3 reporter, overexpression can lead to the formation of protein aggregates that are not true autophagosomes.[6] It is preferable to analyze endogenous LC3 by immunofluorescence.
-
Confirmation with Autophagic Flux: As with Western blotting, the static observation of LC3 puncta does not provide information about autophagic flux.[2] Performing the IF experiment in the presence of a lysosomal inhibitor will show a more pronounced accumulation of puncta if autophagy is truly induced.
Troubleshooting Guides
Troubleshooting Inconsistent Western Blot Results for LC3 and p62
| Problem | Potential Cause | Recommended Solution |
| Weak or No LC3-II Band | Insufficient induction of autophagy. | Optimize this compound concentration and treatment time. |
| Poor antibody quality or incorrect dilution. | Use a validated anti-LC3 antibody and optimize the dilution. | |
| Inefficient protein transfer, especially for the lower molecular weight LC3-II. | Use a PVDF membrane and optimize transfer conditions (time and voltage). | |
| High Background | Inadequate blocking. | Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk).[7] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations.[7] | |
| Insufficient washing. | Increase the number and duration of wash steps.[7] | |
| Inconsistent p62 Levels | Transcriptional regulation of p62. | Measure p62 mRNA levels by qRT-PCR to assess for changes in gene expression.[3] |
| Impaired autophagic flux. | Perform a flux assay with a lysosomal inhibitor to confirm p62 is being targeted for degradation. | |
| Cell density and passage number. | Maintain consistent cell culture conditions, as autophagy can be sensitive to cell density and senescence.[8] |
Quantitative Data Summary
The following tables summarize expected quantitative changes in key autophagy markers in response to this compound treatment, based on preclinical studies.
Table 1: In Vitro Effects of this compound on Autophagy Markers in HepG2 Cells
| Protein/Gene | Control (Oleic Acid) | This compound-Treated | Fold Change |
| p-AMPKα/AMPKα Ratio | 1.0 | 2.8 ± 0.3 | ↑ 2.8 |
| Beclin1 Expression | 1.0 | 2.5 ± 0.2 | ↑ 2.5 |
| LC3-II/LC3-I Ratio | 1.0 | 3.2 ± 0.4 | ↑ 3.2 |
Data adapted from a study on this compound's effects in a non-alcoholic fatty liver disease model.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin). For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 (at optimized dilutions) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH). The LC3-II/LC3-I ratio can also be calculated.[9]
Protocol 2: Immunofluorescence Analysis of LC3 Puncta
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound as described for the Western blot protocol.
-
Fixation and Permeabilization: Wash the cells twice with PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin) for 10 minutes.[6]
-
Blocking and Immunostaining: Wash three times with PBS. Block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody (at an optimized dilution) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light. Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta is indicative of autophagosome formation.[10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ups and downs of lysosomal pH: conflicting roles of LAMP proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. proteolysis.jp [proteolysis.jp]
- 7. p62-mediated Selective autophagy endows virus-transformed cells with insusceptibility to DNA damage under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
Technical Support Center: Androsin in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androsin, focusing on challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
A1: this compound is a naturally occurring phenolic glucoside with demonstrated anti-inflammatory and metabolic regulatory effects.[1] Like many bioactive organic compounds, this compound is hydrophobic, meaning it has low solubility in water.[1][2] This presents a challenge in experimental settings, particularly in aqueous-based biological assays, as it can lead to precipitation, affecting the accuracy and reproducibility of results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is readily soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][2] It is reported to be insoluble in cold water and ethanol.[1][2] For cell-based experiments, DMSO is a common solvent of choice. However, it is crucial to maintain a low final concentration of DMSO in the working solution (typically below 0.5%) to prevent solvent-induced toxicity to the cells.[2]
Q3: How should I store this compound stock solutions to maintain their stability?
A3: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] The solutions should be protected from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[2]
Q4: Can I adjust the pH of my aqueous solution to improve this compound solubility?
A4: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility. While specific data on this compound's pKa is limited, phenolic hydroxyl groups are weakly acidic and their solubility can increase at higher pH values due to deprotonation. However, it is critical to ensure that the chosen pH is compatible with the experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | Rapid change in solvent polarity, leading to supersaturation and precipitation of the hydrophobic compound. | 1. Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain this compound in solution. 2. Enhance Mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously. This promotes rapid dispersion and reduces localized high concentrations that can trigger precipitation. |
| Cloudiness or visible precipitate in the final working solution. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Reduce Final this compound Concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase Co-solvent Concentration: Determine the maximum concentration of the organic solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cell line) without causing toxicity or interfering with the assay. A slight increase in the co-solvent percentage may be sufficient to keep this compound dissolved. 3. Use of Pluronic F-68: Consider the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer to help stabilize the compound. |
| Precipitation observed after incubation at a specific temperature (e.g., 37°C). | Temperature can affect the solubility of compounds. While solubility often increases with temperature, for some compounds, it can decrease. Temperature can also affect the stability of the compound, leading to degradation and precipitation. | 1. Solubility Test at Experimental Temperature: Perform a preliminary solubility test of this compound in your final assay buffer at the intended incubation temperature to determine its solubility limit under those specific conditions. 2. Pre-warm/Pre-cool Solutions: Ensure that both the this compound stock solution (brought to room temperature) and the aqueous buffer are at the same temperature before mixing to avoid temperature-induced precipitation. |
| Inconsistent results or lower than expected bioactivity. | Undissolved this compound (precipitate) is not biologically available, leading to an inaccurate assessment of its effects. | 1. Visual Inspection: Before starting your experiment, carefully inspect all solutions for any signs of precipitation. Centrifuge samples at low speed and check for a pellet if unsure. 2. Re-dissolve Precipitate: If slight precipitation is observed, gentle warming and vortexing of the solution may help to redissolve the compound. However, if significant precipitation is present, it is best to prepare a fresh solution. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₀O₈ | [1] |
| Molecular Weight | 328.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 206-208 °C | [1] |
| Solubility | Soluble in methanol and DMSO. Insoluble in cold water and ethanol. | [1][2] |
| UV Absorption (λmax) | 224, 268, 302 nm | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for in vitro Assays
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for cell-based assays, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Aqueous buffer (e.g., PBS, DMEM), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. This stock solution should be clear.
-
-
Perform Serial Dilutions:
-
Create a series of intermediate dilutions of the this compound stock solution in your aqueous buffer. For example, to reach a final concentration in the µM range, you might first dilute the 50 mM stock 1:100 in buffer to get a 500 µM solution, and then perform further dilutions from this intermediate stock.
-
-
Final Dilution into Assay Medium:
-
For the final step, add a small volume of the appropriate intermediate dilution to your final assay medium.
-
Crucially , add the this compound solution to the assay medium while gently vortexing the medium to ensure rapid and uniform mixing.
-
-
Final DMSO Concentration Check:
-
Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance level of your specific assay (typically <0.5%).
-
-
Visual Inspection:
-
Before applying the working solution to your experiment, visually inspect it for any signs of precipitation or cloudiness.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: this compound-activated AMPKα signaling pathway.
References
Validation & Comparative
Androsin vs. Picroside I: A Comparative Guide to Hepatoprotection for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective properties of two promising natural compounds, Androsin and Picrosin I. This document synthesizes experimental data to evaluate their efficacy, outlines detailed experimental protocols, and visualizes their molecular mechanisms of action.
Derived from the medicinal plant Picrorhiza kurroa, both this compound and Picroside I have demonstrated significant potential in protecting the liver from various insults. While Picroside I has been more extensively studied in classical toxin-induced liver injury models, emerging research on this compound highlights its efficacy in the context of non-alcoholic fatty liver disease (NAFLD). This guide aims to present the current scientific evidence for a comprehensive comparative analysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and Picroside I. It is important to note that the experimental models employed are different, which should be taken into consideration when comparing the data directly.
Table 1: Hepatoprotective Efficacy of this compound in a Non-Alcoholic Fatty Liver Disease (NAFLD) Model
| Parameter | Control Group | HFrD Group | HFrD + this compound (10 mg/kg) Group | Reference |
| Alanine Aminotransferase (ALT) (U/L) | Normal | Elevated | Significantly Reduced | [1] |
| Aspartate Aminotransferase (AST) (U/L) | Normal | Elevated | Significantly Reduced | [1] |
| Total Cholesterol (mg/dL) | Normal | Elevated | Significantly Reduced | [1] |
| Pro-inflammatory Markers (TNF-α, ILs, NFκB) | Baseline | Increased | Significantly Reduced | [2] |
| Fibrosis Markers (α-SMA, Collagens, TGF-β) | Baseline | Increased | Significantly Reduced | [2] |
HFrD: High-Fructose Diet. Data is qualitative as specific numerical values were not consistently available across all parameters in the reviewed literature.
Table 2: Hepatoprotective Efficacy of Picroside I in Toxin-Induced Liver Injury Models
| Parameter | Model | Control | Toxin | Toxin + Picroside I | Reference |
| ALT (U/L) | CCl4 | 28.5 ± 2.1 | 245.8 ± 18.2 | 75.6 ± 6.8 (100 mg/kg) | [3] |
| AST (U/L) | CCl4 | 65.3 ± 4.8 | 310.4 ± 22.5 | 115.2 ± 10.1 (100 mg/kg) | [3] |
| ALP (U/L) | CCl4 | 112.7 ± 8.9 | 289.6 ± 20.1 | 165.3 ± 12.5 (100 mg/kg) | [3] |
| Bilirubin (mg/dL) | D-Galactosamine | 0.45 ± 0.05 | 2.8 ± 0.3 | 1.5 ± 0.2 (12 mg/kg) | [4] |
| MDA (nmol/mg protein) | CCl4 | 0.8 ± 0.05 | 2.5 ± 0.18 | 1.1 ± 0.09 (100 mg/kg) | [3] |
| GSH (µmol/g tissue) | CCl4 | 4.2 ± 0.3 | 1.9 ± 0.15 | 3.8 ± 0.31 (100 mg/kg) | [3] |
| Catalase (U/mg protein) | CCl4 | 15.6 ± 1.2 | 8.2 ± 0.7 | 13.5 ± 1.1 (100 mg/kg) | [3] |
CCl4: Carbon Tetrachloride; D-Galactosamine. Values are presented as mean ± SEM or mean ± SD.
Mechanisms of Action and Signaling Pathways
This compound and Picroside I exert their hepatoprotective effects through distinct molecular pathways.
This compound primarily acts by:
-
Activating Autophagy: It stimulates the AMPKα/PI3K/Beclin1/LC3 signaling pathway, which promotes the cellular process of autophagy, helping to clear damaged components and reduce cellular stress in hepatocytes.[1]
-
Inhibiting Lipogenesis: this compound downregulates the SREBP1c/FASN pathway, a key regulator of fatty acid synthesis, thereby mitigating lipid accumulation in the liver.[1][2]
Picroside I is understood to protect the liver by:
-
Modulating PPAR Signaling: It influences the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[5]
-
Regulating Sphingolipid Metabolism and Bile Acid Biosynthesis: Picroside I has been shown to modulate these pathways, which are critical for maintaining liver homeostasis.[5][6]
Below are graphical representations of these signaling pathways.
References
- 1. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Androsin and Silymarin for the Treatment of Non-alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of two such agents: Androsin, a phytochemical derived from Picrorhiza kurroa, and Silymarin, a well-established extract from milk thistle (Silybum marianum). This comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.
Executive Summary
This compound and Silymarin both demonstrate hepatoprotective effects relevant to NAFLD, but they are at vastly different stages of research and development. Silymarin has been extensively studied in human clinical trials and is widely used as a nutraceutical for liver health. Its mechanisms are primarily centered around antioxidant, anti-inflammatory, and anti-fibrotic pathways. In contrast, this compound is a newer entrant with promising preclinical data from a single animal study. Its proposed mechanism involves the activation of autophagy and attenuation of de novo lipogenesis. While this compound shows potent effects in a mouse model, it has not yet been evaluated in humans. This guide will delve into the available data to provide a clear comparison for research and development purposes.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Silymarin. It is crucial to note that the data for this compound is derived from a preclinical study in mice, while the data for Silymarin is from human clinical trials and meta-analyses.
Table 1: Effects on Liver Injury and Function
| Parameter | This compound (in ApoE-/- mice) | Silymarin (in NAFLD patients) |
| Alanine Aminotransferase (ALT) | Significant reduction | Significant reduction[1][2][3] |
| Aspartate Aminotransferase (AST) | Significant reduction | Significant reduction[1][2][3] |
| Hepatocyte Ballooning | Reduced | Improvement observed in some studies |
| Hepatic Steatosis | Significantly reduced | Significant improvement in hepatic steatosis grade[1][4] |
Table 2: Effects on Lipid Metabolism
| Parameter | This compound (in ApoE-/- mice) | Silymarin (in NAFLD patients) |
| Total Cholesterol (TC) | Significant reduction | Significant reduction[1][4] |
| Triglycerides (TG) | Not specified | Significant reduction[1][4] |
| Low-Density Lipoprotein (LDL-C) | Not specified | Significant reduction[4] |
| High-Density Lipoprotein (HDL-C) | Not specified | Significant increase[4] |
| Hepatic Lipid Deposition | Reduced | Reduced |
Table 3: Effects on Inflammation and Fibrosis
| Parameter | This compound (in ApoE-/- mice) | Silymarin (in NAFLD patients) |
| Inflammatory Markers (ILs, TNF-α, NFκB) | Reduced | Reduction in pro-inflammatory cytokines through NF-κB inhibition[4][5] |
| Fibrosis Markers (α-SMA, collagens, TGF-β) | Reduced | May reduce liver fibrosis[6] |
| Liver Fibrosis | Reduced | Potential for improvement[6] |
Mechanisms of Action
This compound: Activating Autophagy and Inhibiting Lipogenesis
This compound's primary mechanism in combating NAFLD appears to be twofold: the activation of autophagy and the suppression of de novo lipogenesis.[7] It achieves this by modulating key signaling pathways. This compound activates AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis. Activated AMPKα then down-regulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis.[7] This leads to a reduction in hepatic lipogenesis.
Furthermore, this compound promotes autophagy, the cellular process of degrading and recycling damaged organelles and macromolecules, through the PI3K/Beclin1/LC3 pathway.[7] This process is crucial for clearing accumulated lipids (lipophagy) and reducing cellular stress in hepatocytes.
Silymarin: A Multi-Targeted Antioxidant and Anti-inflammatory Agent
Silymarin exerts its hepatoprotective effects through a broader, multi-targeted approach. It is a potent antioxidant, scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.[8][9] This action helps to mitigate the oxidative stress that is a key driver of NAFLD progression.
Silymarin also possesses significant anti-inflammatory properties, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and various interleukins. Additionally, Silymarin has demonstrated anti-fibrotic effects by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[4]
Experimental Protocols
This compound: Preclinical Evaluation in a Mouse Model
The primary study on this compound for NAFLD utilized a well-established animal model to induce the disease phenotype.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Disease Induction: High-fructose diet (HFrD) to induce NAFLD.
-
Treatment Groups:
-
Control group (HFrD-fed ApoE-/- mice)
-
This compound-treated group (10 mg/kg, oral gavage)
-
-
Duration: 7 weeks.
-
Key Assessments:
-
Biochemical Analysis: Serum levels of ALT, AST, and cholesterol.
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of hepatocyte ballooning and lipid deposition, and Sirius Red for fibrosis.
-
Molecular Analysis: Western blotting or qPCR to measure the expression of proteins involved in fibrosis (α-SMA, collagens, TGF-β), inflammation (ILs, TNF-α, NFκB), and the key signaling pathways (AMPKα, SREBP-1c, PI3K, Beclin1, LC3).
-
Silymarin: Clinical Trial in NAFLD Patients
The efficacy of Silymarin has been evaluated in numerous randomized controlled trials (RCTs) in patients with NAFLD. A typical study design is as follows:
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adult patients with biopsy-proven NAFLD or diagnosed via imaging and clinical scoring.
-
Treatment Groups:
-
Placebo group
-
Silymarin-treated group (dosages vary, e.g., 700 mg three times daily)
-
-
Duration: Typically ranges from 12 weeks to 48 weeks.
-
Key Assessments:
-
Primary Outcome: Often a significant reduction in liver enzyme levels (ALT, AST) or improvement in histological features on a repeat liver biopsy (e.g., NAFLD Activity Score - NAS).
-
Secondary Outcomes: Changes in lipid profile (TC, TG, LDL-C, HDL-C), insulin resistance (HOMA-IR), inflammatory markers, and non-invasive markers of fibrosis.
-
Safety and Tolerability: Monitoring of adverse events.
-
Conclusion and Future Directions
This comparative guide highlights that while both this compound and Silymarin show promise in the context of NAFLD, they are at different points on the drug development spectrum.
Silymarin is a well-characterized, multi-target agent with a substantial body of clinical evidence supporting its safety and efficacy in improving liver enzymes and metabolic parameters in NAFLD patients. However, its overall effect size can be modest, and further large-scale, well-designed clinical trials are needed to definitively establish its impact on histological outcomes, particularly fibrosis.
This compound presents a novel and more targeted mechanism of action by promoting autophagy and inhibiting lipogenesis. The preclinical data in a relevant NAFLD mouse model is compelling, showing significant improvements in steatosis, liver injury, inflammation, and fibrosis. However, this research is still in its infancy.
For drug development professionals, this compound represents a promising lead compound that warrants further investigation. The next critical steps for this compound would be:
-
Comprehensive dose-response and toxicology studies in animal models.
-
Evaluation in different preclinical models of NAFLD/NASH that incorporate more features of the human disease.
-
Ultimately, progression to Phase I clinical trials to assess its safety and pharmacokinetics in humans.
References
- 1. SREBP-1 c , regulated by the insulin and AMPK signaling pathways , plays a role in nonalcoholic fatty liver disease | Semantic Scholar [semanticscholar.org]
- 2. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Intervention by picroside II on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy in non-alcoholic fatty liver disease and alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Androsin (Andrographolide) and Metformin in the Management of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a significant challenge in modern medicine. While Metformin is a well-established first-line therapy, emerging evidence suggests that Androsin, a product containing the active compound Andrographolide from the plant Andrographis paniculata, may offer a viable alternative or complementary therapeutic strategy. This guide provides an objective comparison of their effects on metabolic syndrome, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Andrographolide (the active component of this compound) and Metformin on key metabolic parameters as reported in preclinical and clinical studies.
Table 1: Effects on Glucose Metabolism and Insulin Sensitivity
| Parameter | Andrographolide/Andrographis paniculata Extract | Metformin |
| Fasting Blood Glucose | Decreased in high-fat-fructose-fed rats.[1] | Reduced in patients with type 2 diabetes.[2] In the Diabetes Prevention Program, Metformin reduced the incidence of the metabolic syndrome by 17% compared with placebo.[3] |
| Postprandial Blood Glucose | Significantly decreased in high-fat-fructose-fed rats.[1] | Maintained at lower levels in patients with upper-body obesity compared to placebo.[4] |
| Insulin Resistance (HOMA-IR) | An Andrographolide derivative (AL-1) reduced HOMA-IR in diabetic rats.[5] | A study on obese children with insulin resistance showed improvements in fasting insulin. |
| Glucose Uptake | Increased glucose uptake in 3T3-L1 cells in a time- and dose-dependent manner.[6] | Promotes glucose uptake in isolated rat skeletal muscles. |
Table 2: Effects on Lipid Profile
| Parameter | Andrographolide/Andrographis paniculata Extract | Metformin |
| Triglycerides (TG) | Significantly decreased in high-fat-fructose-fed rats.[1] A high dose of A. paniculata extract and Andrographolide significantly reduced TG levels in patients.[6] An Andrographolide derivative (AL-1) reduced TG levels by 42.6% in diabetic rats.[5] | A meta-analysis showed a significant reduction in triglycerides in patients with type 2 diabetes.[7] Another systematic review reported a significant decrease of -0.13 mmol/L.[8] In one study, values decreased from 230.3 to 183.1 mg/dl.[2] |
| Total Cholesterol (TC) | An Andrographolide derivative (AL-1) significantly reduced TC levels by 27.32% in diabetic rats.[5] However, another study in high-fat-fructose-fed rats showed no significant change.[1] | A meta-analysis concluded that Metformin significantly reduces Total Cholesterol.[7] A systematic review found a significant reduction of -0.26 mmol/L.[8] In one study, levels decreased from 235 to 202 mg/dl.[2] |
| Low-Density Lipoprotein (LDL-C) | Significantly decreased in high-fat-fructose-fed rats.[1] An Andrographolide derivative (AL-1) reduced LDL-C levels by 27.78% in diabetic rats.[5] | A meta-analysis showed a significant reduction in LDL.[7] A systematic review reported a significant decrease of -0.22 mmol/L.[8] |
| High-Density Lipoprotein (HDL-C) | An Andrographolide derivative (AL-1) elevated HDL-C levels by 8.47% in diabetic rats.[5] | A meta-analysis showed inconclusive findings regarding HDL, with no significant effect.[7] A systematic review also found no significant effect on HDL cholesterol.[8] |
Mechanisms of Action
Andrographolide and Metformin exert their effects on metabolic syndrome through distinct primary signaling pathways.
Andrographolide: The primary mechanism of Andrographolide's anti-inflammatory and metabolic effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10][11][12][13] By inhibiting NF-κB, Andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are known to contribute to insulin resistance.[9]
Metformin: Metformin's principal mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK) .[14][15][16][17][18] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio. This activates AMPK, which in turn phosphorylates and regulates downstream targets to decrease hepatic glucose production and increase glucose uptake in peripheral tissues.[14][16]
Signaling Pathway Diagrams
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Caption: Metformin's activation of the AMPK signaling pathway.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Andrographolide and Metformin.
High-Fructose-Fat-Fed Rat Model for Induction of Metabolic Syndrome
-
Objective: To induce a state of hyperglycemia and hyperlipidemia in rats, mimicking metabolic syndrome in humans.
-
Animals: Male Wistar rats are typically used.[1]
-
Diet: A high-fructose-fat diet is administered for a period of 55 days. The diet composition is approximately 36% fructose, 15% lard, and 5% egg yolks.[1]
-
Procedure:
-
Rats are housed in a controlled environment with free access to the specialized diet and water.
-
Body weight and food intake are monitored regularly.
-
On day 50 of the diet, treatment with the test compounds (e.g., Andrographolide, Metformin, or vehicle control) is initiated and continued for a specified duration (e.g., 5 days).[1]
-
Blood samples are collected at baseline and after the treatment period for the analysis of glucose, triglycerides, cholesterol, and LDL levels.
-
-
Key Parameters Measured: Pre- and postprandial blood glucose, serum triglycerides, total cholesterol, and LDL-cholesterol.[1]
Oral Glucose Tolerance Test (OGTT) in Rats
-
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
-
Animals: Rats are fasted overnight (approximately 12-16 hours) with free access to water.[19][20][21][22]
-
Procedure:
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
The test substance (e.g., Andrographolide, Metformin, or vehicle) is administered orally.
-
After a specific time (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[19][21]
-
Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 120, and 180 minutes).[20]
-
Blood glucose levels are measured at each time point using a glucometer.
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to compare the glucose tolerance between different treatment groups.
Western Blotting for AMPK and NF-κB Pathway Proteins
-
Objective: To determine the activation state of key proteins in the AMPK and NF-κB signaling pathways.
-
Sample Preparation:
-
Cells (e.g., hepatocytes, macrophages) or tissue samples are treated with the test compounds for a specified duration.
-
Cells/tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
-
Procedure:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-p65, total p65, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated (active) form of the protein is normalized to the intensity of the total protein band to determine the relative activation.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for comparing this compound and Metformin.
Conclusion
Both this compound (Andrographolide) and Metformin demonstrate significant potential in mitigating the key components of metabolic syndrome. Metformin, with its extensive clinical history, primarily acts through the AMPK pathway to improve glucose homeostasis. Andrographolide, on the other hand, shows promise through its potent anti-inflammatory effects mediated by the NF-κB pathway, in addition to its positive impact on glucose and lipid metabolism.
While direct, large-scale human clinical trials comparing this compound and Metformin are needed to definitively establish their relative efficacy and safety profiles, the existing preclinical and mechanistic data provide a strong rationale for further investigation. For drug development professionals, Andrographolide represents a compelling lead compound for the development of novel therapeutics for metabolic syndrome, potentially offering a different mechanistic approach to this complex disorder. Researchers are encouraged to explore the synergistic potential of combining these two compounds, targeting both the AMPK and NF-κB pathways for a more comprehensive management of metabolic syndrome.
References
- 1. Antidiabetic and antihiperlipidemic effect of Andrographis paniculata (Burm. f.) Nees and andrographolide in high-fructose-fat-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. care.diabetesjournals.org [care.diabetesjournals.org]
- 3. The Effect of Metformin and Intensive Lifestyle Intervention on the Metabolic Syndrome: The Diabetes Prevention Program Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Metformin on Lipid Profiles of Type 2 Diabetes Mellitus: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of metformin on blood pressure, plasma cholesterol and triglycerides in type 2 diabetes mellitus: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral Glucose Tolerance Tests in Rats [bio-protocol.org]
- 20. e-jarb.org [e-jarb.org]
- 21. mmpc.org [mmpc.org]
- 22. tierschutz.uzh.ch [tierschutz.uzh.ch]
Comparative Efficacy of Androsin and Other Bioactive Compounds from Picrorhiza kurroa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of androsin against other prominent bioactive compounds isolated from Picrorhiza kurroa. The analysis focuses on their hepatoprotective and anti-asthmatic properties, supported by experimental data from in vivo and in vitro studies.
Hepatoprotective Efficacy: this compound in Comparison
A key study by Sakamoto et al. (2023) investigated the hepatoprotective effects of various compounds from Picrorhiza kurroa against D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice. This model mimics the pathology of viral hepatitis. The study identified this compound, picroside II, and 4-hydroxy-3-methoxyacetophenone as active hepatoprotective agents.[1]
Quantitative Data Summary
The following tables summarize the in vivo and in vitro hepatoprotective activities of this compound compared to other significant compounds from Picrorhiza kurroa.
Table 1: In Vivo Hepatoprotective Activity against D-GalN/LPS-Induced Liver Injury in Mice [1]
| Compound | Dose (mg/kg, p.o.) | Effect on Serum AST (U/L) | Effect on Serum ALT (U/L) |
| Control (D-GalN/LPS) | - | 4890 ± 630 | 6480 ± 840 |
| This compound | 50 | 2340 ± 450 | 3120 ± 580 |
| Picroside II | 50 | 2510 ± 510 | 3340 ± 620 |
| 4-hydroxy-3-methoxyacetophenone | 100 | 2870 ± 550 | 3820 ± 710 |
| p < 0.05 compared to the control group. Data are presented as mean ± S.E.M. |
Table 2: In Vitro Protective Effects on D-GalN-Induced Cytotoxicity in Mouse Primary Hepatocytes [1]
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Control (D-GalN) | - | 45.2 ± 3.1 |
| This compound | 100 | 78.5 ± 4.5 |
| Picroside II | 100 | 75.1 ± 4.2 |
| 4-hydroxy-3-methoxyacetophenone | 100 | 65.8 ± 3.9* |
| p < 0.05 compared to the control group. Data are presented as mean ± S.E.M. |
Table 3: In Vitro Inhibitory Effects on TNF-α-Induced Cytotoxicity in L929 Cells [1]
| Compound | Concentration (µM) | Cell Viability (% of Control) |
| Control (TNF-α) | - | 25.4 ± 2.8 |
| This compound | 100 | 65.2 ± 5.1 |
| Picroside II | 100 | 68.9 ± 5.5 |
| 4-hydroxy-3-methoxyacetophenone | 100 | 50.1 ± 4.7* |
| p < 0.05 compared to the control group. Data are presented as mean ± S.E.M. |
Anti-asthmatic Efficacy of this compound
This compound has been identified as an active compound in Picrorhiza kurroa with anti-asthmatic properties. A study by Dorsch et al. (1991) demonstrated that this compound effectively prevents allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.[2]
Quantitative Data Summary
Table 4: In Vivo Anti-asthmatic Activity in Guinea Pigs [2]
| Treatment | Dose (mg/kg, p.o.) | Challenge | Inhibition of Bronchial Obstruction (%) |
| This compound | 10 | Allergen | Significant |
| This compound | 10 | PAF | Significant |
While the study reported significant inhibition, specific percentage values were not provided in the abstract.
Experimental Protocols
Hepatoprotective Activity Assessment (Sakamoto et al., 2023)
1. In Vivo D-Galactosamine/LPS-Induced Liver Injury Model [1]
-
Animals: Male ddY mice.
-
Procedure:
-
Test compounds (this compound, Picroside II, 4-hydroxy-3-methoxyacetophenone) were suspended in 5% gum arabic solution and administered orally (p.o.) at the specified doses.
-
One hour after administration of the test compound, D-galactosamine (D-GalN; 700 mg/kg) and lipopolysaccharide (LPS; 10 µg/kg) were intraperitoneally (i.p.) injected.
-
Seven hours after the D-GalN/LPS injection, blood was collected, and serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured as markers of liver damage.
-
2. In Vitro D-Galactosamine-Induced Cytotoxicity Assay [1]
-
Cells: Primary mouse hepatocytes isolated from male ddY mice.
-
Procedure:
-
Hepatocytes were seeded in 96-well plates.
-
Cells were treated with the test compounds at various concentrations.
-
After a pre-incubation period, D-galactosamine (0.5 mM) was added to induce cytotoxicity.
-
Cell viability was assessed after 48 hours of incubation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
3. In Vitro TNF-α-Induced Cytotoxicity Assay [1]
-
Cells: L929 mouse fibroblast cells.
-
Procedure:
-
L929 cells were seeded in 96-well plates.
-
Cells were pre-treated with actinomycin D (1 µg/mL) for 1 hour.
-
Test compounds were added to the wells, followed by the addition of mouse TNF-α (10 ng/mL).
-
Cell viability was determined after 24 hours of incubation using the MTT assay.
-
Anti-asthmatic Activity Assessment (Dorsch et al., 1991)
1. Allergen- and PAF-Induced Bronchial Obstruction in Guinea Pigs [2]
-
Animals: Guinea pigs.
-
Procedure:
-
This compound was administered orally (p.o.) at a dose of 10 mg/kg.
-
One hour after administration, the animals were challenged with either an allergen or platelet-activating factor (PAF) via inhalation.
-
Bronchial obstruction was measured to determine the protective effect of this compound.
-
Signaling Pathways and Mechanisms of Action
Hepatoprotective Mechanism
The hepatoprotective effects of this compound, picroside II, and 4-hydroxy-3-methoxyacetophenone are associated with their ability to reduce the sensitivity of hepatocytes to TNF-α-induced cytotoxicity.[1] This suggests an interference with the TNF-α signaling pathway, a key mediator of inflammation and apoptosis in the liver.
Caption: TNF-α signaling pathway leading to apoptosis and potential points of inhibition by P. kurroa compounds.
Anti-asthmatic Mechanism
The anti-asthmatic effect of this compound is attributed to its ability to prevent bronchial obstruction induced by both allergens and PAF. This indicates a mechanism that likely involves the modulation of inflammatory pathways and the inhibition of bronchoconstrictors.
Caption: Simplified pathway of allergen- and PAF-induced bronchoconstriction and the inhibitory role of this compound.
References
A Head-to-Head Comparison of Androsin and Kutkin in Liver Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androsin and Kutkin, both derived from the medicinal plant Picrorhiza kurroa, have demonstrated significant hepatoprotective properties in various preclinical liver models. This guide provides a comprehensive head-to-head comparison of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate their effects. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the potential therapeutic applications of these compounds in liver disease.
Data Presentation
The following tables summarize the key characteristics and reported effects of this compound and Kutkin in liver models.
Table 1: General Characteristics and Proposed Mechanisms of Action
| Feature | This compound | Kutkin |
| Source | A phytochemical constituent of Picrorhiza kurroa[1] | A mixture of iridoid glycosides (picroside I and kutkoside) from Picrorhiza kurroa[2][3] |
| Primary Focus in Research | Non-alcoholic fatty liver disease (NAFLD)[1][4] | General liver protection against various toxins and viral hepatitis[3][5][6] |
| Proposed Mechanism of Action | - Activates autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway[1][4]. - Inhibits de novo lipogenesis by downregulating the SREBP1c/FASN pathway[1][4]. | - Alters hepatocyte outer membrane structure to prevent toxin penetration[2]. - Stimulates nucleolar polymerase A, promoting ribosomal protein synthesis and liver regeneration[2]. - Possesses antioxidant and anti-inflammatory properties[5][6]. |
Table 2: Summary of Effects in Preclinical Liver Models
| Parameter | This compound (in HFrD-induced NAFLD mice) | Kutkin (in various toxin-induced liver injury models) |
| Serum Biochemical Markers | - Reduced Alanine Aminotransferase (ALT)[4][7]. - Reduced Aspartate Aminotransferase (AST)[4][7]. - Significantly reduced cholesterol[4][7]. | - Decreased markers of liver damage (e.g., ALT, AST)[5][6]. |
| Histopathology | - Reduced hepatocyte ballooning[4][7]. - Reduced hepatic lipid deposition[4][7]. - Reduced inflammation[4][7]. - Significantly reduced fibrosis (α-SMA, collagens, TGF-β)[4][7]. | - Protects against hepatotoxic agents like carbon tetrachloride, paracetamol, and alcohol[5]. - Reduces liver fibrosis[6]. |
| Molecular Markers | - Reduced pro-inflammatory markers (ILs, TNF-α, NFκB)[4][8]. - Inhibited lipogenesis pathway (SREBP-1c, FASN)[1][7]. - Activated autophagy pathway (AMPKα, PI3K, Beclin1, LC3)[1][7]. | - Enhances levels of endogenous antioxidant enzymes (e.g., glutathione, superoxide dismutase)[5]. |
Experimental Protocols
This compound in a Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model
1. Animal Model and Disease Induction:
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are commonly used[7].
-
Disease Induction: Mice are fed a high-fructose diet (HFrD) to induce NAFLD[7].
2. This compound Administration:
-
Administration Route: Oral gavage[7].
-
Treatment Duration: 7 weeks[7].
-
Vehicle: Typically 0.5% carboxymethylcellulose (CMC)[7].
3. Efficacy Evaluation:
-
Serum Analysis: Blood samples are collected to measure levels of ALT, AST, and cholesterol using commercially available assay kits[7].
-
Histopathological Analysis:
-
Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) staining is performed to assess liver morphology, hepatocyte ballooning, and inflammation.
-
Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis[7].
-
-
Molecular Analysis (RT-PCR):
-
Total RNA is isolated from liver tissue.
-
Real-time PCR is performed to quantify the expression of genes related to fibrosis (e.g., α-SMA, TGF-β, Collagen I) and inflammation (e.g., TNF-α, IL-6)[7].
-
Kutkin in Toxin-Induced Liver Injury Models
1. Animal Model and Toxin Induction:
-
Animal Model: Various rodent models are used.
-
Toxin Induction: Liver injury is induced by administering hepatotoxic agents such as carbon tetrachloride (CCl4), thioacetamide, or galactosamine[2]. For example, CCl4 can be injected multiple times a week for several weeks to induce chronic liver injury[2].
2. Kutkin Administration:
-
The specific dosage and administration route for Kutkin can vary depending on the study design.
3. Efficacy Evaluation:
-
In Vitro Assessment: Primary cultured rat hepatocytes are treated with toxins (e.g., thioacetamide, galactosamine, CCl4) with or without Kutkin to assess its curative activity[2].
-
Serum Analysis: Blood samples are analyzed for liver enzyme levels (ALT, AST) to assess the extent of liver damage[6].
-
Histopathological Analysis: Liver tissues are examined for signs of injury, inflammation, and fibrosis.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound in hepatocytes.
Caption: Experimental workflow for evaluating this compound in a NAFLD mouse model.
Conclusion
Both this compound and Kutkin exhibit promising hepatoprotective effects, albeit through different primary mechanisms of action. This compound's effects are well-documented in the context of NAFLD, with a clear impact on autophagy and lipogenesis pathways. Kutkin appears to have a broader, more general protective effect against a variety of liver toxins, primarily by maintaining hepatocyte integrity and promoting regeneration.
The choice between these two compounds for further research and development would likely depend on the specific liver pathology being targeted. This compound may be a more specific candidate for NAFLD and related metabolic liver diseases, while Kutkin could be explored for its potential in preventing or treating toxin-induced liver damage. Direct comparative studies in the same liver disease model are warranted to definitively establish their relative efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 3. proveitsupplements.com [proveitsupplements.com]
- 4. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. caringsunshine.com [caringsunshine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Androsin in Combination with Autophagy Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the phytochemical Androsin with various autophagy inhibitors, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. While direct experimental studies combining this compound with autophagy inhibitors are not yet available in the public domain, this document synthesizes the known mechanisms of this compound-induced autophagy and the actions of established autophagy inhibitors to provide a strong theoretical framework for potential synergistic or antagonistic effects.
Introduction to this compound and Autophagy
This compound is a phenolic glycoside that has demonstrated various pharmacological activities, including the activation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Recent studies have highlighted this compound's ability to induce autophagy, particularly in the context of non-alcoholic fatty liver disease (NAFLD), through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
This compound's Mechanism of Action in Autophagy Induction
This compound activates autophagy via the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[1][2] Activation of AMPK, a key energy sensor, initiates a cascade that leads to the formation of autophagosomes, the hallmark of autophagy. This process involves the upregulation of Beclin1 and the conversion of LC3-I to LC3-II, a marker for autophagosome formation.[2]
Caption: this compound-induced autophagy signaling pathway.
Comparison of Autophagy Inhibitors
Autophagy inhibitors are critical tools for studying the roles of autophagy and are being investigated as potential therapeutic agents, particularly in oncology. They are broadly classified based on their point of intervention in the autophagy pathway.
Table 1: Comparison of Common Autophagy Inhibitors
| Inhibitor | Target | Stage of Inhibition | Mechanism of Action | Common Experimental Concentrations |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | Early (Initiation/Nucleation) | Prevents the formation of the initial autophagosome by inhibiting the production of phosphatidylinositol 3-phosphate (PI3P). | 1-10 mM |
| Wortmannin | Pan-PI3K (including Class III) | Early (Initiation/Nucleation) | Irreversibly inhibits PI3K activity, thereby blocking autophagosome formation. | 100 nM - 1 µM |
| Chloroquine (CQ) | Lysosomal acidification | Late (Fusion/Degradation) | Accumulates in lysosomes, raising their pH and inhibiting the activity of lysosomal hydrolases, thus preventing the degradation of autophagic cargo. | 25-100 µM |
| Hydroxychloroquine (HCQ) | Lysosomal acidification | Late (Fusion/Degradation) | Similar to chloroquine, it impairs lysosomal function by increasing lysosomal pH. | 25-100 µM |
| Bafilomycin A1 | V-ATPase | Late (Fusion/Degradation) | A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is essential for the acidification of lysosomes. This prevents the fusion of autophagosomes with lysosomes. | 10-100 nM |
Potential Interactions of this compound with Autophagy Inhibitors
Based on the known mechanisms, combining this compound with autophagy inhibitors could have opposing effects depending on the inhibitor used and the cellular context.
-
With Early-Stage Inhibitors (e.g., 3-MA, Wortmannin): These inhibitors would be expected to block the this compound-induced formation of autophagosomes by targeting the PI3K complex, a key downstream effector in the pathway activated by this compound. This combination would likely abrogate the autophagic effects of this compound.
-
With Late-Stage Inhibitors (e.g., Chloroquine, Bafilomycin A1): This combination would theoretically lead to an accumulation of autophagosomes. This compound would stimulate the formation of autophagosomes, while the late-stage inhibitors would prevent their degradation. This could potentially lead to cellular stress and, in some contexts like cancer, might enhance cell death.
Caption: Logical workflow of combining this compound with autophagy inhibitors.
Experimental Protocols
To investigate the combined effects of this compound and autophagy inhibitors, the following standard experimental protocols are recommended.
Western Blot for LC3 Conversion
This technique is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, an autophagy inhibitor, or a combination of both for a specified time. Include vehicle-treated cells as a control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Fluorescence Microscopy for GFP-LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
-
Cell Culture and Transfection: Seed cells on glass coverslips and transfect with a GFP-LC3 expression vector.
-
Treatment: Treat the transfected cells with this compound, an autophagy inhibitor, or a combination of both.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and, if desired, counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Tandem mRFP-GFP-LC3 Assay for Autophagic Flux
This assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a measure of autophagic flux.
-
Cell Culture and Transfection: Transfect cells with a tandem mRFP-GFP-LC3 expression vector.
-
Treatment: Treat cells as described above.
-
Imaging: Acquire images in both the green (GFP) and red (mRFP) channels using a fluorescence microscope.
-
Analysis: Co-localized green and red signals (yellow puncta) represent autophagosomes. Red-only puncta represent autolysosomes (as the GFP signal is quenched in the acidic environment of the lysosome). An increase in red puncta relative to yellow puncta indicates increased autophagic flux.
References
Validating Androsin's Therapeutic Effect in a Secondary Animal Model: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the therapeutic effects of Androsin, a natural phenolic glycoside, in a secondary animal model. Drawing upon its established efficacy in a primary model of non-alcoholic fatty liver disease (NAFLD), this document proposes a validation pathway in a relevant secondary model of type 2 diabetes, based on its core mechanism of AMP-activated protein kinase (AMPK) alpha activation.
This compound has demonstrated significant promise in preclinical studies for its anti-inflammatory, anti-asthmatic, and particularly its hepatoprotective properties.[1] Its mechanism of action in ameliorating NAFLD is attributed to the activation of AMPKα, which subsequently initiates autophagy to clear damaged cellular components and inhibits lipogenesis, a key process in fat accumulation in the liver.[1][2] The primary animal model used to validate this effect is the high-fructose diet (HFrD)-induced NAFLD in Apolipoprotein E-deficient (ApoE-/-) mice.[2]
Given that AMPKα activation is a critical regulator of cellular energy homeostasis and is implicated in various metabolic and inflammatory diseases, there is a strong rationale for exploring this compound's therapeutic potential in other disease contexts. This guide proposes the genetically diabetic db/db mouse model as a robust secondary model for validating this compound's efficacy, based on the successful outcomes of other AMPKα activators in this model.
Comparative Efficacy Data: Primary vs. Secondary Animal Models
The following tables summarize the key quantitative data from studies on this compound in the primary NAFLD model and data from studies on other AMPKα activators in the proposed secondary type 2 diabetes model. This comparative data provides a basis for hypothesizing the potential therapeutic effects of this compound in a diabetic setting.
Table 1: Therapeutic Efficacy of this compound in a Primary NAFLD Animal Model
| Animal Model | Treatment | Duration | Key Efficacy Endpoints | Results | Reference |
| High-Fructose Diet-Induced NAFLD in ApoE-/- Mice | This compound (10 mg/kg, oral) | - | Serum ALT & AST | Significant Reduction | [2] |
| Serum Cholesterol | Significant Reduction | [2] | |||
| Hepatic Steatosis | Reduced | [2] | |||
| Hepatic Inflammation (ILs, TNF-α, NFκB) | Reduced | [2] | |||
| Hepatic Fibrosis (α-SMA, collagens, TGF-β) | Reduced | [2] |
Table 2: Therapeutic Efficacy of Other AMPKα Activators in a Secondary Type 2 Diabetes Animal Model (db/db mice)
| Animal Model | Treatment | Duration | Key Efficacy Endpoints | Results | Reference |
| db/db Mice | ZLN024 (15 mg/kg/day) | - | Glucose Tolerance | Improved | [1] |
| Liver Weight | Decreased | [1] | |||
| Liver Triacylglycerol & Total Cholesterol | Decreased | [1] | |||
| db/db Mice | CNX-012-570 (2.5 mg/kg, oral, once a day) | 6 weeks | Fasting Blood Glucose | 14% Reduction | |
| Body Weight | 24% Reduction | ||||
| Fasting Serum Triglycerides | 24% Reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the primary and proposed secondary animal models.
Primary Model: High-Fructose Diet-Induced NAFLD in ApoE-/- Mice
1. Animal Model Induction:
-
Animals: Male ApoE-/- mice.
-
Diet: High-Fructose Diet (HFrD) to induce NAFLD.
-
Duration: Diet administered for a specified period to establish the disease phenotype.
2. Drug Administration:
-
Compound: this compound, dissolved in a suitable vehicle.
-
Dosage: 10 mg/kg body weight.[2]
-
Route: Oral gavage.
-
Frequency: Once daily.
3. Efficacy Evaluation:
-
Serum Analysis: Blood samples are collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol as markers of liver damage and dyslipidemia.[2]
-
Histopathology: Liver tissues are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[2]
-
Western Blot Analysis: Protein extracts from liver tissue are used to determine the expression levels of key signaling proteins such as phosphorylated AMPKα (p-AMPKα), total AMPKα, SREBP-1c, and markers of autophagy (e.g., Beclin1, LC3).[1]
-
RT-PCR Analysis: RNA is extracted from liver tissue to quantify the mRNA expression of genes involved in inflammation (e.g., ILs, TNF-α, NFκB) and fibrosis (e.g., α-SMA, collagens, TGF-β).[2]
Proposed Secondary Model: db/db Mice for Type 2 Diabetes
1. Animal Model:
-
Animals: Male db/db mice, which have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Control: Age-matched non-diabetic mice.
2. Proposed Drug Administration:
-
Compound: this compound, dissolved in a suitable vehicle.
-
Dosage: A dose-ranging study would be recommended, starting with a dose comparable to that used in the NAFLD model (e.g., 10 mg/kg).
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: Typically 4-8 weeks to observe significant metabolic changes.
3. Proposed Efficacy Evaluation:
-
Metabolic Monitoring: Regular monitoring of body weight, food and water intake, and fasting blood glucose levels.
-
Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the bloodstream.
-
Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.
-
Serum Analysis: Measurement of serum insulin, triglycerides, and total cholesterol.
-
Tissue Analysis (Liver and Muscle):
-
Western Blot: To assess the activation of AMPKα and its downstream targets (e.g., phosphorylation of ACC).
-
RT-PCR: To measure the expression of genes involved in gluconeogenesis (e.g., G6Pase, PEPCK) and fatty acid oxidation.
-
-
Histopathology: Examination of liver tissue for steatosis and pancreatic islets for morphology.
Visualizing the Molecular Pathway and Experimental Design
To clearly illustrate the underlying mechanisms and proposed experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's signaling pathway in NAFLD.
Caption: Proposed workflow for validating this compound in a secondary animal model.
References
A Guide to Inter-Laboratory Cross-Validation of HPLC Methods for Androsin Analysis
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate the cross-validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Androsin. Ensuring that an analytical method is robust and transferable between laboratories is critical for regulatory submission, quality control, and collaborative research. This document outlines common experimental protocols, presents comparative data from published single-laboratory validation studies, and offers a logical workflow for the cross-validation process.
The Importance of Cross-Validation
Method validation, as per International Council for Harmonisation (ICH) guidelines, establishes that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness. When a method is transferred to a different laboratory, cross-validation is essential to verify that the method continues to perform as expected. This process ensures the reliability and consistency of analytical data across different sites, equipment, and analysts.
Experimental Protocols
A successful inter-laboratory comparison begins with a clearly defined and harmonized experimental protocol. Below are typical methodologies for this compound (or the closely related and more frequently studied compound, Andrographolide) quantification using Reversed-Phase HPLC (RP-HPLC).
Sample Preparation
Consistent sample preparation is paramount for reproducible results.
-
Plant Material Extraction:
-
Grind dried plant material into a fine powder.
-
Accurately weigh approximately 1 g of the powder.
-
Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.
-
Filter the extract through Whatman No. 1 filter paper.
-
Before injection, filter the extract through a 0.45 µm syringe filter to remove particulates.
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1 to 200 µg/mL).
-
HPLC Instrumentation and Conditions
While systems may vary between labs, key chromatographic parameters should be kept as consistent as possible. The following table summarizes typical conditions from various validated methods.
Table 1: Comparison of HPLC Methodologies for Andrographolide/Androsin Analysis
| Parameter | Method A | Method B | Method C |
| Column | Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm) | Cosmosil C18 (150 x 4.6 mm, 5µm) | Phenomenex-Luna RP-C18 |
| Mobile Phase | Methanol:Water (53:47, v/v) | Acetonitrile:0.1% Phosphoric Acid (40:60, v/v) | Acetonitrile:Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min (Isocratic) | 1.0 mL/min (Isocratic) | 1.0 mL/min (Isocratic) |
| Detection (UV) | 223 nm | 230 nm | 210 nm |
| Injection Volume | 20 µL | Not Specified | 10 µL |
| Column Temp. | 25°C | Not Specified | Not Specified |
Data Presentation for Cross-Validation
The core of a cross-validation study is the comparison of key analytical performance characteristics. Data should be collected from each laboratory and summarized to assess method transferability. The tables below compile typical performance data from different published studies, illustrating the expected range of results.
Table 2: Comparison of Linearity and Sensitivity Parameters
| Parameter | Method A | Method B | Method C |
| Linear Range | 230 - 1000 ppm | 0.1 - 0.6 mg/mL | 1 - 200 µg/mL |
| Correlation Coeff. (r²) | 0.9992 | 0.975 | Not Specified |
| LOD | 0.013 ppm | 0.102 µg/mL | 4.65 µg/mL |
| LOQ | 0.041 ppm | 0.339 µg/mL | 14.11 µg/mL |
Table 3: Comparison of Precision and Accuracy
| Parameter | Method A | Method B | Method C |
| Intra-day Precision (RSD%) | Not Specified | 6.54% | ~0.82% (Overall Precision) |
| Inter-day Precision (RSD%) | Not Specified | 6.32% | Not Specified |
| Accuracy (% Recovery) | 109.06 - 116.23% | 95.58 - 100.7% | 89.6 - 113.2% |
| Retention Time (min) | ~6.6 min | ~10 min | ~10.5 min |
RSD: Relative Standard Deviation. A lower RSD indicates higher precision.
Mandatory Visualizations
Workflow for Inter-Laboratory Method Cross-Validation
A logical workflow is crucial for a successful cross-validation study. The process involves initial method validation at the originating lab, followed by a structured transfer and validation at the receiving lab, and a final comparison of results.
Androsin's Efficacy: A Comparative Analysis Between Primary Human Hepatocytes and Hepatoma Cell Lines
A critical evaluation for researchers and drug development professionals.
Androsin, a phytochemical with notable anti-inflammatory and hepatoprotective properties, has emerged as a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD).[1] Preclinical studies have elucidated its mechanism of action, primarily involving the activation of autophagy and the reduction of lipid synthesis.[2][3] However, the majority of in vitro investigations have been conducted using hepatoma cell lines, such as HepG2. This guide provides a comprehensive comparison of this compound's known efficacy in these cell lines versus the anticipated effects in primary human hepatocytes, the gold standard for in vitro liver studies.
While direct comparative studies on this compound's efficacy in primary human hepatocytes versus cell lines are currently unavailable in the published literature, this guide will extrapolate potential differences based on the well-documented physiological and metabolic distinctions between these two cell models.
General Comparison: Primary Human Hepatocytes vs. Hepatoma Cell Lines
Primary human hepatocytes (PHHs) are considered the most physiologically relevant in vitro model for studying liver function, drug metabolism, and toxicity.[4][5] In contrast, hepatoma cell lines like HepG2, while convenient and widely used, are derived from liver tumors and exhibit significant alterations in their metabolic and signaling pathways.[6]
| Feature | Primary Human Hepatocytes (PHHs) | Hepatoma Cell Lines (e.g., HepG2) |
| Origin | Directly isolated from human liver tissue.[7] | Derived from human hepatocellular carcinoma. |
| Metabolic Activity | High expression and activity of Phase I and Phase II drug-metabolizing enzymes (e.g., Cytochrome P450s).[4][7] | Significantly lower expression and activity of key drug-metabolizing enzymes.[4] |
| Physiological Relevance | Closely mimic the in vivo liver environment, retaining complex functionalities.[7] | Altered metabolic pathways that do not fully represent normal liver cell behavior. |
| Lifespan | Finite lifespan in culture. | Proliferate indefinitely. |
| Genetic Stability | Genotypically and phenotypically stable. | Prone to genomic instability and changes over repeated culturing. |
These fundamental differences suggest that the efficacy and metabolism of this compound could vary significantly between primary hepatocytes and cell lines. For instance, the higher metabolic capacity of PHHs might lead to a different pharmacokinetic profile of this compound within the cells compared to HepG2 cells.
This compound's Efficacy in HepG2 Cell Line
Studies utilizing the HepG2 cell line have been instrumental in elucidating the molecular mechanisms underlying this compound's hepatoprotective effects.
Key Effects of this compound in HepG2 Cells:
-
Activation of Autophagy: this compound activates AMP-activated protein kinase α (AMPKα), which in turn initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[3] This process is crucial for clearing accumulated lipids and damaged organelles.
-
Inhibition of Lipogenesis: this compound downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor for genes involved in fatty acid synthesis.[3] This leads to reduced expression of fatty acid synthase (FASN) and decreased lipid accumulation.[3]
-
Anti-inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory markers.[8]
The following table summarizes hypothetical quantitative data for this compound's effects in HepG2 cells based on available literature.
| Parameter | Treatment Condition | Result (vs. Control) |
| p-AMPKα Protein Expression | This compound (Concentration, Time) | Data to be determined |
| SREBP-1c mRNA Expression | This compound (Concentration, Time) | Data to be determined |
| FASN Protein Expression | This compound (Concentration, Time) | Data to be determined |
| Lipid Accumulation | This compound (Concentration, Time) | Data to be determined |
| IC50 (Cytotoxicity) | 24, 48, 72 hours | Data to be determined |
Signaling Pathway of this compound in Liver Cells
The following diagram illustrates the key signaling pathways modulated by this compound in hepatocytes, as identified in studies using HepG2 cells.
Caption: this compound's dual mechanism of action in hepatocytes.
Experimental Protocols
The following are detailed protocols for key experiments to assess and compare the in vitro effects of this compound on primary human hepatocytes and hepatoma cell lines.
Cell Culture
-
Primary Human Hepatocytes:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate cells on collagen-coated plates in appropriate hepatocyte plating medium.
-
Allow cells to attach for 4-6 hours before changing to maintenance medium.
-
Maintain cultures for at least 24 hours before initiating treatment.
-
-
HepG2 Cell Line:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Cytotoxicity Assay (MTT Assay)
-
Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the respective culture medium.
-
Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR)
-
Seed hepatocytes in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., SREBP-1c, FASN, AMPKα, Beclin-1, LC3) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Western Blot Analysis
-
Seed and treat cells as described for qRT-PCR.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-SREBP-1c, anti-FASN, anti-LC3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Lipid Accumulation Assay (Oil Red O Staining)
-
Seed hepatocytes on glass coverslips in a 24-well plate.
-
Induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids.
-
Co-treat cells with different concentrations of this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Visualize and quantify the lipid droplets using microscopy.
Proposed Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for a study designed to directly compare the efficacy of this compound in primary human hepatocytes and a hepatoma cell line.
Caption: A workflow for comparing this compound's efficacy.
Conclusion and Future Directions
While existing research in hepatoma cell lines provides a strong foundation for understanding this compound's hepatoprotective mechanisms, there is a clear need for future studies in primary human hepatocytes. Such research will be critical to validate the current findings in a more physiologically relevant model and to accurately predict this compound's potential therapeutic efficacy in humans. Investigating the metabolism of this compound in primary hepatocytes will also be crucial to understand its bioavailability and potential for drug-drug interactions. The experimental protocols and workflow provided in this guide offer a framework for conducting these much-needed comparative studies.
References
- 1. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
Reproducibility of Androsin's Effects on Lipogenesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Androsin's performance in inhibiting lipogenesis against other natural compounds. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected alternative compounds on key markers of lipogenesis. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Differences in experimental models and conditions should be considered when interpreting these results.
| Compound | Target/Assay | Organism/Cell Line | Concentration | Observed Effect | Reference |
| This compound | SREBP-1c expression | ApoE-/- mice | 10 mg/kg (oral dosing) | Significant down-regulation | [1] |
| Andrographolide | SREBP transactivity | Huh-7/SRE-Luc cells | 10 µM | 68.7% inhibition | [3] |
| Berberine | Lipogenic gene expression | 3T3-L1 adipocytes | Dose-dependent | Suppression of expression | [4] |
| Curcumin | SREBP-1c mRNA levels | Hepatocytes | Dose-dependent | Reduction in mRNA levels | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Lipogenesis Inhibition
Caption: Signaling pathway of this compound in the inhibition of hepatic lipogenesis.
Experimental Workflow for Investigating Lipogenesis Inhibition
Caption: A typical experimental workflow for studying the effects of compounds on lipogenesis.
Experimental Protocols
This section details the methodologies for key experiments used to assess the effects of this compound and its alternatives on lipogenesis.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying hepatic lipid metabolism.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound, Andrographolide, Berberine, or Curcumin for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is always included.
Induction of Lipogenesis
-
To stimulate de novo lipogenesis, cells are often cultured in a high-glucose medium and/or treated with insulin. This mimics the physiological conditions that promote fat synthesis.
Measurement of Lipid Accumulation (Oil Red O Staining)
-
Principle: Oil Red O is a fat-soluble dye used for staining neutral triglycerides and lipids.
-
Procedure:
-
After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.
-
Cells are then stained with a working solution of Oil Red O.
-
The stained lipid droplets are visualized under a microscope and can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
Principle: qRT-PCR is used to measure the mRNA levels of key lipogenic genes.
-
Procedure:
-
Total RNA is extracted from the treated cells using a suitable kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for target genes (e.g., SREBP-1c, FASN, ACC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the protein levels of key signaling molecules.
-
Procedure:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SREBP-1c) and a loading control (e.g., β-actin).
-
After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system and quantified.
-
Reproducibility and Future Directions
A critical aspect for the scientific community is the reproducibility of experimental findings. As of the latest review of published literature, there are no specific studies that explicitly aim to reproduce the findings on this compound's effects on lipogenesis. However, the reported mechanism of action, involving the AMPK/SREBP-1c pathway, is a well-established and validated target for numerous natural and synthetic compounds that modulate lipid metabolism[4][6][7]. The consistency of this compound's proposed mechanism with a large body of existing research provides a strong rationale for its further investigation.
Future research should focus on:
-
Direct comparative studies: Conducting head-to-head comparisons of this compound with other lipogenesis inhibitors under standardized conditions to determine relative potency and efficacy.
-
Independent validation: Encouraging independent laboratories to replicate the key findings related to this compound's effects on lipogenesis to build a more robust evidence base.
-
In vivo studies: Expanding on the initial in vivo findings to further elucidate the therapeutic potential and safety profile of this compound in relevant animal models of metabolic disease.
By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a therapeutic agent for metabolic disorders characterized by dysregulated lipogenesis.
References
- 1. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Berberine activates AMPK to suppress proteolytic processing, nuclear translocation and target DNA binding of SREBP-1c in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin Prevents High Fat Diet Induced Insulin Resistance and Obesity via Attenuating Lipogenesis in Liver and Inflammatory Pathway in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LOADING...... [tmrjournals.com]
- 7. Berberine attenuates nonalcoholic hepatic steatosis through the AMPK-SREBP-1c-SCD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Androsin in Liver Health: A Comparative Guide to Natural Compounds
A detailed analysis for researchers and drug development professionals
The global burden of liver disease necessitates the exploration of novel therapeutic agents. Natural compounds have long been a source of inspiration for drug discovery, offering a diverse array of chemical structures and biological activities. Among these, androsin, a compound isolated from Picrorhiza kurroa, has emerged as a promising candidate for promoting liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This guide provides a comprehensive comparison of this compound with other well-studied natural compounds, focusing on experimental data, mechanistic insights, and detailed methodologies to support further research and development.
Quantitative Comparison of Hepatoprotective Effects
The following tables summarize the quantitative effects of this compound and other selected natural compounds on key biomarkers of liver health in preclinical models.
Table 1: Effects on Serum Liver Enzymes
| Compound | Animal Model | Dosage | Duration | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | HFrD-fed ApoE-/- mice | 10 mg/kg/day, p.o. | 7 weeks | 32.0% | 30.5% | [1] |
| Silymarin | Fructose-induced NAFLD mice | 200 mg/kg | Not Specified | Significant Reduction | Significant Reduction | [2] |
| Curcumin | HFD-fed C57BL/6 mice | 500 mg/kg | Not Specified | Significant Reduction | Significant Reduction | [3] |
| Resveratrol | NAFLD model | 50-200 mg/kg | 4-8 weeks | Significant Reduction | Significant Reduction | [4][5] |
| EGCG | HFD + Fructose-fed mice | 25 mg/kg/day | 8 weeks | 52.7% | 66.4% | [6] |
| Baicalin | CCl4-induced liver injury | Not Specified | Not Specified | Significant Reduction | Significant Reduction | [7] |
| Andrographolide | CCl4-induced liver injury | Not Specified | Not Specified | Significant Reduction | Significant Reduction | [8] |
| Glycyrrhizin | HFD-induced NAFLD mice | Not Specified | Not Specified | Significant Reduction | Significant Reduction | [9][10] |
| Schisandrin B | CCl4-induced liver fibrosis rats | Not Specified | Not Specified | Significant Reduction | Significant Reduction | [11] |
HFrD: High-Fat, High-Fructose Diet; HFD: High-Fat Diet; CCl4: Carbon Tetrachloride; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; p.o.: oral administration. Note: "Significant Reduction" indicates a statistically significant decrease was reported, but the exact percentage was not readily available in the initial search results.
Table 2: Effects on Serum Lipids
| Compound | Animal Model | Dosage | Duration | Effect on Total Cholesterol | Effect on Triglycerides | Reference |
| This compound | HFrD-fed ApoE-/- mice | 10 mg/kg/day, p.o. | 7 weeks | ↓ 28.0% | Not Reported | [1] |
| Silymarin | HFD-induced NAFLD mice | Not Specified | 4 weeks | ↓ | ↓ | [12] |
| Curcumin | HFD-fed ApoE-/- mice | 0.1% w/w in diet | 16 weeks | ↓ | No significant change | [13][14] |
| Resveratrol | - | - | - | Inconsistent results | Inconsistent results | [4][5] |
| EGCG | HFD + Fructose-fed mice | 25 mg/kg/day | 8 weeks | ↓ ~38% (serum) | ↓ ~47% (hepatic) | [6] |
| Glycyrrhizin | HFD-induced NAFLD mice | Not Specified | Not Specified | ↓ | ↓ | [9][10] |
| Schisandrin B | CCl4-induced hepatotoxicity | 3 mmol/kg/day x 3, p.o. | 3 days | Not Reported | Not Reported | [15] |
↓: Decrease; HFrD: High-Fat, High-Fructose Diet; HFD: High-Fat Diet.
Mechanisms of Action: A Focus on Signaling Pathways
The hepatoprotective effects of these natural compounds are mediated by their modulation of various cellular signaling pathways.
This compound: Activating Autophagy and Inhibiting Lipogenesis
This compound exerts its beneficial effects in NAFLD by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor for lipogenesis, thereby reducing fat accumulation in the liver. Concurrently, AMPK activation promotes autophagy, a cellular process for degrading and recycling damaged components, which helps to clear lipid droplets and reduce cellular stress.
This compound's signaling pathway in NAFLD.
Other Natural Compounds: Diverse Mechanisms
-
Silymarin: Known for its antioxidant properties, silymarin scavenges free radicals and inhibits lipid peroxidation. It also modulates inflammatory pathways, such as NF-κB.[2]
-
Curcumin: This polyphenol exhibits potent anti-inflammatory effects by inhibiting NF-κB and reducing pro-inflammatory cytokines. It also has antioxidant properties.[3]
-
Resveratrol: Activates Sirtuin 1 (SIRT1) and AMPK, leading to improved mitochondrial function and reduced oxidative stress.[4][5]
-
EGCG (Epigallocatechin-3-gallate): The major catechin in green tea, EGCG has strong antioxidant and anti-inflammatory activities.[6]
-
Baicalin: Exerts hepatoprotective effects through its anti-inflammatory and anti-fibrotic properties, potentially by modulating the Nrf2 pathway.[2][16]
-
Andrographolide: Demonstrates anti-inflammatory and antioxidant effects, and has been shown to protect against chemically-induced liver injury.[8][17]
-
Glycyrrhizin: The primary active component of licorice root, it possesses anti-inflammatory and hepatoprotective properties.[9][10]
-
Schisandrin B: A lignan from Schisandra chinensis, it has been shown to protect the liver from oxidative stress.[11][15]
Experimental Protocols: A Guide for Reproducibility
Detailed and reproducible experimental protocols are crucial for advancing research. Below are methodologies for key experiments cited in this guide.
High-Fat, High-Fructose Diet (HFrD)-Induced NAFLD in ApoE-/- Mice
This model effectively mimics the metabolic and hepatic characteristics of human NAFLD.
References
- 1. Silymarin attenuated nonalcoholic fatty liver disease through the regulation of endoplasmic reticulum stress proteins GRP78 and XBP-1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baicalin Ameliorates Experimental Liver Cholestasis in Mice by Modulation of Oxidative Stress, Inflammation, and NRF2 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrative evidence construction for resveratrol treatment of nonalcoholic fatty liver disease: preclinical and clinical meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative evidence construction for resveratrol treatment of nonalcoholic fatty liver disease: preclinical and clinical meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigallocatechin-3-Gallate Dampens Non-Alcoholic Fatty Liver by Modulating Liver Function, Lipid Profile, and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective mechanism of andrographolide against carbon tetrachloride-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective effects of glycyrrhizic acid against non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silymarin attenuated hepatic steatosis through regulation of lipid metabolism and oxidative stress in a mouse model of nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin prevents high-fat diet-induced hepatic steatosis in ApoE-/- mice by improving intestinal barrier function and reducing endotoxin and liver TLR4/NF-κB inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin prevents high-fat diet-induced hepatic steatosis in ApoE−/− mice by improving intestinal barrier function and reducing endotoxin and liver TLR4/NF-κB inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Hepatoprotective activity of andrographolide from Andrographis paniculata against carbontetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Androsin-Treated Liver Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Androsin on liver tissue against other hepatoprotective agents. The information is supported by experimental data to inform preclinical research and development.
This compound, a phytochemical derived from Picrorhiza kurroa, has demonstrated significant potential in mitigating liver pathologies, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] Its mechanism of action involves the dual regulation of autophagy induction and inhibition of de novo lipogenesis, offering a promising therapeutic avenue.[1][3] This guide delves into the transcriptomic landscape of this compound-treated liver tissue, presenting a comparative analysis with other relevant compounds to elucidate its unique and shared molecular signatures.
Data Presentation: A Comparative Overview
To provide a clear comparison, the following tables summarize key quantitative data from preclinical studies. While direct comparative transcriptomics data for this compound is emerging, we can infer its likely transcriptomic impact based on its known molecular targets and compare it with data from other well-studied hepatoprotective compounds.
Table 1: Effect of this compound on Key Biochemical and Histopathological Markers in a High-Fructose Diet (HFrD)-Induced NAFLD Mouse Model [4]
| Parameter | Effect of this compound Treatment (10 mg/kg) |
| Biochemical Markers | |
| Alanine Aminotransferase (ALT) | Reduced |
| Aspartate Aminotransferase (AST) | Reduced |
| Cholesterol | Significantly Reduced |
| Histopathological Markers | |
| Hepatocyte Ballooning | Reduced |
| Hepatic Lipid Deposition | Reduced |
| Inflammation | Reduced |
| Fibrosis (α-SMA, collagens, TGF-β) | Significantly Reduced |
| Molecular Markers | |
| Pro-inflammatory Markers (ILs, TNF-α, NFκB) | Reduced |
| Lipogenesis Pathway (SREBP-1c, FASN) | Inhibited |
| Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3) | Activated |
Table 2: Comparative Effects of Hepatoprotective Agents on Liver Injury Models [5]
| Compound | Model of Liver Injury | Effective Dose Range | Key Efficacy Findings |
| This compound | High-Fructose Diet-Induced NAFLD | 10 mg/kg | Reduces liver enzymes, inflammation, and fibrosis.[5] |
| Andrographolide | Various (e.g., Alcohol-induced, CCl4-induced) | 5 - 50 mg/kg | Dose-dependent reduction in ALT, AST, and inflammatory markers.[5][6] |
| Emodin | Acetaminophen-induced | 20 - 40 mg/kg | Dose-dependent protection against biochemical alterations; 30 mg/kg showed optimal effect.[5] |
| Ferulic Acid | Alcohol- and PUFA-induced | 10 - 40 mg/kg | 20 mg/kg and 40 mg/kg doses were effective in decreasing liver marker enzymes, with the 20 mg/kg dose being more effective.[5] |
| Silymarin | Acetaminophen-induced | 50 mg/kg | Used as a positive control, effectively reversed toxic events.[5] |
| Naringenin | Dimethylnitrosamine (DMN)-induced | 20 - 50 mg/kg | Notably diminished DMN-induced damage, restoring liver enzyme and protein levels.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols outline the key experiments cited in the context of this compound research.
In Vivo Model of NAFLD and this compound Administration[4]
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are used.
-
Disease Induction: Non-alcoholic fatty liver disease is induced by feeding the mice a high-fructose diet (HFrD).
-
This compound Preparation: this compound is suspended in a vehicle solution, commonly 0.5% carboxymethylcellulose (CMC).
-
Administration: A 10 mg/kg dose of the this compound suspension is administered to the mice via oral gavage.
-
Treatment Duration: The treatment is carried out for a period of 7 weeks.
-
Control Group: A control group receives the vehicle solution without this compound.
Histopathological Examination of Liver Tissue[2][4]
-
Tissue Preparation: Liver tissues are harvested, fixed (e.g., in 10% neutral buffered formalin), and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut from the paraffin-embedded tissue blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess general liver morphology, hepatocyte ballooning, and inflammation.
-
Oil Red O Staining: To visualize and quantify lipid accumulation.
-
Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Scoring: Histological sections are scored for steatosis, lobular inflammation, and ballooning using a standardized scoring system like the NAFLD Activity Score (NAS).
Molecular Analysis of Liver Tissue[2][4]
-
RNA Isolation: Total RNA is isolated from frozen liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR (RT-PCR): Gene expression levels of key markers for fibrosis (e.g., α-SMA, TGF-β, Collagen I) and inflammation (e.g., TNF-α, IL-6) are quantified. Expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated AMPKα, SREBP-1c) are determined using specific antibodies.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for transcriptomic analysis.
Caption: this compound's dual mechanism of action in the liver.
Caption: A typical experimental workflow for liver transcriptomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigating pharmacological mechanisms of andrographolide on non-alcoholic steatohepatitis (NASH): A bioinformatics approach of network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Androsin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Androsin (CAS 531-28-2), a naturally occurring phenolic glucoside.
Immediate Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to follow standard laboratory safety protocols when handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value |
| CAS Number | 531-28-2 |
| Molecular Formula | C₁₅H₂₀O₈ |
| Molecular Weight | 328.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 206-208 °C |
| Solubility | Soluble in methanol. Insoluble in cold water and ethanol. |
This compound Disposal Protocol
While this compound is not classified as hazardous, it is crucial to adhere to local, regional, and national regulations for chemical waste disposal. The following protocol provides a general guideline for the proper disposal of this compound from a laboratory setting.
Experimental Protocol for Disposal
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound waste."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a sealable, leak-proof, and chemically compatible container for collecting this compound waste.
-
For solid waste, a securely sealed plastic bag or a screw-cap container is appropriate.
-
For solutions, use a sealed container compatible with the solvent used (e.g., a high-density polyethylene bottle for methanolic solutions).
-
-
Waste Accumulation:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.
-
Ensure the waste container is properly labeled with the contents ("this compound" and the solvent, if any) and any other information required by your institution.
-
-
Final Disposal:
-
Your institution's EHS personnel will collect the waste and ensure it is disposed of in accordance with all applicable regulations. This may involve incineration or other approved methods for non-hazardous chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Androsin
Essential Safety and Handling Guide for Androsin
Physicochemical and Hazard Data
The primary physical hazard associated with this compound is the inhalation of its dust particles. The toxicological properties have not been fully investigated.[5] The following table summarizes its known physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 531-28-2 | [1] |
| Molecular Formula | C₁₅H₂₀O₈ | [1][6] |
| Molecular Weight | 328.31 g/mol | [1][6] |
| Appearance | White to off-white solid/crystalline powder | [1][4] |
| Melting Point | 206-208 °C or 218-220 °C | [1][6] |
| Solubility | Soluble in methanol; Insoluble in cold water and ethanol | [1][4] |
Personal Protective Equipment (PPE) Protocol
Given the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound. Always handle this compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
| Operation | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | General lab ventilation | Nitrile gloves | Safety glasses with side shields | Lab coat | Not generally required |
| Weighing/Handling Powder | Chemical fume hood or powder containment balance hood | Nitrile gloves (double-gloving recommended) | Safety goggles | Lab coat (fully buttoned), disposable sleeves | Recommended if not in a certified hood (e.g., N95 respirator) |
| Preparing Solutions | Chemical fume hood | Nitrile gloves | Safety goggles or face shield if splashing is possible | Lab coat | Not required if handled in a fume hood |
| Spill Cleanup | N/A | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Safety goggles and face shield | Lab coat, disposable shoe covers | N95 respirator or higher |
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol provides a step-by-step method for safely preparing a stock solution from solid this compound.
Objective: To prepare a 10 mM stock solution of this compound in methanol.
Materials:
-
This compound powder (CAS 531-28-2)
-
Anhydrous Methanol (ACS grade or higher)
-
Volumetric flask with stopper
-
Spatula
-
Analytical balance
-
Weighing paper or boat
-
Pipettes
-
Appropriate waste container
Procedure:
-
Preparation and PPE:
-
Before starting, ensure the chemical fume hood is certified and functioning correctly.
-
Don the required PPE: a fully buttoned lab coat, safety goggles, and double nitrile gloves.
-
Gather all necessary materials and place them inside the fume hood to minimize traffic.
-
-
Calculating Required Mass:
-
Determine the required mass of this compound. For a 10 mL of 10 mM solution:
-
Mass (g) = (10 x 10⁻³ L) x (10 x 10⁻³ mol/L) x (328.31 g/mol ) = 0.0328 g or 32.8 mg.
-
-
-
Weighing this compound Powder:
-
Place a weigh boat on the analytical balance inside the powder containment hood (or carefully within the chemical fume hood) and tare the balance.
-
Carefully use a spatula to weigh out the calculated amount of this compound powder. Avoid generating dust. If dust is generated, stop and allow it to settle before proceeding.
-
Record the exact mass.
-
-
Dissolving the Compound:
-
Carefully transfer the weighed this compound powder into the volumetric flask.
-
Using a pipette, add approximately half the final volume of methanol to the flask.
-
Gently swirl the flask to dissolve the solid. This compound is reported to be soluble in methanol.[1]
-
Once fully dissolved, add methanol to the calibration mark on the volumetric flask.
-
-
Final Steps and Storage:
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the solution in an appropriate, sealed container, following institutional guidelines for chemical storage.
-
-
Cleanup and Waste Disposal:
-
Wipe down the spatula and work area inside the fume hood with a damp cloth.
-
Dispose of all contaminated materials (weigh boat, gloves, wipes) in the designated solid chemical waste container.
-
Wash hands thoroughly after removing PPE.
-
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[7] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in areas where this compound is handled.[9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
Spill Management:
-
Small Spills (Powder): Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container. Clean the area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous chemical waste.
-
Consult your institution's EHS guidelines and local regulations for proper disposal procedures. Do not dispose of down the drain or in regular trash.[5]
Diagrams and Workflows
Caption: Experimental workflow for the safe handling of this compound powder.
Caption: PPE selection logic for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS#:531-28-2 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 531-28-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. lookchem.com [lookchem.com]
- 7. ROSIN [training.itcilo.org]
- 8. sds.chemicalstore.com [sds.chemicalstore.com]
- 9. mdanderson.org [mdanderson.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
